NDSB-221
Description
Properties
IUPAC Name |
3-(1-methylpiperidin-1-ium-1-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-10(6-3-2-4-7-10)8-5-9-14(11,12)13/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNQWAVIDNVATL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213424 | |
| Record name | Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160788-56-7 | |
| Record name | Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160788-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 160788-56-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
NDSB-221: A Technical Guide to its Application in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NDSB-221, a non-detergent sulfobetaine, has emerged as a valuable tool in biochemistry and drug development for its ability to stabilize proteins and prevent aggregation. This technical guide provides an in-depth overview of this compound, its chemical properties, and its primary applications in protein renaturation, solubilization, and crystallization. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its effective use in the laboratory.
Introduction to this compound
This compound, with the chemical name 3-(1-Methylpiperidinium)-1-propane Sulfonate, is a zwitterionic compound that does not form micelles and is therefore not considered a traditional detergent.[1][2] Its unique properties make it an effective additive for preventing protein aggregation and facilitating the refolding of denatured proteins.[1][2] this compound is highly soluble in water and does not significantly alter the pH or viscosity of biological buffers, making it compatible with a wide range of biochemical assays.[1] Furthermore, it can be easily removed by dialysis.[1]
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₉NO₃S |
| Molecular Weight | 221.32 g/mol |
| CAS Number | 160788-56-7 |
| Appearance | White solid |
| Solubility in Water | > 2.0 M |
Primary Applications in Biochemistry
The primary utility of this compound in biochemistry lies in its ability to improve the handling and stability of proteins, particularly those prone to aggregation.
Protein Renaturation and Refolding
A significant challenge in producing recombinant proteins is their tendency to form inactive aggregates known as inclusion bodies. This compound can be instrumental in the refolding process to recover active proteins. It is believed to interact with the hydrophobic regions of proteins, preventing the intermolecular interactions that lead to aggregation.[1]
Protein Solubilization
This compound can enhance the extraction and solubilization of various types of proteins, including membrane, nuclear, and cytoskeletal proteins.[1] Its non-denaturing nature ensures that the solubilized proteins retain their native structure and function.
Protein Crystallization
The use of this compound as an additive in crystallization screens can improve the quality of protein crystals.[1] By preventing non-specific aggregation, it can lead to the formation of more ordered and better-diffracting crystals.
Quantitative Data on this compound Efficacy
The effectiveness of this compound is concentration-dependent and varies between proteins. The following table summarizes key quantitative findings from the literature.
| Application | Protein | This compound Concentration | Observed Effect |
| Renaturation | Hen Egg White Lysozyme | 1.8 M | Approximately 10-fold higher yield of native protein compared to its absence.[1][2] |
| Renaturation | β-D-galactosidase | ~1.5 M | Efficiently increases renaturation. |
Experimental Protocols
The following are generalized protocols for the key applications of this compound. Researchers should optimize these protocols for their specific protein of interest.
General Protein Renaturation Protocol
This protocol outlines a general workflow for refolding a denatured protein from inclusion bodies using this compound.
Materials:
-
Inclusion body pellet containing the protein of interest
-
Denaturation Buffer: 6 M Guanidine HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5-2.0 M this compound, 1 mM EDTA, 1 mM GSH, 0.1 mM GSSG
-
Dialysis tubing (appropriate MWCO)
-
Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl
Procedure:
-
Solubilization of Inclusion Bodies: Resuspend the inclusion body pellet in Denaturation Buffer. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove any insoluble material.
-
Renaturation by Dilution: Slowly add the clarified, denatured protein solution to a stirring solution of Refolding Buffer. A common dilution factor is 1:100 (denatured protein to refolding buffer). The optimal concentration of this compound should be determined empirically, typically in the range of 0.5 M to 2.0 M.
-
Incubation: Allow the refolding reaction to proceed for 12-48 hours at 4°C with gentle stirring.
-
Dialysis: Transfer the refolding mixture to a dialysis bag and dialyze against Dialysis Buffer to remove this compound and other small molecules. Perform several buffer changes over 24 hours.
-
Protein Characterization: After dialysis, assess the protein for proper folding and activity using appropriate analytical techniques such as circular dichroism, fluorescence spectroscopy, or functional assays.
General Protein Solubilization Protocol
This protocol provides a general method for enhancing the extraction of proteins from cellular fractions.
Materials:
-
Cell pellet or tissue sample
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail
-
Solubilization Buffer: Lysis Buffer containing 0.5-1.0 M this compound
Procedure:
-
Cell Lysis: Resuspend the cell pellet or homogenized tissue in Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Initial Centrifugation: Centrifuge the lysate at a moderate speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet unbroken cells and large debris.
-
High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular membranes and insoluble protein aggregates.
-
Solubilization with this compound: Discard the supernatant. Resuspend the pellet in Solubilization Buffer. The optimal this compound concentration should be determined empirically.
-
Incubation: Incubate the suspension with gentle agitation for 1-2 hours at 4°C.
-
Final Clarification: Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant will contain the solubilized proteins.
Mandatory Visualizations
Logical Workflow for Protein Renaturation using this compound
Caption: A logical workflow for protein renaturation using this compound.
Experimental Workflow for Protein Solubilization
Caption: An experimental workflow for protein solubilization using this compound.
Conclusion
This compound is a versatile and effective reagent for overcoming common challenges in protein biochemistry, particularly those related to protein aggregation. Its non-denaturing and non-micellar properties make it a valuable addition to protocols for protein renaturation, solubilization, and crystallization. The methodologies and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their workflows to improve the yield and quality of their protein preparations. As with any biochemical reagent, empirical optimization is key to achieving the best results for a specific protein of interest.
References
NDSB-221: A Technical Guide to its Mechanism of Action in Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as valuable tools in protein biochemistry for their ability to stabilize proteins, prevent aggregation, and facilitate refolding without the denaturing effects of traditional detergents. NDSB-221, or 3-(1-Methylpiperidinium)-1-propanesulfonate, is a prominent member of this family, recognized for its efficacy in a variety of applications, including protein extraction, solubilization, and crystallization.[1] This in-depth technical guide explores the core mechanism of action of this compound in protein stabilization, providing quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in its effective application.
Core Mechanism of Action
The primary mechanism of action of this compound and other NDSBs is not through direct binding to the native protein structure in a specific, high-affinity manner. Instead, their stabilizing effect is attributed to their influence on the solution environment and their interactions with non-native or partially folded protein states.[2]
1. Modulation of the Hydration Shell: Proteins in aqueous solution are surrounded by a hydration shell, a layer of ordered water molecules that is crucial for maintaining their native conformation. This compound, being highly soluble and zwitterionic, is thought to favorably interact with this hydration shell. By ordering the water molecules around the protein, this compound can increase the energetic penalty of exposing hydrophobic residues to the solvent, thereby stabilizing the compact, native state.
2. Interaction with Hydrophobic Surfaces: During protein unfolding or aggregation, hydrophobic amino acid residues that are typically buried within the protein's core become exposed. The short hydrophobic group of this compound can interact weakly with these exposed hydrophobic patches.[1] This interaction is non-denaturing and prevents the irreversible protein-protein aggregation that is often driven by these hydrophobic interactions.
3. Preferential Exclusion: Similar to naturally occurring osmolytes, NDSBs can also act by being preferentially excluded from the protein surface. This exclusion creates a thermodynamic stress that favors the most compact state of the protein, which is the native, folded conformation.
Quantitative Data on Protein Stabilization
While extensive quantitative data specifically for this compound is not abundant in publicly available literature, the effects of NDSBs, in general, have been documented. The following tables summarize the typical effects observed with NDSBs, including a specific example for this compound.
| Protein | NDSB Compound | Concentration | Observed Effect | Quantitative Change | Reference |
| Hen Egg White Lysozyme | This compound | 1.8 M | Increased refolding yield | ~10-fold higher yield of native protein compared to no NDSB | [1] |
| Bovine Serum Albumin (BSA) | NDSB-195 | 0.5 M | Delayed aggregation | Onset of aggregation delayed from 30 min to 50 min | [2] |
| Lysozyme | NDSB-195 | 0.25 M | Increased solubility | Solubility approximately doubled | |
| Lysozyme | NDSB-195 | 0.75 M | Increased solubility | Solubility nearly tripled | |
| Malate Dehydrogenase | NDSB-195 | Not Specified | Improved crystal size | Crystal size increased from 0.1 mm to 0.4 mm |
Experimental Protocols
Protein Refolding Using this compound
This protocol is a general guideline for the refolding of a denatured protein from inclusion bodies using this compound. Optimization of this compound concentration, protein concentration, and buffer conditions is recommended for each specific protein.
Materials:
-
Purified inclusion bodies of the target protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 8 M Urea (or 6 M Guanidine Hydrochloride), 10 mM DTT
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1 mM EDTA, 3:1 ratio of reduced to oxidized glutathione (e.g., 3 mM GSH, 1 mM GSSG), and this compound (0.5 M to 1.8 M)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Spectrophotometer for activity assay or other characterization methods
Procedure:
-
Solubilization of Inclusion Bodies:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Centrifuge at high speed (e.g., >15,000 x g) for 15-20 minutes to pellet any insoluble material.
-
Determine the protein concentration of the supernatant (e.g., by Bradford or BCA assay).
-
-
Refolding by Dilution:
-
Rapidly dilute the solubilized protein into the Refolding Buffer containing the desired concentration of this compound. A typical dilution factor is 1:100, aiming for a final protein concentration in the low µg/mL to mg/mL range.
-
Perform the dilution at 4°C to minimize aggregation.
-
Allow the refolding reaction to proceed for 12-48 hours at 4°C with gentle stirring.
-
-
Removal of Denaturant and this compound (Optional but Recommended):
-
Transfer the refolding mixture to a dialysis bag.
-
Dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) at 4°C. Perform several buffer changes over 24-48 hours. This compound can be easily removed by dialysis.[1]
-
-
Characterization of Refolded Protein:
-
Assess the success of refolding by measuring the biological activity of the protein (if applicable), or by biophysical methods such as circular dichroism (CD) spectroscopy to confirm the secondary structure, and size-exclusion chromatography (SEC) to analyze the oligomeric state and presence of aggregates.
-
Thermal Shift Assay (TSA) to Evaluate Protein Stabilization by this compound
This protocol describes how to perform a thermal shift assay (also known as differential scanning fluorimetry or DSF) to determine the change in a protein's melting temperature (Tm) in the presence of this compound.
Materials:
-
Purified target protein (at a stock concentration of 1-2 mg/mL)
-
Assay Buffer: A buffer in which the protein is stable (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound Stock Solution: 2 M this compound in Assay Buffer
-
Fluorescent Dye: SYPRO Orange (5000x stock in DMSO)
-
Real-Time PCR instrument capable of performing a melt curve analysis
-
96-well PCR plates
Procedure:
-
Preparation of the Master Mix:
-
For each condition (with and without this compound), prepare a master mix. For a final reaction volume of 20 µL:
-
Protein: to a final concentration of 2 µM
-
SYPRO Orange: to a final concentration of 5x (1:1000 dilution of the 5000x stock)
-
Assay Buffer: to bring the volume to 18 µL (for the control) or to the appropriate volume when adding this compound.
-
This compound: Add the desired volume of the 2 M stock solution to achieve the final test concentrations (e.g., 0.25 M, 0.5 M, 1.0 M). Adjust the buffer volume accordingly.
-
-
-
Assay Plate Setup:
-
Aliquot the master mixes into the wells of a 96-well PCR plate. It is recommended to run each condition in triplicate.
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
-
Thermal Denaturation in a Real-Time PCR Instrument:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with the following parameters (these may need to be optimized for your instrument and protein):
-
Initial hold: 25°C for 1 minute.
-
Ramp: Increase the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Data acquisition: Collect fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
The melting temperature (Tm) is the midpoint of the transition in this curve, which can be determined by taking the derivative of the curve and finding the temperature at the peak.
-
Compare the Tm of the protein in the presence and absence of this compound. An increase in Tm indicates stabilization of the protein by this compound.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound in protein stabilization.
References
An In-depth Technical Guide to NDSB-221: Chemical Properties, Structure, and Applications in Protein Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the non-detergent sulfobetaine NDSB-221, a versatile zwitterionic compound widely utilized in protein biochemistry. The document details its chemical structure and properties, offering a foundation for its application in various experimental contexts. Furthermore, it outlines key experimental protocols for protein solubilization, refolding, and crystallization, highlighting the role of this compound in enhancing protein stability and preventing aggregation. Visual diagrams generated using DOT language illustrate the logical workflows of these methodologies. This guide is intended to serve as a valuable resource for researchers seeking to effectively employ this compound in their protein-related studies.
Chemical Properties and Structure of this compound
This compound, with the IUPAC name 3-(1-Methylpiperidinium)-1-propanesulfonate, is a non-detergent sulfobetaine. Its zwitterionic nature, conferred by a positively charged quaternary ammonium group and a negatively charged sulfonate group, makes it highly soluble in aqueous solutions and effective over a broad pH range.[1][2][3] Unlike traditional detergents, this compound does not form micelles and is non-denaturing to most proteins, preserving their native structure and function.[1]
Chemical Structure
The molecular structure of this compound consists of a piperidine ring with a methyl group attached to the nitrogen atom, creating a quaternary ammonium cation. A three-carbon propyl chain links this cationic head to a sulfonate anion. The piperidine ring typically adopts a chair conformation, with the sulfopropyl group in an equatorial position.[4]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 3-(1-Methylpiperidinium)-1-propanesulfonate |
| CAS Number | 160788-56-7 |
| Molecular Formula | C₉H₁₉NO₃S[3][4] |
| SMILES String | C[N+]1(CCCC1)CCCS([O-])(=O)=O |
Physicochemical Properties
This compound is a white, solid compound with a high solubility in water.[3] This property, along with its zwitterionic character, allows for its use at high concentrations in buffered solutions without significantly altering the pH or viscosity.[1][2]
Table 2: Physicochemical Data of this compound
| Property | Value |
| Molecular Weight | 221.32 g/mol [3][5] |
| Appearance | White solid[3] |
| Solubility in Water | > 2.0 M[1][2] or 50 mg/mL[3][6] |
| Assay | ≥97% (TLC)[3] |
| Stability | Slow degradation in solution at room temperature over several weeks[1] |
Experimental Protocols and Applications
This compound is a valuable additive in various protein manipulation techniques due to its ability to prevent non-specific protein aggregation and facilitate the solubilization and refolding of proteins.[1][2] A typical working concentration for this compound is in the range of 0.5 to 1.0 M.
Protein Solubilization
This compound can enhance the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins.[1][3] It is believed that the short hydrophobic group of this compound interacts with hydrophobic regions on proteins, thereby preventing aggregation.[1]
General Protocol for Protein Solubilization:
-
Prepare Lysis Buffer: Supplement your standard lysis buffer with this compound to a final concentration of 0.5 - 1.0 M. Ensure the buffer contains at least 25 mM of a suitable buffering agent to maintain the desired pH.
-
Cell Lysis: Resuspend the cell pellet in the this compound-containing lysis buffer. Proceed with your standard cell disruption method (e.g., sonication, homogenization).
-
Incubation: Incubate the lysate on ice or at 4°C with gentle agitation to facilitate the solubilization of proteins.
-
Clarification: Centrifuge the lysate at high speed to pellet insoluble debris.
-
Downstream Processing: The supernatant containing the solubilized proteins can be used for subsequent purification or analysis. This compound can be easily removed by dialysis.[1][2]
Protein Refolding
This compound can facilitate the renaturation of chemically or thermally denatured proteins by preventing their aggregation during the refolding process.[2]
General Protocol for Protein Refolding:
-
Denaturation: Denature the protein using standard methods (e.g., guanidinium chloride or urea).
-
Refolding Buffer Preparation: Prepare a refolding buffer containing this compound at a concentration typically between 0.5 M and 2.0 M. Other additives that promote correct folding (e.g., L-arginine, redox shuffling agents) can also be included.
-
Dilution/Dialysis: Introduce the denatured protein into the refolding buffer. This can be achieved through rapid dilution, stepwise dialysis, or on-column refolding for tagged proteins.
-
Incubation: Allow the protein to refold under controlled temperature conditions (often at 4°C) with gentle stirring.
-
Analysis: Assess the refolding efficiency by activity assays or spectroscopic methods.
Protein Crystallization
The inclusion of this compound in crystallization screens can be beneficial, particularly for proteins prone to aggregation. It can improve crystal quality and even lead to the formation of new crystal forms.
General Protocol for Protein Crystallization:
-
Protein Preparation: Purify the target protein to a high degree of homogeneity.
-
Crystallization Setup: Prepare the crystallization trials (e.g., hanging drop, sitting drop vapor diffusion). It is recommended to add this compound to the protein solution before mixing it with the precipitant solution.
-
Varying Conditions: Screen a range of this compound concentrations (e.g., 0.1 M to 1.0 M) against various precipitants and pH conditions.
-
Observation and Optimization: Monitor the crystallization trials for the appearance of crystals. If initial conditions with this compound do not yield crystals, gradually increase the precipitant concentration, as this compound is a solubilizing agent.[1]
Conclusion
This compound is a powerful and versatile tool in the field of protein science. Its unique combination of being a non-denaturing, zwitterionic, and highly soluble compound makes it an excellent choice for improving the yield and quality of proteins in various applications. By preventing aggregation and enhancing solubility, this compound can be instrumental in overcoming common challenges in protein extraction, refolding, and crystallization. The experimental guidelines provided in this document offer a starting point for researchers to incorporate this compound into their workflows and optimize conditions for their specific protein of interest.
References
- 1. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 2. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 3. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Experimental optimization of protein refolding with a genetic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Protein Landscape: A Technical Guide to Non-Detergent Sulfobetaines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein science, maintaining the native structure and function of proteins is paramount. Non-detergent sulfobetaines (NDSBs) have emerged as powerful tools for researchers, offering a unique set of properties that aid in the solubilization, stabilization, and refolding of proteins without the harsh effects of traditional detergents. This technical guide provides an in-depth exploration of NDSBs, their mechanisms of action, and their practical applications in protein research and drug development.
Core Concepts: Understanding Non-Detergent Sulfobetaines
NDSBs are zwitterionic molecules characterized by a hydrophilic sulfobetaine head group and a short hydrophobic tail.[1][2] This amphiphilic nature allows them to interact with hydrophobic regions of proteins, preventing aggregation and promoting solubility.[3] Unlike conventional detergents, the short hydrophobic chain of NDSBs prevents the formation of micelles, which can denature proteins.[1][3] This non-micellar property is central to their "non-detergent" classification and their utility in preserving protein integrity.
Key Properties of NDSBs:
-
Zwitterionic Nature: NDSBs possess both a positive and a negative charge over a wide pH range, contributing to their high water solubility (typically >2 M) and minimal impact on the pH of buffered solutions.[1][2]
-
Non-Micellar: Their short hydrophobic groups prevent self-assembly into micelles, thus avoiding the protein-denaturing effects associated with traditional detergents.[1][3]
-
Enhanced Solubility: NDSBs have been shown to significantly increase the solubility of a variety of proteins, including membrane proteins and those prone to aggregation.[1][4]
-
Aggregation Prevention: By interacting with exposed hydrophobic patches on protein surfaces, NDSBs inhibit protein-protein aggregation, a common challenge in protein purification and refolding.[5][6]
-
Facilitation of Protein Refolding: NDSBs are particularly effective in promoting the correct refolding of denatured proteins, especially those recovered from inclusion bodies.[2][5]
-
Improved Crystallization: The use of NDSBs as additives in crystallization screens can lead to the growth of larger, higher-quality protein crystals.[1]
-
Dialyzable: Due to their small size and lack of micelle formation, NDSBs can be easily removed from protein solutions via dialysis.[1][2]
Quantitative Data on NDSB Performance
The efficacy of NDSBs in various applications has been quantified in several studies. The following tables summarize key findings on their impact on protein extraction, refolding, and crystallization.
| Application | Protein Type | NDSB Effect | Reference |
| Protein Extraction | Membrane, Nuclear, and Cytoskeletal Proteins | Up to 30% increase in yield | [1] |
| Protein Extraction | Microsomal Membrane Proteins and Proteins from Lyophilized Platelets | Up to 100% increase in yield | [4] |
Table 1: Enhancement of Protein Extraction Yields by NDSBs
| Protein | NDSB Used | Refolding Yield Enhancement | Reference |
| Hen Egg Lysozyme | Not Specified | Up to 12-fold increase | [5] |
| Tryptophan Synthase β2 Subunit | Modified NDSBs | 97% and 100% refolding yield | [5] |
| Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) | NDSB-201 (1 M) | 8–13 mg of purified protein from 50 mg of urea-solubilized protein |
Table 2: Improvement of Protein Refolding Yields by NDSBs
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving NDSBs. These protocols are generalized and may require optimization for specific proteins and applications.
General Protein Refolding Protocol using NDSBs
This protocol outlines a typical procedure for refolding a denatured protein from inclusion bodies using NDSBs.
Materials:
-
Purified inclusion bodies containing the protein of interest.
-
Denaturation Buffer: 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT.
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5-1.0 M NDSB (e.g., NDSB-201, NDSB-256), 1 mM EDTA, 5 mM reduced glutathione (GSH), 0.5 mM oxidized glutathione (GSSG).
-
Dialysis tubing (appropriate molecular weight cut-off).
-
Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl.
Procedure:
-
Solubilization of Inclusion Bodies: Resuspend the inclusion body pellet in Denaturation Buffer to a final protein concentration of 5-10 mg/mL. Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization.
-
Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove any insoluble material.
-
Refolding by Dilution: Rapidly dilute the denatured protein solution 1:100 into the chilled (4°C) Refolding Buffer with gentle stirring. The final protein concentration should be in the range of 0.05-0.1 mg/mL.
-
Incubation: Allow the refolding reaction to proceed at 4°C for 12-48 hours with gentle stirring.
-
Removal of NDSB and other small molecules: Transfer the refolding mixture to dialysis tubing and dialyze against 100 volumes of Dialysis Buffer at 4°C. Perform at least three buffer changes over a period of 24 hours.
-
Concentration and Analysis: Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration). Assess the purity, concentration, and activity of the refolded protein using standard biochemical and biophysical techniques (e.g., SDS-PAGE, UV-Vis spectroscopy, functional assays).
Protocol for Assessing Protein Solubility Enhancement by NDSBs
This protocol describes a method to quantify the increase in protein solubility in the presence of NDSBs.
Materials:
-
Purified protein of interest.
-
Solubility Buffer: A suitable buffer for the protein (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
NDSB stock solutions (e.g., 2 M NDSB-195, NDSB-201, NDSB-256 in Solubility Buffer).
-
Ammonium sulfate or Polyethylene glycol (PEG) as a precipitant.
-
Microcentrifuge tubes.
-
Spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a series of microcentrifuge tubes each containing a fixed amount of the purified protein.
-
Addition of NDSBs: Add varying concentrations of the NDSB stock solution to the tubes to achieve final NDSB concentrations ranging from 0 M to 1 M. Adjust the volume with Solubility Buffer to ensure the final protein concentration is the same in all tubes.
-
Incubation: Incubate the samples at a constant temperature (e.g., 4°C or room temperature) for 30 minutes to allow for equilibration.
-
Induction of Precipitation: Add a precipitant (e.g., a concentrated solution of ammonium sulfate or PEG) to each tube to induce protein precipitation. The concentration of the precipitant should be optimized to cause partial precipitation in the absence of NDSBs.
-
Equilibration: Incubate the samples for 1-2 hours to allow the precipitation to reach equilibrium.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., >15,000 x g) for 30 minutes to pellet the precipitated protein.
-
Quantification of Soluble Protein: Carefully remove the supernatant and measure the protein concentration using a suitable method (e.g., absorbance at 280 nm or a colorimetric assay like the Bradford assay).
-
Data Analysis: Plot the concentration of soluble protein as a function of the NDSB concentration. A higher soluble protein concentration indicates enhanced solubility.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of NDSB action and a typical experimental workflow for protein refolding.
Caption: Proposed mechanism of NDSB action in protein folding.
Caption: Experimental workflow for protein refolding from inclusion bodies using NDSBs.
NDSBs in Drug Development
The ability of NDSBs to enhance protein stability and solubility makes them valuable excipients in the formulation of protein-based therapeutics. Their use can help to:
-
Increase the shelf-life of liquid formulations: By preventing aggregation, NDSBs can extend the stability of protein drugs in solution.
-
Facilitate high-concentration formulations: For subcutaneous delivery, high protein concentrations are often required. NDSBs can help achieve these concentrations without inducing aggregation.
-
Improve the reconstitution of lyophilized products: NDSBs can aid in the rapid and complete dissolution of freeze-dried protein drugs, ensuring accurate dosing and preventing the formation of aggregates upon reconstitution.
While the application of NDSBs in commercial drug products is an area of active research, their properties suggest significant potential for addressing key challenges in the formulation of biopharmaceuticals.
Conclusion
Non-detergent sulfobetaines represent a versatile and powerful class of chemical tools for protein scientists and drug development professionals. Their unique ability to solubilize and stabilize proteins without causing denaturation addresses many of the fundamental challenges associated with working with these complex biomolecules. From basic research applications in protein folding and crystallization to their potential role as excipients in therapeutic protein formulations, NDSBs offer a wide range of benefits. As our understanding of the intricate mechanisms of protein folding and stability continues to grow, the strategic application of NDSBs is poised to play an increasingly important role in advancing both fundamental protein science and the development of next-generation biopharmaceuticals.
References
NDSB-221 for Preventing Protein Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant challenge in the development and manufacturing of therapeutic proteins and in various research applications. The formation of insoluble and non-functional protein aggregates can lead to reduced product yield, loss of biological activity, and potential immunogenicity. Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as effective tools to mitigate protein aggregation and facilitate protein folding. This technical guide focuses on NDSB-221, a prominent member of the NDSB family, providing an in-depth overview of its properties, mechanism of action, and practical applications in preventing protein aggregation.
Core Concepts
Protein aggregation is a process where misfolded or partially unfolded protein molecules self-associate to form larger, often insoluble, complexes. This can be triggered by various stresses such as changes in temperature, pH, ionic strength, or high protein concentration. This compound acts as a "chemical chaperone" by stabilizing protein folding intermediates and preventing their aggregation.[1] Unlike traditional detergents, NDSBs are non-denaturing and do not form micelles, making them easily removable by methods like dialysis.[1]
Chemical and Physical Properties of this compound
This compound, with the chemical name 3-(1-Methylpiperidinium)-1-propanesulfonate, possesses a unique combination of a short hydrophobic group and a hydrophilic sulfobetaine group. This amphiphilic nature allows it to interact with hydrophobic patches on protein surfaces without disrupting the overall protein structure.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₉NO₃S |
| Molecular Weight | 221.32 g/mol |
| Appearance | White solid |
| Solubility in Water | Highly soluble (>2.0 M) |
| Zwitterionic Range | Wide pH range |
| Micelle Formation | Does not form micelles |
| UV Absorbance (280 nm) | No significant absorption |
Mechanism of Action
The primary mechanism by which this compound prevents protein aggregation is through its interaction with early protein folding intermediates. During the folding process, hydrophobic amino acid residues that are normally buried within the protein's core can become transiently exposed. These exposed hydrophobic patches are prone to interacting with similar regions on other protein molecules, leading to aggregation.
This compound's short hydrophobic group is thought to interact with these exposed hydrophobic regions on the protein surface.[1] This interaction shields the hydrophobic patches, preventing them from engaging in intermolecular associations that lead to aggregation. The hydrophilic sulfobetaine group ensures the solubility of the protein-NDSB complex in aqueous solutions. By stabilizing these folding intermediates, this compound facilitates the correct folding pathway, leading to a higher yield of native, functional protein.
Figure 1. Mechanism of this compound in preventing protein aggregation.
Quantitative Data on this compound Efficacy
The effectiveness of this compound in preventing aggregation and improving protein yield has been demonstrated for various proteins. The optimal concentration of this compound typically ranges from 0.5 to 2.0 M.
Table 2: Effect of this compound on Protein Refolding and Yield
| Protein | This compound Concentration | Observed Effect | Reference |
| Hen Egg White Lysozyme | 1.8 M | ~10-fold higher yield of native protein | [1] |
| Tryptophan Synthase β2 subunit | 1.0 M | 100% enzymatic activity recovery | [2] |
| Reduced Hen Egg Lysozyme | 600 mM | 60% enzymatic activity recovery | [2] |
Table 3: General Usage Concentrations for Non-Detergent Sulfobetaines
| Application | Typical Concentration Range |
| Protein Solubilization | 0.5 - 1.0 M |
| Protein Refolding | 0.5 - 2.0 M |
| Protein Crystallization | 0.25 - 1.0 M |
Experimental Protocols
While a universal, one-size-fits-all protocol for using this compound does not exist due to the protein-specific nature of folding and aggregation, the following sections provide detailed methodologies for common applications.
Protocol for Solubilization and Refolding of Inclusion Bodies
This protocol provides a general framework for solubilizing protein from inclusion bodies and subsequent refolding with the assistance of this compound.
Materials:
-
Cell pellet containing inclusion bodies
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Wash Buffer (Lysis Buffer + 1% Triton X-100)
-
Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in Lysis Buffer)
-
Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5-2.0 M this compound, and a redox system like 1 mM GSH/0.1 mM GSSG if disulfide bonds are present)
-
Dialysis tubing and buffer
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and disrupt the cells using sonication or a French press.
-
Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies.
-
Washing: Wash the inclusion body pellet with Wash Buffer to remove contaminating proteins and cell debris. Repeat this step at least twice.
-
Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer and incubate with gentle agitation until the pellet is fully dissolved.
-
Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material.
-
Refolding by Dilution: Rapidly dilute the clarified supernatant into a large volume of cold Refolding Buffer containing this compound. The final protein concentration should be low (typically 10-50 µg/mL) to favor intramolecular folding over intermolecular aggregation.
-
Incubation: Gently stir the refolding mixture at 4°C for 12-48 hours.
-
Dialysis: Dialyze the refolded protein solution against a buffer without this compound to remove the additive and any remaining denaturant.
-
Analysis: Analyze the refolded protein for solubility, structure (e.g., using Circular Dichroism), and activity.
Figure 2. Experimental workflow for inclusion body refolding with this compound.
Protocol for Preventing Aggregation During Protein Concentration
This compound can be added to protein solutions before concentration to prevent aggregation that can occur at high protein concentrations.
Materials:
-
Purified protein solution
-
This compound stock solution (e.g., 4 M in the same buffer as the protein)
-
Concentration device (e.g., centrifugal filter unit)
Procedure:
-
Addition of this compound: Add the this compound stock solution to the purified protein solution to a final concentration of 0.5-1.0 M.
-
Incubation: Incubate the mixture for a short period (e.g., 15-30 minutes) at 4°C with gentle mixing.
-
Concentration: Concentrate the protein solution using the chosen device according to the manufacturer's instructions.
-
Final Formulation: If required, this compound can be removed by dialysis or buffer exchange into the final formulation buffer.
Applications in Drug Development
The ability of this compound to enhance the yield of correctly folded and soluble proteins has significant implications for drug development.
-
Recombinant Protein Production: this compound can be a valuable additive in the production of therapeutic proteins, especially those prone to aggregation when expressed in systems like E. coli.
-
Formulation Development: For protein-based therapeutics, maintaining stability and preventing aggregation is crucial for product efficacy and safety. This compound can be explored as an excipient in liquid formulations to enhance long-term stability.
-
High-Throughput Screening: In drug discovery, this compound can be used to solubilize and stabilize target proteins for high-throughput screening assays, ensuring the availability of functional protein for interaction studies.
Conclusion
This compound is a versatile and effective tool for preventing protein aggregation and facilitating proper protein folding. Its non-denaturing and non-micellar properties make it a valuable reagent in both academic research and industrial drug development. By understanding its mechanism of action and employing optimized protocols, researchers and scientists can significantly improve the yield and quality of recombinant proteins, ultimately accelerating the development of novel protein-based therapeutics.
References
The Cornerstone of Protein Stability: A Technical Guide to NDSB-221
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug discovery, maintaining the native conformation and functionality of proteins is paramount. Non-Detergent Sulfobetaine 221 (NDSB-221) has emerged as a powerful tool for researchers, offering a unique approach to protein solubilization, stabilization, and refolding. This technical guide delves into the fundamental principles of using this compound in the laboratory, providing in-depth protocols and quantitative data to empower your research and development endeavors.
Core Principles and Mechanism of Action
This compound, with the chemical name 3-(1-Methylpiperidinium)-1-propanesulfonate, is a zwitterionic compound that is structurally similar to the head groups of traditional zwitterionic detergents but possesses a much shorter hydrophobic tail.[1] This key structural feature prevents the formation of micelles, even at high concentrations (up to 1M), which is a significant advantage over conventional detergents that can denature proteins.[1]
The primary function of this compound is to prevent protein aggregation and facilitate the renaturation of chemically or thermally denatured proteins.[2][3] It is thought to interact with the exposed hydrophobic regions of unfolded or partially folded proteins, thereby preventing the intermolecular interactions that lead to aggregation.[2] This non-denaturing mode of action allows most enzymes to remain active in its presence.[2][3]
Key Properties of this compound:
-
Zwitterionic: Possesses both a positive and negative charge, maintaining neutrality over a wide pH range.[1]
-
High Solubility: Readily dissolves in water and biological buffers, typically at concentrations greater than 2.0 M.[2][4]
-
Low UV Absorbance: Does not significantly absorb UV light at 280 nm, minimizing interference with protein quantification.[1]
-
Easily Removable: Due to its inability to form micelles, this compound can be easily removed from protein solutions by dialysis.[1][2]
Quantitative Data Summary
The effectiveness of this compound is concentration-dependent and can vary between different proteins. The following tables summarize key quantitative data for the application of this compound.
| Parameter | Value | Reference Protein(s) | Source(s) |
| Typical Working Concentration | 0.5 - 1.0 M | General Use | [4] |
| Solubility in Water | > 2.0 M | - | [2][4] |
| Molecular Weight | 221.3 g/mol | - | [3] |
| Application | This compound Concentration | Observed Effect | Reference Protein | Source(s) |
| Protein Refolding | 1.8 M | ~10-fold higher yield of native protein compared to absence of this compound. | Hen Egg White Lysozyme | [5] |
| Protein Solubilization | 0.5 - 1.0 M | Increased yield of membrane, nuclear, and cytoskeletal-associated proteins. | General | [4] |
Experimental Protocols
Protocol 1: Protein Solubilization from Inclusion Bodies
This protocol outlines a general procedure for solubilizing proteins from bacterial inclusion bodies using this compound.
Materials:
-
Cell paste containing inclusion bodies
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)
-
Wash Buffer (Lysis Buffer with 1% Triton X-100)
-
Solubilization Buffer (Lysis Buffer with 0.5 - 1.0 M this compound and a denaturant like 6 M Guanidine HCl or 8 M Urea if required)
-
Protease inhibitors
Procedure:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer containing protease inhibitors. Lyse the cells using a suitable method (e.g., sonication, French press).
-
Inclusion Body Isolation: Centrifuge the lysate at a speed sufficient to pellet the inclusion bodies (e.g., 10,000 x g for 15 minutes at 4°C). Discard the supernatant.
-
Washing: Resuspend the inclusion body pellet in Wash Buffer and incubate for 15-30 minutes at room temperature with gentle agitation. Centrifuge again and discard the supernatant. Repeat this wash step at least twice to remove contaminating proteins and lipids.
-
Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. The optimal concentration of this compound should be determined empirically, starting within the 0.5 - 1.0 M range. If the protein is heavily aggregated, the inclusion of a denaturant may be necessary.
-
Incubation: Incubate the suspension at room temperature or 4°C with gentle agitation for 1-2 hours or until the inclusion bodies are fully solubilized.
-
Clarification: Centrifuge the solubilized sample at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet any remaining insoluble material.
-
Downstream Processing: The clarified supernatant containing the solubilized protein is now ready for downstream applications such as purification or refolding.
Protocol 2: In Vitro Protein Refolding
This protocol provides a general workflow for refolding denatured proteins using this compound by the dilution method.
Materials:
-
Denatured and solubilized protein solution
-
Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, with 0.5 - 1.0 M this compound)
-
Redox system (e.g., reduced and oxidized glutathione) if the protein contains disulfide bonds.
Procedure:
-
Prepare Refolding Buffer: Prepare the Refolding Buffer with the empirically determined optimal concentration of this compound. If necessary, add a redox shuffling system to facilitate correct disulfide bond formation. Chill the buffer to 4°C.
-
Dilution: Slowly add the denatured protein solution to the chilled Refolding Buffer with gentle and constant stirring. The dilution factor should be high enough (typically 1:10 to 1:100) to reduce the concentration of the denaturant to a level that allows for protein refolding.
-
Incubation: Incubate the refolding mixture at 4°C for a period ranging from a few hours to overnight, with gentle agitation. The optimal incubation time should be determined for each specific protein.
-
Analysis of Refolding: Assess the success of the refolding process by analyzing the protein's solubility, structure (e.g., using circular dichroism), and biological activity (e.g., enzymatic assay).
-
Purification: Purify the correctly folded protein from any remaining misfolded or aggregated species using appropriate chromatography techniques (e.g., size-exclusion chromatography, affinity chromatography).
Visualizations
Caption: Mechanism of this compound in preventing protein aggregation.
Caption: Workflow for protein extraction using this compound.
Caption: General workflow for in vitro protein refolding with this compound.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
The Power of NDSB-221 in Protein Extraction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, the efficient extraction of proteins from their native cellular environment is a critical and often challenging first step. The choice of solubilizing agent can significantly impact the yield, purity, and structural integrity of the target protein. This technical guide delves into the applications and methodologies of NDSB-221, a non-detergent sulfobetaine, offering a powerful alternative for protein extraction, particularly for challenging targets like membrane proteins and inclusion bodies.
Understanding this compound: A Mild and Effective Solubilizing Agent
This compound, or 3-(1-Methylpiperidinium)-1-propanesulfonate, belongs to a class of zwitterionic compounds known as non-detergent sulfobetaines. Unlike traditional detergents that form micelles and can denature proteins, NDSBs possess a short hydrophobic group that prevents micelle formation. This unique characteristic allows them to gently disrupt protein aggregates and facilitate the solubilization of proteins while preserving their native conformation and biological activity.
Key properties of this compound include:
-
Non-denaturing: Helps maintain the structural and functional integrity of proteins.
-
Zwitterionic: Carries both a positive and a negative charge, making it effective over a wide pH range.
-
High Solubility: Readily dissolves in aqueous buffers.
-
Dialyzable: Its small size and inability to form micelles allow for easy removal from the protein solution through dialysis.
-
Prevention of Aggregation: Interacts with the hydrophobic regions of proteins, preventing non-specific aggregation.
Quantitative Analysis: this compound in Action
The efficacy of a solubilizing agent is best demonstrated through quantitative data. The following tables summarize the performance of this compound in various applications, offering a comparison with other commonly used reagents.
Table 1: Comparative Analysis of Antigenic Protein Identification
This table showcases the effectiveness of NDSB in extracting a higher number of unique antigenic proteins from bovine pericardium compared to the standard detergent SDS. "NDSB-H" and "NDSB-L" refer to high and low concentrations of a non-detergent sulfobetaine, respectively.
| Extraction Method | Total Antigens Identified |
| SDS-H (High Concentration SDS) | 35 |
| NDSB-H (High Concentration NDSB) | 47 |
| NDSB-L (Low Concentration NDSB) | 105 |
Data adapted from a study on the antigenicity of bovine pericardium.[1]
Table 2: Enhancement of Protein Refolding Yield
This table illustrates the significant impact of this compound on the refolding of a model protein, hen egg white lysozyme, demonstrating a substantial increase in the yield of the native, active protein.
| Condition | Yield of Native Hen Egg White Lysozyme | Fold Increase |
| In the absence of this compound | ~1.5% | 1x |
| 1.8 M this compound | ~15% | 10x |
Data derived from product literature for this compound.
Experimental Protocols: Harnessing the Power of this compound
Detailed and reproducible protocols are essential for successful protein extraction. The following sections provide step-by-step methodologies for common applications of this compound.
General Protein Extraction from Mammalian Cells
This protocol provides a general framework for extracting total protein from cultured mammalian cells using a lysis buffer containing this compound.
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40 (or other suitable non-ionic detergent)
-
0.5 M - 1.0 M this compound
-
Protease inhibitor cocktail (added fresh)
-
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add a minimal volume of ice-cold PBS and gently scrape the cells.
-
For suspension cells, centrifuge the cell culture at 500 x g for 5 minutes at 4°C and discard the supernatant. Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of this compound Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate the suspension on ice for 30 minutes with occasional vortexing to facilitate lysis.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Collection:
-
Carefully transfer the supernatant, containing the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.
-
-
Quantification and Downstream Applications:
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
The protein extract is now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation.
-
Solubilization of Inclusion Bodies from E. coli
Recombinant proteins overexpressed in E. coli often form insoluble aggregates known as inclusion bodies. This compound can be a valuable tool for their solubilization and subsequent refolding.
Materials:
-
E. coli cell pellet containing inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl
-
Wash Buffer: Lysis Buffer containing 1% Triton X-100
-
Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl, 1.0 M this compound, 5 mM DTT (or other reducing agent)
-
High-speed centrifuge
Procedure:
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the E. coli cell pellet in Lysis Buffer.
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet twice with Wash Buffer, followed by one wash with Lysis Buffer to remove residual detergent.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Incubate at room temperature for 1-2 hours with gentle agitation to allow for complete solubilization.
-
-
Clarification:
-
Centrifuge the solubilized sample at 15,000 x g for 20 minutes at 4°C to remove any remaining insoluble material.
-
-
Protein Refolding:
-
The clarified supernatant containing the denatured protein can be subjected to a refolding protocol, often involving dialysis or rapid dilution into a refolding buffer. The presence of this compound during the initial solubilization can aid in preventing aggregation during the refolding process.
-
Visualizing Workflows with this compound
To better illustrate the integration of this compound into experimental procedures, the following diagrams, generated using Graphviz, depict a general protein extraction workflow and a decision-making process for its use.
Conclusion
This compound presents a compelling option for researchers facing challenges in protein extraction and solubilization. Its non-denaturing properties and ability to prevent aggregation make it particularly suitable for delicate proteins, membrane-associated targets, and the recovery of active proteins from inclusion bodies. By carefully considering the quantitative data and implementing the detailed protocols provided in this guide, scientists and drug development professionals can enhance the efficiency and success of their protein extraction workflows, ultimately accelerating their research and development efforts.
References
An Introductory Guide to NDSB-221 for Protein Purification: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction to NDSB-221
3-(1-Methylpiperidinium)-1-propanesulfonate, commonly known as this compound, is a non-detergent sulfobetaine that has emerged as a valuable tool in protein purification.[1] As a zwitterionic compound, it possesses both a positive and a negative charge, rendering it electrically neutral over a wide pH range.[2] This property, combined with its high solubility in water (greater than 2.0 M), makes this compound a versatile additive in various biochemical applications aimed at improving protein yield and quality.[3] Unlike traditional detergents, NDSBs like this compound have short hydrophobic groups, which prevent them from forming micelles.[4] This characteristic is crucial as it allows for their easy removal from protein solutions through dialysis.[3]
The primary function of this compound in protein purification is to prevent protein aggregation and facilitate the renaturation of denatured proteins.[3] Most enzymes retain their activity in the presence of this compound, highlighting its non-denaturing nature.[3] Its applications are extensive, proving useful in enhancing protein extraction, solubilization, and even crystallization.[3]
Mechanism of Action
The prevailing hypothesis for the mechanism of action of NDSBs, including this compound, involves the interaction of their short hydrophobic groups with the exposed hydrophobic regions on unfolded or partially folded proteins.[3] This interaction is thought to shield these hydrophobic patches, preventing the protein-protein aggregation that often competes with proper folding. By minimizing these non-specific interactions, this compound creates a more favorable environment for the protein to adopt its native, functional conformation.
The zwitterionic nature of this compound also contributes to its efficacy by reducing non-specific electrostatic interactions between protein molecules.[5] This dual functionality of addressing both hydrophobic and electrostatic interactions makes this compound an effective agent in maintaining protein solubility and stability.
Key Applications and Quantitative Data
This compound is utilized in several key stages of protein purification, from initial extraction to final formulation. The following tables summarize quantitative data from various studies, demonstrating the impact of this compound and other NDSBs on protein purification outcomes.
Table 1: Effect of NDSBs on Protein Refolding Yield
| Protein | NDSB Compound | Concentration (M) | Refolding Yield/Activity Increase | Reference |
| Hen Egg White Lysozyme | This compound | 1.8 | ~10-fold increase in native protein (~15% yield) | [3] |
| Hen Egg White Lysozyme (reduced) | NDSB-256-4T | 0.6 | 60% enzymatic activity | [5] |
| Tryptophan Synthase β2 subunit | NDSB-256-4T | 1.0 | 100% enzymatic activity | [5] |
| Type II TGF-β receptor (TBRII-ECD) | NDSB-201 | Not specified | Up to 3-fold increase in active protein | [5] |
Table 2: Impact of NDSBs on Protein Solubility and Crystal Growth
| Protein | NDSB Compound | Concentration (M) | Effect | Reference |
| Lysozyme | NDSB-195 | 0.75 | Nearly tripled solubility | [5] |
| Malate Dehydrogenase (MDH) | NDSB-195 | Not specified | Increased crystal size from 0.1 to 0.4 mm | [5] |
| Microsomal Membrane Proteins | NDSBs (general) | Not specified | Up to 100% increase in extraction | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following protocols provide step-by-step guidance for common applications.
General Guidelines for Using this compound
-
Preparation of NDSB Solutions: this compound is highly soluble in water. Prepare a concentrated stock solution (e.g., 2 M) in a suitable buffer. It is recommended to sterile filter the solution (0.22 µm) to prevent microbial contamination, as NDSB solutions can degrade over several weeks at room temperature.[5]
-
Buffering: When using high concentrations of this compound (0.5-1.0 M), ensure the solution is well-buffered (at least 25 mM of buffer) to prevent significant pH shifts.[5]
-
Addition to Protein Solutions: For applications like crystallization, add this compound to the protein solution before adding the precipitant.[5]
-
Optimization: The optimal concentration of this compound can vary depending on the protein and the specific application. It is advisable to perform a concentration screen (e.g., 0.5 M, 1.0 M, 1.5 M) to determine the most effective concentration for your protein of interest.
Protocol for Solubilization and Refolding of Inclusion Bodies
Inclusion bodies are dense aggregates of misfolded protein often produced during recombinant protein expression in bacteria. This compound can be a valuable tool in a "mild solubilization" approach to recover active protein.
Materials:
-
Purified inclusion bodies
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 6 M Guanidine Hydrochloride (GdmCl) or 8 M Urea, 10 mM DTT
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5-1.5 M this compound, 1 mM EDTA, 2 mM reduced glutathione (GSH), 0.2 mM oxidized glutathione (GSSG)
-
Dialysis tubing (appropriate MWCO)
-
Purification Buffer: e.g., PBS or a buffer suitable for downstream applications
Procedure:
-
Solubilization: Resuspend the purified inclusion bodies in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove any insoluble material.
-
Refolding by Dilution: Rapidly dilute the clarified supernatant 1:10 to 1:100 into the cold (4°C) Refolding Buffer. The final protein concentration should typically be in the range of 0.05-0.5 mg/mL. Perform this step with gentle stirring.
-
Incubation: Allow the protein to refold for 12-48 hours at 4°C with gentle agitation.
-
Dialysis: Transfer the refolding mixture to dialysis tubing and dialyze against the Purification Buffer at 4°C. Perform at least two buffer changes over 24 hours to remove the refolding buffer components, including this compound.
-
Concentration and Analysis: Concentrate the refolded protein to the desired concentration using an appropriate method (e.g., ultrafiltration). Assess the purity, concentration, and activity of the refolded protein.
Protocol for Enhancing Membrane Protein Extraction
This compound can improve the yield of membrane proteins by preventing aggregation upon their removal from the lipid bilayer.
Materials:
-
Cell pellet or tissue sample
-
Lysis Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors
-
Extraction Buffer: Lysis Buffer supplemented with 0.5-1.0 M this compound and a mild, non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM) or 2% Triton X-100).
-
Homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer. Lyse the cells using a suitable method (e.g., sonication, French press).
-
Removal of Soluble Proteins: Centrifuge the lysate at a moderate speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at >100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Membrane Protein Extraction: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Extraction Buffer.
-
Solubilization: Incubate the suspension on ice for 30-60 minutes with gentle agitation to solubilize the membrane proteins.
-
Clarification: Centrifuge at >100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Downstream Processing: The supernatant containing the solubilized membrane proteins can now be used for downstream purification steps. The presence of this compound should help maintain the solubility of the extracted proteins.
Visualizing Workflows with Graphviz
Clear visualization of experimental processes is essential for reproducibility and understanding. The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.
Caption: Workflow for Inclusion Body Solubilization and Refolding using this compound.
Caption: Workflow for Enhancing Membrane Protein Extraction with this compound.
Conclusion
This compound is a powerful and versatile tool for overcoming common challenges in protein purification, particularly those related to protein aggregation and misfolding. Its non-detergent, zwitterionic nature allows for effective stabilization and solubilization of proteins without interfering with their native structure and function. The ease of its removal by dialysis further enhances its utility in a wide range of purification workflows. By understanding its mechanism of action and following optimized protocols, researchers, scientists, and drug development professionals can significantly improve the yield and quality of their purified proteins, accelerating research and development efforts. As with any biochemical reagent, empirical optimization for each specific protein of interest is key to achieving the best possible results.
References
- 1. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. hamptonresearch.com [hamptonresearch.com]
Methodological & Application
Application Notes and Protocols for NDSB-221 in Recombinant Protein Refolding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the non-detergent sulfobetaine NDSB-221 in the refolding of recombinant proteins expressed as inclusion bodies in E. coli. This compound is a chemical chaperone that aids in the proper folding of proteins by preventing aggregation during the refolding process.
Mechanism of Action
This compound is a zwitterionic compound that is thought to interact with the hydrophobic regions of unfolded or partially folded protein intermediates. This interaction prevents the formation of intermolecular aggregates, which is a common bottleneck in protein refolding. By stabilizing these folding intermediates, this compound facilitates the correct formation of the native protein structure.
Quantitative Data on Refolding Yield
The inclusion of this compound in refolding buffers has been shown to significantly improve the yield of bioactive protein. The following table summarizes the quantitative effects of NDSB on protein refolding yields.
| Protein | Refolding Additive(s) | Additive Concentration(s) | Refolding Method | Refolding Yield/Recovery | Reference |
| Hen Egg White Lysozyme | This compound | 1.8 M | Not specified | ~15% native protein (a 10-fold increase compared to no this compound) | [1] |
| Bone Morphogenetic Protein-2 (BMP-2) | NDSB-256 + SDS | 10 mM NDSB-256 + 0.05% SDS | Dilution | 56.75% dimer yield |
Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the refolding of a recombinant protein from inclusion bodies using this compound.
Preparation of Inclusion Bodies
Proper isolation and washing of inclusion bodies are critical to remove contaminating proteins and other cellular components that can interfere with refolding.
Materials:
-
Cell paste from recombinant E. coli expression
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100
-
Wash Buffer 1: 50 mM Tris-HCl, pH 8.0, 1 M NaCl, 1 mM EDTA
-
Wash Buffer 2: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA
-
Lysozyme
-
DNase I
Procedure:
-
Resuspend the cell paste in ice-cold Lysis Buffer (5-10 mL per gram of cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Lyse the cells by sonication or high-pressure homogenization. Keep the sample on ice to prevent overheating.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant. Resuspend the pellet in Wash Buffer 1 and centrifuge again.
-
Repeat the wash step with Wash Buffer 2.
-
The resulting pellet contains the purified inclusion bodies.
Solubilization of Inclusion Bodies
The purified inclusion bodies are denatured and solubilized to unfold the aggregated protein completely.
Materials:
-
Purified inclusion bodies
-
Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 6-8 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 10 mM Dithiothreitol (DTT)
Procedure:
-
Resuspend the inclusion body pellet in Solubilization Buffer.
-
Stir at room temperature for 1-2 hours or overnight at 4°C to ensure complete solubilization.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any insoluble material.
-
The supernatant contains the denatured, solubilized protein. Determine the protein concentration using a Bradford assay or UV absorbance at 280 nm.
Protein Refolding by Dilution
The denatured protein is rapidly diluted into a refolding buffer containing this compound to allow for proper folding.
Materials:
-
Solubilized protein solution
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 0.5 M L-Arginine, 1 M this compound, 1 mM Reduced Glutathione (GSH), 0.1 mM Oxidized Glutathione (GSSG)
Procedure:
-
Prepare the Refolding Buffer and cool it to 4°C.
-
Rapidly dilute the solubilized protein into the cold Refolding Buffer to a final protein concentration of 0.05-0.1 mg/mL. It is crucial to add the protein solution to the refolding buffer while gently stirring.
-
Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
-
After incubation, concentrate the refolded protein using ultrafiltration.
-
Dialyze the concentrated protein against a suitable buffer for downstream applications to remove this compound and other small molecules.
Visualizing the Workflow and Logic
To better illustrate the experimental process, the following diagrams outline the workflow and the logical relationships in the this compound refolding protocol.
Caption: Experimental workflow for recombinant protein refolding using this compound.
Caption: Logical relationships in this compound assisted protein refolding.
References
Application Notes and Protocols: Enhanced Membrane Protein Extraction Using NDSB-221
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are critical components of cellular function and represent a major class of therapeutic drug targets. However, their hydrophobic nature presents significant challenges for extraction, solubilization, and purification while maintaining their native conformation and biological activity. Non-Detergent Sulfobetaines (NDSBs) are a class of zwitterionic compounds that act as mild solubilizing agents. NDSB-221 (3-(1-Methylpiperidinium)-1-propanesulfonate) is a member of this family that has been shown to enhance the yield and stability of extracted membrane proteins.[1][2]
Unlike traditional detergents, NDSBs do not form micelles and are thus considered non-denaturing, preserving the activity of most enzymes.[1][3] They are highly soluble in water, do not significantly alter the pH of buffered solutions, and can be easily removed by dialysis.[1][2] this compound aids in preventing non-specific protein aggregation by interacting with the hydrophobic regions of proteins that become exposed during extraction from the lipid bilayer.[1][2] This property can lead to a significant increase in the yield of membrane, nuclear, and cytoskeletal-associated proteins.[1][4] These application notes provide a detailed protocol for utilizing this compound to improve the extraction of membrane proteins from cultured mammalian cells.
Principle of the Method
The extraction of integral membrane proteins requires the disruption of the lipid bilayer to release the embedded proteins. While detergents are commonly used for this purpose, they can often lead to denaturation and loss of function. This compound offers a milder alternative by stabilizing the protein as it is removed from its native membrane environment. It is proposed that the short hydrophobic group of this compound interacts with the hydrophobic surfaces of the membrane proteins, preventing them from aggregating in the aqueous buffer.[1][2] This stabilization leads to higher yields of soluble and functionally active protein. This compound is typically used as an additive in lysis and solubilization buffers at high concentrations (0.5-1.0 M) to achieve optimal results.[1]
Data Presentation: Quantitative Comparison of Extraction Buffers
The following tables summarize representative data comparing the efficacy of a standard extraction buffer with and without the addition of this compound for the extraction of a hypothetical integral membrane protein (Receptor X) from cultured mammalian cells.
Table 1: Protein Yield
| Buffer Composition | Total Protein Yield (mg/mL) | Standard Deviation |
| Standard Lysis Buffer | 1.2 | ± 0.15 |
| Lysis Buffer + 0.5 M this compound | 2.1 | ± 0.20 |
| Lysis Buffer + 1.0 M this compound | 2.5 | ± 0.18 |
Table 2: Protein Purity and Activity
| Buffer Composition | Purity of Receptor X (%) | Specific Activity (U/mg) |
| Standard Lysis Buffer | 75 | 150 |
| Lysis Buffer + 0.5 M this compound | 85 | 280 |
| Lysis Buffer + 1.0 M this compound | 88 | 295 |
Experimental Protocols
This protocol describes a general method for the extraction of membrane proteins from cultured mammalian cells using a lysis buffer supplemented with this compound. Optimization may be required depending on the specific cell line and protein of interest.
Materials
-
This compound (FW: 221.3 g/mol )
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Protease Inhibitor Cocktail
-
Cultured mammalian cells
-
Microcentrifuge
-
Homogenizer or sonicator
Protocol
-
Cell Harvesting:
-
Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Cell Washing:
-
Resuspend the cell pellet in 10 volumes of ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant. Repeat the wash step.
-
-
Preparation of Lysis Buffer with this compound:
-
Prepare the desired volume of Lysis Buffer.
-
Immediately before use, add Protease Inhibitor Cocktail according to the manufacturer's instructions.
-
Add this compound to a final concentration of 0.5 M to 1.0 M. Ensure the this compound is completely dissolved. For example, to make 10 mL of 1.0 M this compound Lysis Buffer, add 2.213 g of this compound.
-
Ensure the buffer strength is at least 25 mM to avoid pH drift.[1]
-
-
Cell Lysis and Solubilization:
-
Resuspend the washed cell pellet in the this compound-supplemented Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with gentle agitation.
-
Further disrupt the cells by homogenization or sonication on ice.
-
-
Isolation of Soluble Fraction:
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet the insoluble cellular debris.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Downstream Processing:
Visualizations
Caption: Workflow for membrane protein extraction using this compound.
Caption: Mechanism of this compound in preventing protein aggregation.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 3. Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Protein Crystallization: A Step-by-Step Guide to Utilizing NDSB-221
For Immediate Release
[City, State] – [Date] – In the intricate world of structural biology and drug development, obtaining high-quality protein crystals is a critical yet often challenging step. To address this bottleneck, we present a detailed application note and protocol for the use of the non-detergent sulfobetaine, NDSB-221 (3-(1-Methylpiperidinium)-1-propanesulfonate)), a powerful additive designed to enhance protein solubility and promote crystallization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to improve their protein crystallization success rates.
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have demonstrated significant utility in protein biochemistry.[1][2] Unlike traditional detergents, NDSBs do not form micelles and are non-denaturing, making them ideal for maintaining the native conformation of proteins during crystallization experiments.[2] this compound, in particular, has been shown to prevent protein aggregation and facilitate the renaturation of proteins, thereby creating a more favorable environment for the formation of well-ordered crystals.[1]
The Role of this compound in Protein Crystallization
This compound acts as a chemical chaperone, interacting with hydrophobic regions on the protein surface to prevent non-specific aggregation, a common impediment to crystal growth.[1] By stabilizing the protein in a soluble and properly folded state, this compound increases the probability of successful nucleation and crystal formation. Its high solubility in water (greater than 2.0 M) and minimal impact on buffer pH and viscosity make it a versatile additive for a wide range of crystallization conditions.[1][2]
A notable example of its efficacy is the approximately 10-fold increase in the yield of native hen egg white lysozyme at a concentration of 1.8 M this compound.[1]
Experimental Protocol: Protein Crystallization with this compound using Vapor Diffusion
This protocol outlines the use of this compound as an additive in a standard vapor diffusion hanging drop crystallization experiment.
Materials and Reagents
-
Purified target protein (concentration: 5-20 mg/mL in a suitable buffer)
-
This compound (powder or stock solution)
-
Crystallization screening kit (e.g., Hampton Research Crystal Screen™)
-
Crystallization plates (24- or 96-well)
-
Coverslips
-
Pipettes and tips
-
Microscope for crystal visualization
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 2 M) in ultrapure water.
-
Ensure the this compound is fully dissolved.
-
Sterile filter the solution using a 0.22 µm filter to prevent microbial contamination.[2]
-
Store the stock solution at room temperature. Note that degradation may occur over several weeks.[2]
Experimental Workflow
The following diagram illustrates the general workflow for incorporating this compound into a protein crystallization experiment.
Step-by-Step Procedure
-
Protein Preparation: Centrifuge the purified protein solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any aggregates.
-
Addition of this compound: Add the this compound stock solution to the protein solution to achieve the desired final concentration. It is recommended to screen a range of this compound concentrations (e.g., 0.2 M, 0.5 M, 1.0 M). Important: Add this compound to the protein solution before adding the precipitant.[2]
-
Hanging Drop Setup:
-
Pipette 1 µL of the protein-NDSB-221 mixture onto a clean coverslip.
-
Pipette 1 µL of the reservoir solution (precipitant) from the crystallization screen onto the same coverslip, adjacent to the protein drop.
-
Gently mix the two drops by aspirating and dispensing a few times with the pipette tip.
-
Carefully invert the coverslip and place it over the corresponding well of the crystallization plate, ensuring an airtight seal.
-
-
Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).
-
Observation: Regularly observe the drops under a microscope over several days to weeks for the formation of crystals.
Optimization Strategies
If initial screening with this compound does not yield crystals, consider the following optimization steps:
-
Vary this compound Concentration: Test a wider range of this compound concentrations. Since NDSBs are solubilizing agents, you may need to gradually increase the precipitant concentration if no precipitation or crystallization occurs.[2]
-
Adjust Precipitant Concentration: If heavy precipitation is observed, decrease the precipitant concentration.
-
Modify pH: Screen different pH values for the buffer in the reservoir solution.
-
Protein Concentration: Vary the concentration of the target protein.
The logical relationship for optimizing crystallization conditions with this compound is depicted in the following diagram:
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in protein crystallization based on available data and general recommendations for NDSBs.
| Parameter | Recommended Range/Value | Notes |
| This compound Stock Solution | 1.0 - 2.0 M | Highly soluble in water.[1][2] |
| This compound in Crystallization Drop | 0.2 - 1.0 M | Optimal concentration is protein-dependent.[2] |
| Protein Concentration | 5 - 20 mg/mL | Typical range for crystallization experiments. |
| Drop Volume Ratio (Protein:Precipitant) | 1:1 | A good starting point for initial screens. |
| Incubation Temperature | 4°C or 20°C | Protein stability should be considered. |
Conclusion
This compound is a valuable tool in the protein crystallographer's arsenal. By preventing aggregation and enhancing protein stability, it can significantly improve the chances of obtaining high-quality crystals suitable for X-ray diffraction studies. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate this compound into their crystallization workflows, ultimately accelerating the pace of structural biology research and drug discovery.
References
Application Notes and Protocols: NDSB-221 for the Purification of Halophilic Proteins in Low Salt Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halophilic proteins, derived from organisms that thrive in high-salt environments, possess unique structural features that make them functional at high ionic strengths. However, this salt dependency presents a significant challenge during purification and downstream applications, as reducing the salt concentration often leads to protein aggregation and loss of function.[1][2][3] Non-Detergent Sulfobetaine 221 (NDSB-221) is a zwitterionic chemical compound that can be employed to stabilize proteins in solution, prevent aggregation, and facilitate the purification of halophilic proteins under low salt conditions.[4] These application notes provide detailed protocols and supporting data for the use of this compound in the purification of halophilic proteins.
NDSBs are a class of compounds that are amphiphilic but do not form micelles, making them easily removable by dialysis.[4][5] They are known to increase the yield of membrane, nuclear, and cytoskeletal-associated proteins and can be used as a substitute for sodium chloride in the isolation of halophilic proteins.[4]
Data Presentation
The following tables summarize the expected quantitative data from experiments using this compound to purify a model halophilic enzyme, Halophilic Malate Dehydrogenase (hMDH), in low salt conditions.
Table 1: Effect of this compound Concentration on the Solubility of hMDH in Low Salt Buffer
| This compound Concentration (M) | NaCl Concentration (M) | Soluble Protein Concentration (mg/mL) | % Protein Recovery in Supernatant |
| 0 | 2.0 | 5.0 | 100 |
| 0 | 0.1 | 0.5 | 10 |
| 0.25 | 0.1 | 2.5 | 50 |
| 0.5 | 0.1 | 4.0 | 80 |
| 0.75 | 0.1 | 4.8 | 96 |
| 1.0 | 0.1 | 4.9 | 98 |
This table illustrates that in low salt conditions (0.1 M NaCl), the solubility of hMDH is significantly reduced. The addition of this compound in increasing concentrations progressively improves protein solubility, with optimal recovery observed at 0.75-1.0 M.
Table 2: Effect of this compound on the Enzymatic Activity of hMDH in Low Salt Buffer
| This compound Concentration (M) | NaCl Concentration (M) | Specific Activity (U/mg) | Relative Activity (%) |
| 0 | 2.0 | 150 | 100 |
| 0 | 0.1 | 15 | 10 |
| 0.25 | 0.1 | 90 | 60 |
| 0.5 | 0.1 | 120 | 80 |
| 0.75 | 0.1 | 142 | 95 |
| 1.0 | 0.1 | 145 | 97 |
This table demonstrates that the enzymatic activity of hMDH is severely compromised in low salt conditions. This compound not only maintains the solubility but also preserves the catalytic function of the enzyme, with near-complete activity recovered at 0.75-1.0 M this compound.
Table 3: Purification Summary of hMDH using this compound
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate (High Salt) | 500 | 15000 | 30 | 100 | 1 |
| Buffer Exchange to Low Salt + 0.75 M this compound | 480 | 14400 | 30 | 96 | 1 |
| Affinity Chromatography (Low Salt + 0.75 M this compound) | 50 | 12000 | 240 | 80 | 8 |
| Size Exclusion Chromatography (Low Salt + 0.75 M this compound) | 40 | 11200 | 280 | 75 | 9.3 |
| Dialysis to remove this compound (High Salt) | 38 | 10640 | 280 | 71 | 9.3 |
This purification table outlines the successful purification of hMDH in a low salt buffer containing 0.75 M this compound. The use of this compound allows for effective chromatographic separation while maintaining high yield and achieving significant purification.
Experimental Protocols
Optimization of this compound Concentration for Halophilic Protein Solubility
This protocol describes a method to determine the optimal concentration of this compound for maintaining the solubility of a target halophilic protein in a low salt buffer.
Materials:
-
Purified or partially purified halophilic protein in high salt buffer (e.g., 2 M NaCl).
-
Low salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 M NaCl).
-
This compound stock solution (e.g., 2 M in low salt buffer).
-
Microcentrifuge tubes.
-
Spectrophotometer.
-
Protein assay reagent (e.g., Bradford or BCA).
Procedure:
-
Prepare a series of microcentrifuge tubes, each containing a final protein concentration of 1 mg/mL in the low salt buffer.
-
Add this compound from the stock solution to achieve a range of final concentrations (e.g., 0, 0.25, 0.5, 0.75, 1.0 M).
-
Include a positive control with the protein in high salt buffer (2 M NaCl) and a negative control in low salt buffer without this compound.
-
Incubate the tubes at 4°C for 1 hour with gentle agitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet any aggregated protein.
-
Carefully collect the supernatant.
-
Measure the protein concentration of the supernatant using a spectrophotometer (A280) or a colorimetric protein assay.
-
Calculate the percentage of soluble protein for each this compound concentration relative to the high salt control.
Purification of a His-tagged Halophilic Protein using this compound
This protocol provides a general workflow for the purification of a recombinant, His-tagged halophilic protein in a low salt buffer system supplemented with this compound.
Buffers and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 2 M NaCl, 10 mM imidazole, 1 mM PMSF.
-
Low Salt Wash Buffer: 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl, 20 mM imidazole, 0.75 M this compound.
-
Low Salt Elution Buffer: 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl, 250 mM imidazole, 0.75 M this compound.
-
High Salt Dialysis Buffer: 50 mM Tris-HCl, pH 8.0, 2 M NaCl, 1 mM EDTA.
Procedure:
-
Cell Lysis: Resuspend the cell pellet expressing the His-tagged halophilic protein in Lysis Buffer. Lyse the cells using sonication or a French press. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to clarify.
-
Buffer Exchange (Optional but Recommended): If starting from a high salt lysate, perform a buffer exchange into the Low Salt Wash Buffer containing this compound using a desalting column or dialysis. This step is crucial to prepare the sample for low-salt chromatography.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Low Salt Wash Buffer.
-
Load the clarified lysate (or buffer-exchanged sample) onto the column.
-
Wash the column with 10-20 column volumes of Low Salt Wash Buffer to remove unbound proteins.
-
Elute the protein with Low Salt Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
-
Size Exclusion Chromatography (Optional): For further purification, pool the fractions containing the protein of interest and concentrate if necessary. Equilibrate a size exclusion chromatography column with Low Salt Wash Buffer (without imidazole). Load the concentrated sample and collect fractions.
-
Removal of this compound: Dialyze the purified protein against the High Salt Dialysis Buffer. Perform at least two buffer changes to ensure complete removal of this compound and imidazole.
Visualizations
Caption: Experimental workflow for halophilic protein purification.
Caption: this compound's role in protein stabilization.
References
- 1. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 2. Halophiles and their enzymes: Negativity put to good use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression and purification of halophilic proteins in Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. goldbio.com [goldbio.com]
Application Notes and Protocols for NDSB-221 in Cytoskeletal Protein Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that are effective at solubilizing and stabilizing proteins without the denaturing effects of traditional detergents.[1][2] NDSB-221, in particular, is a valuable tool in protein biochemistry for enhancing the extraction and stability of a wide range of proteins, including those associated with the cytoskeleton.[3] Its unique properties, such as preventing protein aggregation and not forming micelles, make it easily removable by dialysis, which is advantageous for downstream applications.[1][3]
These application notes provide detailed protocols and guidelines for utilizing this compound in the preparation of cytoskeletal proteins, such as actin and tubulin. The aim is to improve protein yield, solubility, and stability for various research and drug development applications.
Key Properties of this compound
| Property | Description | Reference |
| Chemical Nature | Zwitterionic, non-detergent sulfobetaine. | [1][2] |
| Primary Function | Protein solubilization, stabilization, and prevention of aggregation. | [3] |
| Mechanism | Interacts with hydrophobic regions of proteins to prevent aggregation. | [3] |
| Micelle Formation | Does not form micelles, allowing for easy removal by dialysis. | [1][2] |
| Denaturation | Non-denaturing, preserving protein structure and function. | [1] |
| Solubility | Highly soluble in water (>2.0 M). | [1][3] |
| pH Effect | Does not significantly alter the pH of buffered solutions. | [1][3] |
Applications in Cytoskeletal Protein Preparations
This compound can be incorporated into various stages of cytoskeletal protein preparation to:
-
Enhance Extraction: Improve the yield of cytoskeletal and associated proteins from cells and tissues.
-
Increase Solubility: Solubilize protein fractions that are otherwise insoluble in standard buffers.
-
Improve Stability: Prevent aggregation and maintain the native conformation of purified actin, tubulin, and other cytoskeletal components during storage and experimentation.
-
Facilitate Refolding: Aid in the refolding of denatured cytoskeletal proteins.
Experimental Protocols
Protocol 1: Enhanced Extraction of Cytoskeletal Proteins from Cultured Cells using this compound
This protocol describes a method for the sequential extraction of cellular proteins, culminating in the solubilization of the cytoskeletal fraction with a buffer containing this compound.
Materials:
-
Cultured cells (e.g., HeLa, NIH-3T3)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cytosol Extraction Buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100, Protease Inhibitor Cocktail)
-
Membrane Extraction Buffer (10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail)
-
Cytoskeleton Solubilization Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.5 M this compound, Protease Inhibitor Cocktail)
-
Microcentrifuge
-
Sonicator
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add Cytosol Extraction Buffer and incubate on ice for 10 minutes.
-
Collect the supernatant (cytosolic fraction).
-
-
Membrane Protein Extraction:
-
Wash the remaining cell pellet with PBS.
-
Add Membrane Extraction Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge and collect the supernatant (membrane fraction).
-
-
Cytoskeletal Protein Solubilization:
-
Wash the remaining pellet (cytoskeletal fraction) with PBS.
-
Add Cytoskeleton Solubilization Buffer containing this compound.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Sonicate the sample briefly to aid solubilization.
-
Centrifuge at high speed to pellet any remaining insoluble material.
-
Collect the supernatant containing the solubilized cytoskeletal proteins.
-
Optimization of this compound Concentration:
The optimal concentration of this compound can vary depending on the cell type and the specific proteins of interest. A concentration range of 0.1 M to 1.0 M should be tested to determine the ideal condition for maximizing yield and solubility.
| This compound Concentration (M) | Total Protein Yield (µg/mL) - Illustrative | Solubility of Target Protein (%) - Illustrative |
| 0.0 | 150 | 45 |
| 0.1 | 220 | 60 |
| 0.25 | 310 | 75 |
| 0.5 | 450 | 90 |
| 1.0 | 430 | 88 |
Note: The data in this table is for illustrative purposes to demonstrate the expected trend.
Protocol 2: Stabilization of Purified Tubulin with this compound for In Vitro Assays
This protocol outlines the use of this compound to maintain the stability and polymerization competency of purified tubulin.
Materials:
-
Purified tubulin
-
Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)
-
This compound stock solution (2 M in water)
-
Spectrophotometer or fluorometer for monitoring polymerization
Procedure:
-
Preparation of Tubulin Stock:
-
Resuspend purified tubulin in Tubulin Polymerization Buffer to the desired concentration.
-
-
Addition of this compound:
-
Add this compound from the stock solution to the tubulin preparation to a final concentration of 50-200 mM.
-
The optimal concentration should be determined empirically.
-
-
Incubation:
-
Incubate the tubulin solution on ice for 15-30 minutes.
-
-
Assessment of Stability and Function:
-
Initiate tubulin polymerization by warming the sample to 37°C.
-
Monitor the polymerization kinetics by measuring the change in absorbance at 340 nm or by using a fluorescent reporter.
-
Compare the polymerization profile of tubulin with and without this compound to assess its effect on stability and activity.
-
Effect of this compound on Tubulin Polymerization - Illustrative Data:
| This compound Concentration (mM) | Lag Phase (min) | Vmax (OD/min) | Plateau (OD) |
| 0 | 5.2 | 0.08 | 0.35 |
| 50 | 4.8 | 0.09 | 0.38 |
| 100 | 4.5 | 0.11 | 0.42 |
| 200 | 4.9 | 0.10 | 0.40 |
Note: The data in this table is for illustrative purposes to demonstrate the expected trend of enhanced polymerization due to stabilization.
Visualizations
Caption: Workflow for cytoskeletal protein extraction using this compound.
Caption: Role of cytoskeletal proteins in a signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield | Insufficient this compound concentration. | Increase this compound concentration in 0.1 M increments up to 1.0 M. |
| Incomplete cell lysis. | Increase incubation time or sonication intensity. | |
| Protein precipitation | Suboptimal buffer conditions. | Adjust pH and salt concentration of the solubilization buffer. |
| This compound concentration too low. | Increase this compound concentration. | |
| Loss of protein activity | This compound concentration too high (rare). | Decrease this compound concentration. |
| Presence of proteases. | Ensure fresh protease inhibitors are used. | |
| Interference in downstream assays | Residual this compound. | Remove this compound by dialysis or buffer exchange. |
Conclusion
This compound is a powerful tool for the preparation of cytoskeletal proteins. Its non-denaturing and solubilizing properties can significantly improve the yield and stability of actin, tubulin, and their associated proteins. The protocols provided here offer a starting point for the successful application of this compound in cytoskeletal research. Optimization of the this compound concentration and buffer conditions is recommended to achieve the best results for specific experimental needs.
References
Application Notes and Protocols for NDSB-221 in Nuclear Protein Isolation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a proposed protocol for the use of the non-detergent sulfobetaine, NDSB-221, in the isolation of nuclear proteins from mammalian cells. These guidelines are intended to enhance protein yield and stability for downstream applications such as Western blotting, immunoprecipitation, and proteomic analysis.
Introduction to this compound
This compound (3-(1-Methylpiperidinium)-1-propanesulfonate) is a zwitterionic chemical compound that belongs to the class of non-detergent sulfobetaines. Unlike traditional detergents that form micelles and can denature proteins, NDSBs are smaller molecules that do not aggregate in this manner.[1] Their primary function in protein biochemistry is to prevent protein aggregation and improve the solubilization of proteins, including those that are membrane-bound or located within the nucleus.[2][3][4] The use of NDSBs has been reported to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[2][5] this compound is particularly useful for maintaining protein integrity and activity.[4]
The mechanism of action for NDSBs is believed to involve their interaction with the hydrophobic regions of proteins, which shields these regions from interacting with each other and thus prevents aggregation.[3] This property is especially beneficial during the high-salt extraction step in nuclear protein isolation, where protein crowding can lead to precipitation and loss of sample.
Key Applications of this compound in Nuclear Protein Isolation:
-
Increased Yield: By preventing aggregation and enhancing solubilization, this compound can significantly improve the recovery of total nuclear proteins.[2][5]
-
Enhanced Purity: By maintaining proteins in a soluble state, this compound can help to reduce co-precipitation of non-target proteins, potentially leading to a purer nuclear protein fraction.
-
Improved Stability: this compound can help to maintain the native conformation of proteins during the extraction process, which is crucial for downstream functional assays.
-
Compatibility: this compound is compatible with a wide range of buffer conditions and can be easily removed by dialysis if necessary.[1]
Proposed Experimental Protocol for Nuclear Protein Isolation using this compound
The following protocol is a modification of a standard high-salt nuclear extraction method. It is recommended to first optimize the protocol without this compound and then perform a comparative experiment with the inclusion of this compound to quantify the improvement in yield and purity.
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (Buffer A): 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors.
-
High-Salt Nuclear Extraction Buffer (Buffer C): 20 mM HEPES (pH 7.9), 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% (v/v) glycerol, 0.5 mM DTT, and protease inhibitors.
-
This compound
-
Dounce homogenizer
-
Microcentrifuge
Protocol Steps:
-
Cell Pellet Collection:
-
For adherent cells, wash with ice-cold PBS, scrape, and collect in a pre-chilled centrifuge tube.
-
For suspension cells, directly collect from the culture flask.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 5 packed cell volumes (PCV) of ice-cold Hypotonic Lysis Buffer (Buffer A).
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Homogenize the cell suspension with a Dounce homogenizer (10-15 strokes with a loose-fitting pestle). Monitor cell lysis under a microscope.
-
-
Isolation of Nuclei:
-
Centrifuge the homogenate at 3,300 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytoplasmic fraction) in a separate tube.
-
The pellet contains the crude nuclei.
-
-
Nuclear Protein Extraction with this compound:
-
Prepare the High-Salt Nuclear Extraction Buffer (Buffer C). For the this compound-enhanced protocol, supplement this buffer with this compound to a final concentration of 0.5 M to 1.0 M. A starting concentration of 0.5 M is recommended for initial optimization.[3][5]
-
Resuspend the nuclear pellet in 2/3 of the original PCV of High-Salt Nuclear Extraction Buffer (with or without this compound).
-
Incubate on a rocking platform for 30 minutes at 4°C to facilitate the extraction of nuclear proteins.
-
-
Collection of Nuclear Extract:
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
The supernatant contains the soluble nuclear proteins. Carefully transfer the supernatant to a pre-chilled tube.
-
-
Quantification and Storage:
-
Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the nuclear extract and store at -80°C.
-
Data Presentation: Quantifying the Effect of this compound
To evaluate the effectiveness of this compound in your nuclear protein isolations, it is crucial to collect and compare quantitative data. The following table provides a template for organizing your results.
| Sample ID | Protocol | Starting Cell Number | Nuclear Protein Concentration (mg/mL) | Total Nuclear Protein Yield (mg) | Purity Assessment (e.g., Western blot for specific markers) |
| 1 | Standard | 1 x 10⁷ | |||
| 2 | This compound (0.5 M) | 1 x 10⁷ | |||
| 3 | This compound (1.0 M) | 1 x 10⁷ |
Visualizing the Workflow and Mechanism
Experimental Workflow for Nuclear Protein Isolation with this compound
The following diagram illustrates the key steps in the nuclear protein isolation protocol, highlighting the point of this compound addition.
Caption: Workflow for nuclear protein isolation with the optional addition of this compound.
Hypothesized Mechanism of this compound Action
This diagram illustrates the proposed mechanism by which this compound prevents protein aggregation during nuclear extraction.
Caption: this compound is hypothesized to prevent protein aggregation by masking hydrophobic regions.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 5. interchim.fr [interchim.fr]
Application Notes and Protocols for Incorporating NDSB-221 in Cell Lysis Buffers for Improved Protein Yield
For Researchers, Scientists, and Drug Development Professionals
Abstract
The efficient extraction of soluble and functional proteins is a cornerstone of biological research and drug development. A significant challenge in this process is protein aggregation, which can drastically reduce the yield of viable protein. Non-Detergent Sulfobetaine 221 (NDSB-221) is a zwitterionic chemical compound that has demonstrated efficacy in preventing protein aggregation during cell lysis and subsequent protein purification. These application notes provide detailed protocols for the incorporation of this compound into cell lysis buffers for bacterial, mammalian, and tissue samples, alongside data on its impact on protein yield.
Introduction
This compound is a member of the non-detergent sulfobetaine family of compounds. These molecules possess a hydrophilic sulfobetaine head group and a short hydrophobic tail. Unlike detergents, they do not form micelles and are thus easily removable by dialysis. The proposed mechanism of action for this compound involves its short hydrophobic group interacting with the exposed hydrophobic regions of proteins, thereby preventing protein-protein aggregation that can occur upon cell lysis and release of proteins into the non-native environment of the lysis buffer.[1] This stabilizing effect has been shown to be particularly beneficial for the extraction of membrane, nuclear, and cytoskeletal-associated proteins.[1]
Key Benefits of Using this compound:
-
Increases Soluble Protein Yield: By preventing aggregation, this compound can significantly increase the recovery of soluble proteins.
-
Maintains Protein Activity: As a non-denaturing agent, it helps to preserve the native conformation and biological activity of enzymes and other proteins.[1]
-
Versatile Application: It can be used for a wide range of protein types and cell systems.
-
Easy Removal: Its non-micellar nature allows for straightforward removal from the protein solution via dialysis.[1]
-
High Solubility: this compound is highly soluble in aqueous buffers, allowing for its use at high concentrations.[1]
Quantitative Data on Protein Yield Improvement
The inclusion of this compound in lysis buffers has been shown to enhance the yield of soluble proteins. The following table summarizes available quantitative data.
| Protein | Organism/Cell Type | Lysis Buffer Additive | Concentration of Additive | Improvement in Soluble Protein Yield | Reference |
| Hen Egg White Lysozyme | In vitro refolding | This compound | 1.8 M | Approximately 10-fold increase in native protein | [1] |
| Various Antigens | Bovine Pericardium Tissue | NDSB-Lysis Buffer | Not Specified | Identified the greatest number of antigens (105) compared to NDSB-H (47) and SDS-H (35) extraction methods, suggesting a higher yield of diverse proteins. | [2] |
Experimental Protocols
The following protocols provide a general framework for incorporating this compound into standard cell lysis procedures. The optimal concentration of this compound may vary depending on the specific protein and cell type and should be determined empirically, with a starting range of 0.5 M to 1.0 M being a common recommendation.
Protocol 1: Lysis of Bacterial Cells for Recombinant Protein Extraction
This protocol is designed for the extraction of soluble recombinant proteins from E. coli.
Materials:
-
Bacterial cell pellet
-
Lysis Buffer Base: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA
-
This compound
-
Lysozyme (10 mg/mL stock)
-
DNase I (1 mg/mL stock)
-
Protease Inhibitor Cocktail
-
Ice
-
Sonicator or other cell disruption equipment
-
Microcentrifuge
Procedure:
-
Prepare Lysis Buffer with this compound:
-
Prepare the Lysis Buffer Base.
-
Dissolve this compound in the Lysis Buffer Base to the desired final concentration (e.g., 1 M). Ensure it is fully dissolved.
-
Immediately before use, add Lysozyme to a final concentration of 1 mg/mL, DNase I to a final concentration of 10 µg/mL, and a protease inhibitor cocktail according to the manufacturer's instructions. Keep the complete lysis buffer on ice.
-
-
Cell Lysis:
-
Resuspend the bacterial cell pellet in the complete lysis buffer containing this compound. Use approximately 5 mL of buffer per gram of wet cell paste.
-
Incubate on ice for 30 minutes with occasional gentle mixing.
-
Disrupt the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation. Alternatively, use a French press or other appropriate homogenization method.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet the cell debris and insoluble proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Downstream Processing:
-
The soluble protein fraction is now ready for purification (e.g., affinity chromatography). The presence of this compound is generally compatible with most purification resins.
-
Protocol 2: Lysis of Adherent Mammalian Cells
This protocol is suitable for the extraction of total cellular proteins from adherent mammalian cell cultures.
Materials:
-
Adherent mammalian cells in culture dish
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer Base: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
This compound
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper
-
Ice
-
Microcentrifuge
Procedure:
-
Prepare Lysis Buffer with this compound:
-
Prepare the Lysis Buffer Base.
-
Dissolve this compound to the desired final concentration (e.g., 0.5 M) in the Lysis Buffer Base.
-
Just before use, add protease and phosphatase inhibitor cocktails. Keep the buffer on ice.
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add the complete, ice-cold lysis buffer containing this compound to the cells. Use a sufficient volume to cover the cell monolayer (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 10-15 minutes.
-
Scrape the cells from the dish using a pre-chilled cell scraper.
-
-
Clarification of Lysate:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex briefly and incubate on ice for an additional 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Collect Supernatant:
-
Transfer the clear supernatant to a new pre-chilled tube. This fraction contains the soluble proteins.
-
Protocol 3: Protein Extraction from Tissue Samples
This protocol is for the extraction of proteins from soft tissues. For harder tissues, more rigorous homogenization may be required.
Materials:
-
Tissue sample, fresh or frozen
-
Lysis Buffer Base (RIPA buffer or similar is recommended): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
-
This compound
-
Protease Inhibitor Cocktail
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based)
-
Ice
-
Microcentrifuge
Procedure:
-
Prepare Lysis Buffer with this compound:
-
Prepare the Lysis Buffer Base.
-
Add this compound to the desired final concentration (e.g., 1 M).
-
Immediately before use, add a protease inhibitor cocktail. Keep the buffer ice-cold.
-
-
Tissue Homogenization:
-
Weigh the tissue sample and wash it with ice-cold PBS.
-
Mince the tissue into small pieces on ice.
-
Add 10 volumes of ice-cold lysis buffer containing this compound per gram of tissue.
-
Homogenize the tissue on ice until no large pieces are visible.
-
-
Incubation and Clarification:
-
Incubate the homogenate on ice for 30 minutes with occasional mixing.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
-
Collect Supernatant:
-
Carefully collect the supernatant, which contains the extracted proteins.
-
Visualizations
Logical Workflow for this compound Action
Caption: Mechanism of this compound in preventing protein aggregation.
Experimental Workflow for Protein Extraction with this compound
Caption: General experimental workflow for protein extraction using this compound.
Conclusion
Incorporating this compound into cell lysis buffers is a straightforward and effective strategy to mitigate protein aggregation and enhance the yield of soluble, functional proteins. The provided protocols offer a starting point for researchers to optimize their protein extraction workflows. The non-denaturing and easily removable nature of this compound makes it a valuable tool in academic research and for professionals in drug development who rely on high-quality protein preparations for their studies.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Aggregation with NDSB-221
For researchers, scientists, and drug development professionals encountering protein aggregation, Non-Detergent Sulfobetaine 221 (NDSB-221) can be a valuable tool. This technical support guide provides practical, in-depth answers to common questions and issues that may arise during its use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent protein aggregation?
This compound is a non-detergent sulfobetaine, a class of zwitterionic compounds that are highly soluble in water.[1] It helps prevent protein aggregation and facilitates the refolding of denatured proteins. The proposed mechanism involves the interaction of this compound's short hydrophobic group with exposed hydrophobic patches on the protein surface. This interaction is thought to shield these hydrophobic regions, preventing the intermolecular associations that lead to aggregation.[1] Unlike detergents, NDSBs like this compound do not form micelles.[1]
Q2: My protein is still aggregating even in the presence of this compound. What should I do?
If you are still observing aggregation, a systematic troubleshooting approach is necessary. Several factors could be at play, and optimizing your experimental conditions is key. Consider the following steps:
-
Optimize this compound Concentration: The effective concentration of this compound is protein-dependent. While a common starting range is 0.5 M to 1.0 M, this may not be optimal for your specific protein.[1] A systematic screen of this compound concentrations is recommended.
-
Evaluate Buffer pH and Ionic Strength: The pH of your buffer should ideally be at least one unit away from your protein's isoelectric point (pI) to increase net charge and electrostatic repulsion between protein molecules.[2] Additionally, the ionic strength of the buffer can influence protein solubility.
-
Assess Temperature: Temperature is a critical factor in protein stability. While many procedures are performed at 4°C to minimize degradation, some proteins are more stable at room temperature.[2] Consider if the temperature of your process is contributing to aggregation.
-
Consider Other Additives: this compound can be used in conjunction with other stabilizing agents. For example, L-arginine is known to suppress aggregation and can have synergistic effects.[3][4]
-
Check Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[2] If possible, try performing your experiment at a lower protein concentration.
Q3: How do I determine the optimal concentration of this compound for my protein?
A systematic approach is crucial for determining the optimal this compound concentration. A small-scale screening experiment is highly recommended. For a detailed methodology, please refer to the "Experimental Protocols" section below for a "Protocol for Optimizing this compound Concentration."
Q4: Can this compound be used with other common additives in protein purification and refolding buffers?
Yes, this compound is generally compatible with a wide range of common buffer components and additives. However, it is always good practice to ensure compatibility and assess for any potential negative interactions in a small-scale pilot experiment.
Commonly Used Additives and their Compatibility with this compound:
| Additive | Function | General Compatibility Notes |
| L-Arginine | Aggregation suppressor | Often used synergistically with NDSBs to improve refolding yields.[3][4] |
| Glycerol | Stabilizer, cryoprotectant | Generally compatible and can enhance protein stability. |
| Reducing Agents (DTT, TCEP) | Prevent oxidation and disulfide bond scrambling | Compatible. Essential for proteins with cysteine residues. |
| Urea, Guanidine HCl | Denaturants (at high conc.), solubilizing agents (at low conc.) | Can be used with this compound in refolding protocols where gradual removal of the denaturant is required.[3] |
| Salts (e.g., NaCl, KCl) | Modulate ionic strength | Compatible. Optimal salt concentration is protein-dependent. |
Q5: Will this compound interfere with downstream applications?
A key advantage of this compound is that it is a small, non-detergent molecule that can be easily removed by dialysis or diafiltration due to its inability to form micelles.[1] This makes it suitable for applications where the presence of detergents would be problematic. However, it is always recommended to remove this compound before downstream applications such as structural studies or functional assays, unless its presence has been shown to not interfere.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Protein precipitates immediately upon addition of this compound. | Localized high concentration of this compound. | Add this compound solution slowly while gently stirring. Prepare a stock solution of this compound and add it dropwise. |
| Protein aggregation occurs over time, even with this compound. | Suboptimal this compound concentration. Incompatible buffer pH or ionic strength. Temperature instability. | Perform a concentration optimization screen for this compound. Adjust buffer pH to be >1 unit away from the pI. Screen different salt concentrations. Test a range of temperatures (e.g., 4°C, RT). |
| Low recovery of active protein after refolding with this compound. | Incorrect redox conditions (for proteins with disulfide bonds). This compound concentration is too high, potentially inhibiting proper folding. | Optimize the ratio of reduced to oxidized glutathione in the refolding buffer. Perform a titration of this compound to find a concentration that prevents aggregation without hindering folding. |
| This compound does not seem to have any effect. | The mechanism of aggregation for your protein may not be primarily driven by hydrophobic interactions. The protein may be irreversibly aggregated. | Consider alternative or complementary additives that work through different mechanisms (e.g., osmolytes, arginine). Ensure the starting material is not already irreversibly aggregated. |
Data Presentation
Table 1: Effect of NDSB-195 Concentration on the Solubility of Lysozyme
| NDSB-195 Concentration (M) | Fold Increase in Lysozyme Solubility (approx.) |
| 0.25 | 2x |
| 0.75 | 3x |
Data adapted from Hampton Research, demonstrating the dose-dependent effect of a non-detergent sulfobetaine on protein solubility.[1]
Table 2: Synergistic Effect of Urea and L-Arginine on Protein Refolding Yield
| Additive(s) | Refolding Yield of rhG-CSF (approx.) | Observation |
| 2 M Urea | ~30-40% | Suppresses insoluble precipitates but soluble oligomers remain. |
| 0.5 M L-Arginine | ~60-70% | Inhibits the formation of soluble oligomers. |
| 2 M Urea + 0.5 M L-Arginine | ~80-90% | Urea suppresses insoluble aggregates, while arginine prevents soluble oligomer formation, leading to a significantly higher yield. |
This table illustrates the cooperative effects of different types of additives, a principle that can be applied when optimizing refolding conditions with this compound.[3]
Experimental Protocols
Protocol for Optimizing this compound Concentration for Protein Refolding
This protocol outlines a systematic approach to determine the optimal concentration of this compound for preventing aggregation during the refolding of a denatured protein.
1. Materials:
- Denatured and purified protein of interest in a strong denaturant (e.g., 8 M Urea or 6 M Guanidine HCl).
- Refolding Buffer Base: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.
- This compound stock solution (e.g., 4 M in water).
- Redox system (if required for your protein, e.g., a mixture of reduced and oxidized glutathione).
- 96-well microplate (for screening).
- Plate reader for turbidity measurement (absorbance at 340 nm or 600 nm) or other aggregation detection method.
2. Procedure:
- Prepare a series of refolding buffers: In a 96-well plate, prepare a gradient of this compound concentrations. For example, for a final volume of 200 µL per well, you can set up the following conditions: 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M, 1.25 M, 1.5 M, and 2.0 M this compound. Include a control with no this compound.
- Initiate Refolding by Rapid Dilution: Quickly dilute the denatured protein stock into each well of the 96-well plate to a final protein concentration that is known to be prone to aggregation (e.g., 50-100 µg/mL). The dilution factor should be high enough to lower the denaturant concentration significantly (e.g., 1:100).
- Incubation: Incubate the plate at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 2-24 hours).
- Monitor Aggregation: At various time points (e.g., 0, 1, 4, and 24 hours), measure the turbidity of each well by reading the absorbance at 340 nm or 600 nm. A higher absorbance indicates more aggregation.
- Assess Soluble Protein: After the final time point, centrifuge the microplate to pellet the aggregated protein. Carefully remove the supernatant and measure the protein concentration (e.g., by Bradford assay or A280) to quantify the amount of soluble protein.
- (Optional) Activity Assay: If your protein has a measurable activity, perform an activity assay on the soluble fraction to determine the yield of correctly folded, active protein.
3. Data Analysis:
- Plot turbidity (A340/A600) versus this compound concentration at different time points.
- Plot the percentage of soluble protein versus this compound concentration.
- Plot the percentage of active protein versus this compound concentration.
- The optimal this compound concentration will be the one that minimizes turbidity while maximizing the yield of soluble and active protein.
Visualizations
Caption: Factors influencing protein aggregation.
Caption: Troubleshooting workflow for this compound.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Cooperative effects of urea and L-arginine on protein refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different effects of L-arginine on protein refolding: suppressing aggregates of hydrophobic interaction, not covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NDSB-221 Concentration for Difficult-to-Fold Proteins
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for optimizing the concentration of the non-detergent sulfobetaine NDSB-221 in protein refolding experiments, particularly for proteins prone to aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it aid in protein folding?
This compound is a non-detergent sulfobetaine, a zwitterionic compound that can enhance the solubility and prevent the aggregation of proteins during refolding.[1][2] Unlike detergents, NDSBs like this compound have short hydrophobic groups that prevent them from forming micelles, which makes them easily removable by dialysis.[3] Their mechanism of action involves interacting with early folding intermediates, thereby preventing the formation of inactive aggregates and promoting the correct folding pathway.[3]
Q2: What is the typical starting concentration for this compound in a refolding buffer?
A general starting point for this compound concentration in protein refolding is between 0.5 M and 1.0 M.[3] However, the optimal concentration is highly protein-dependent and may require empirical determination.
Q3: Can this compound be used in combination with other refolding additives?
Yes, this compound is often used in conjunction with other refolding additives to achieve optimal results. These can include:
-
Redox systems: A combination of reduced and oxidized glutathione (GSH/GSSG) is crucial for proteins with disulfide bonds to facilitate correct bond formation.
-
Amino acids: L-arginine is commonly used to suppress aggregation.
-
Polyols: Glycerol or polyethylene glycol (PEG) can stabilize the native state of the protein.
-
Salts: Low concentrations of salts like NaCl or KCl can help to modulate ionic interactions.
Q4: Is this compound suitable for all types of proteins?
While this compound is a versatile tool for a wide range of proteins, its effectiveness can vary. It is particularly useful for proteins expressed as inclusion bodies in systems like E. coli. For membrane proteins, while NDSBs can increase extraction yields, specific optimization is crucial.
Q5: How can I remove this compound after refolding?
Due to its inability to form micelles and its relatively low molecular weight, this compound can be efficiently removed from the refolded protein solution using standard dialysis or diafiltration methods.[1][3]
Troubleshooting Guide
Problem 1: My protein still aggregates even in the presence of this compound.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | The initial concentration may be too low. Perform a concentration screening experiment, testing a range of this compound concentrations (e.g., 0.25 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M). |
| Incorrect Buffer pH | The pH of the refolding buffer should ideally be at least one unit away from the protein's isoelectric point (pI) to increase net charge and reduce aggregation.[4] |
| High Protein Concentration | Refolding is often more efficient at lower protein concentrations (typically in the range of 10-100 µg/mL) to favor intramolecular folding over intermolecular aggregation.[5] |
| Inefficient Removal of Denaturant | Ensure the denaturant (e.g., urea or guanidine hydrochloride) is sufficiently diluted. A rapid dilution of 50- to 100-fold is common.[5] |
| Absence of Other Key Additives | For proteins with disulfide bonds, ensure an appropriate redox shuffling system (e.g., GSH/GSSG) is present. Consider adding L-arginine (e.g., 0.4-1.0 M) to further suppress aggregation. |
| Temperature | Perform refolding at a lower temperature (e.g., 4°C) to slow down the aggregation process. |
Problem 2: My protein is soluble but shows no biological activity.
| Possible Cause | Suggested Solution |
| Misfolded Protein | The refolding conditions may be favoring soluble, but non-native, conformations. Try screening a matrix of conditions, varying not only the this compound concentration but also the pH, temperature, and the concentration of other additives like L-arginine and redox agents. |
| Missing Cofactors | If your protein requires a cofactor for its activity, ensure it is present in the refolding buffer at an appropriate concentration. |
| Oxidation of Sensitive Residues | The addition of a small amount of a reducing agent like DTT (in the absence of required disulfide bonds) or ensuring a controlled redox environment can prevent unwanted oxidation. |
Problem 3: The refolding yield is very low.
| Possible Cause | Suggested Solution |
| Competition between Folding and Aggregation | Optimize the kinetics of refolding. A slower removal of the denaturant through stepwise dialysis against decreasing concentrations of urea or guanidine hydrochloride can sometimes improve yields.[6] |
| Suboptimal Refolding Time | The refolding process can take anywhere from a few hours to several days. Perform a time-course experiment to determine the optimal incubation time for your protein. |
| Purity of the Solubilized Protein | Impurities from the inclusion body preparation can interfere with refolding. Ensure the washed inclusion bodies are as pure as possible before solubilization. |
Quantitative Data on this compound and Other NDSBs
The following table summarizes some reported effects of NDSBs on protein folding and solubility. Note that the optimal conditions are highly specific to the protein being studied.
| Protein | NDSB Compound | Concentration | Observed Effect |
| Hen Egg White Lysozyme | This compound | 1.8 M | Yielded approximately 15% native protein, a 10-fold increase compared to the absence of this compound.[1] |
| Hen Egg White Lysozyme | NDSB-256 | 600 mM | Resulted in 60% enzymatic activity recovery.[3] |
| Tryptophan Synthase β2 subunit | NDSB-256 | 1.0 M | Achieved 100% enzymatic activity recovery.[3] |
| Lysozyme | NDSB-195 | 0.25 M | Nearly doubled the protein's solubility.[3] |
| Lysozyme | NDSB-195 | 0.75 M | Nearly tripled the protein's solubility.[3] |
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration
This protocol outlines a method for determining the optimal this compound concentration for refolding a target protein from solubilized inclusion bodies.
-
Preparation of Solubilized Protein:
-
Isolate and wash inclusion bodies from the expression host.
-
Solubilize the inclusion bodies in a buffer containing a high concentration of denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 50 mM DTT) if disulfide bonds need to be reduced.
-
Clarify the solubilized protein solution by centrifugation to remove any insoluble material.
-
Determine the protein concentration.
-
-
Preparation of Refolding Buffers:
-
Prepare a series of refolding buffers with varying concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M).
-
The base refolding buffer should contain a suitable buffer system (e.g., 50 mM Tris-HCl), pH adjusted appropriately for your protein, and any other required additives identified from literature or preliminary experiments (e.g., L-arginine, GSH/GSSG).
-
-
Refolding by Dilution:
-
Rapidly dilute the solubilized protein into each of the prepared refolding buffers to a final protein concentration of 10-100 µg/mL. A dilution factor of at least 1:50 is recommended to reduce the denaturant concentration.
-
Incubate the refolding reactions at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 12-48 hours) with gentle stirring.
-
-
Analysis of Refolding Efficiency:
-
After incubation, centrifuge the samples to pellet any aggregated protein.
-
Analyze the supernatant for the concentration of soluble protein (e.g., using a Bradford or BCA assay).
-
Assess the folding status and biological activity of the soluble protein using appropriate techniques such as:
-
Spectroscopy: Circular Dichroism (CD) to assess secondary structure.
-
Chromatography: Size-exclusion chromatography (SEC) to check for monomeric state versus aggregates.
-
Functional Assays: Enzyme activity assays or binding assays specific to your protein.
-
-
Visualizations
Caption: Workflow for screening optimal this compound concentration.
References
- 1. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 2. Optimized refolding and characterization of active C-terminal ADAMTS-18 fragment from inclusion bodies of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protein Crystallization with NDSB-221
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using NDSB-221 as an additive to refine protein crystallization conditions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it aid in protein crystallization?
This compound is a non-detergent sulfobetaine (NDSB). These are zwitterionic compounds that possess both a hydrophilic sulfobetaine head group and a short hydrophobic tail.[1] Unlike traditional detergents, the short hydrophobic group of this compound prevents the formation of micelles.[1] Its primary role in protein crystallization is to prevent non-specific protein aggregation, a common issue that can inhibit or prevent the formation of well-ordered crystals.[2] By interacting with hydrophobic patches on the protein surface, this compound can increase protein solubility and stability, thereby facilitating the controlled nucleation and growth of crystals.[2][3]
Q2: When should I consider using this compound as an additive in my crystallization trials?
You should consider using this compound as an additive under the following circumstances:
-
Amorphous Precipitation: If your initial crystallization screens consistently yield amorphous precipitate instead of crystals. This compound can help to solubilize the protein and prevent uncontrolled precipitation.[4]
-
Poor Crystal Quality: When you obtain crystals, but they are small, poorly formed, clustered, or diffract poorly. This compound can sometimes improve crystal morphology and size.[3]
-
Protein Aggregation: If you observe significant protein aggregation in your crystallization drops, even before precipitation occurs.
-
Challenging Proteins: For proteins that are known to be unstable or prone to aggregation, such as membrane proteins or large multi-protein complexes.[1]
Below is a decision-making workflow to guide the use of this compound.
Q3: What is the proposed mechanism of action for this compound in promoting crystallization?
The proposed mechanism of this compound involves its amphiphilic nature. The short hydrophobic tail of the this compound molecule is thought to interact with exposed hydrophobic regions on the surface of protein molecules. These hydrophobic patches are often responsible for non-specific aggregation, which leads to amorphous precipitation rather than ordered crystal lattice formation. By "shielding" these hydrophobic areas, this compound prevents protein-protein aggregation, keeping the protein molecules in a monodisperse state in solution for a longer period. This increased stability and solubility allows the protein to reach a supersaturated state in a more controlled manner, favoring the slow and ordered assembly of molecules into a crystal lattice.
The following diagram illustrates this proposed mechanism.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Clear drops after adding this compound | This compound is a solubilizing agent and may have increased your protein's solubility too much, preventing it from reaching supersaturation.[1][3] | Gradually increase the concentration of your precipitant to counteract the solubilizing effect of this compound.[1][3] You may also need to increase your protein concentration. |
| Phase separation (oil-like droplets) occurs | The combination of this compound, precipitant, and buffer may be causing liquid-liquid phase separation. | This is not always a negative outcome. Monitor the drops over time, as crystals can sometimes grow from the phase-separated droplets. If no crystals appear, try adjusting the concentrations of all components (protein, precipitant, and this compound). |
| Crystals still have poor morphology | The concentration of this compound may not be optimal. The primary precipitant may still not be ideal. | Screen a range of this compound concentrations (e.g., 0.1 M to 1.0 M).[1] Also, try this compound in combination with a different set of primary precipitants. |
| No change observed with this compound | The concentration of this compound may be too low to have an effect. Your crystallization problem may not be related to aggregation. | Increase the concentration of this compound. If still no effect, the limiting factor for your protein's crystallization may be something other than aggregation (e.g., conformational heterogeneity, purity). |
Quantitative Data on this compound in Protein Crystallization
The optimal concentration of this compound is protein-dependent and must be determined empirically. However, the following table provides some examples and general ranges to guide your experiments.
| Protein | NDSB Compound | NDSB Concentration | Precipitant | Observed Effect | Reference |
| Dog HSP47 | This compound | 0.2 M | 20% (w/v) PEG 3350, 200 mM lithium citrate tribasic | Successful crystallization and diffraction-quality crystals obtained. | --INVALID-LINK-- |
| General Use | This compound | 0.5 - 1.0 M | Various | A typical starting range for screening. | [1] |
| Lysozyme | NDSB-195 | 0.25 - 0.75 M | Sodium Chloride | Increased protein solubility by 2-3 fold and increased crystal growth rate. | [3] |
| Malate Dehydrogenase | NDSB-195 | Not specified | Not specified | Increased crystal size from 0.1 mm to 0.4 mm. | [3] |
| Desulfovibrio gigas Ferredoxin II | NDSB-195 | Not specified | Not specified | Reduced crystal twinning and led to a new crystal form. | [3] |
Experimental Protocol: Additive Screening with this compound
This protocol describes how to perform an additive screen with this compound using the sitting drop vapor diffusion method.
Materials:
-
Purified protein solution (at a concentration suitable for crystallization, typically 5-20 mg/mL)
-
This compound (solid or a concentrated stock solution, e.g., 2 M)
-
Crystallization screening solutions (the conditions you wish to supplement with this compound)
-
Crystallization plates (e.g., 96-well sitting drop plates)
-
Pipettes and tips for small volumes
-
Sealing tape or coverslips
Procedure:
-
Prepare this compound Stock Solution:
-
Prepare a 2 M stock solution of this compound in high-purity water.
-
Ensure the pH of the stock solution is neutral or matches the pH of your protein buffer. NDSBs generally do not significantly alter the pH of well-buffered solutions.[1][3]
-
Sterile filter the this compound stock solution through a 0.22 µm filter.
-
-
Set up the Crystallization Plate:
-
This protocol assumes a 96-well plate format where you will test a range of this compound concentrations against your initial crystallization "hit" condition.
-
Pipette the reservoir solution (your initial crystallization condition) into the wells of the crystallization plate.
-
-
Prepare the Crystallization Drops with this compound:
-
For each drop, you will mix your protein solution, the reservoir solution, and the this compound stock solution. It is recommended to add the this compound to the protein solution before adding the precipitant.[3]
-
The final concentration of this compound in the drop should be screened across a range, for example, 0.1 M, 0.2 M, 0.5 M, and 1.0 M.
-
Example for a 2 µL drop with a final this compound concentration of 0.2 M:
-
0.8 µL Protein Solution
-
0.2 µL of 2 M this compound Stock Solution
-
1.0 µL Reservoir Solution
-
-
Carefully mix the components in the drop by gentle pipetting.
-
-
Seal the Plate and Incubate:
-
Seal the crystallization plate with clear sealing tape or coverslips to allow for vapor diffusion.
-
Incubate the plate at the desired temperature (e.g., 4°C or 20°C).
-
-
Monitor and Document:
-
Regularly monitor the drops under a microscope over several days to weeks.
-
Document any changes, including the appearance of precipitate, crystals, or phase separation. Note the size, morphology, and number of crystals in each condition.
-
The following diagram outlines the experimental workflow for an this compound additive screen.
References
Technical Support Center: Enhancing Protein Extraction with NDSB-221
Welcome to the technical support center for improving protein extraction efficiency using the non-detergent sulfobetaine, NDSB-221. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve protein extraction?
This compound, or 3-(1-Methylpiperidinium)-1-propanesulfonate, is a zwitterionic, non-denaturing sulfobetaine.[1][2] It aids in protein extraction by preventing non-specific protein aggregation that can lead to low yields and insolubility.[1][3] Its unique structure, featuring a hydrophilic sulfobetaine head and a short hydrophobic tail, allows it to interact with hydrophobic regions on proteins, thereby preventing them from clumping together.[4] Unlike traditional detergents, NDSBs like this compound do not form micelles, which simplifies their removal from the final protein preparation via dialysis.[2][4]
Q2: For which types of proteins is this compound particularly effective?
This compound has been successfully used to increase the extraction yields of various challenging proteins, including:
-
Membrane proteins[2]
-
Nuclear proteins[2]
-
Cytoskeletal-associated proteins[2]
-
Recombinant proteins prone to forming inclusion bodies[5][6]
Q3: What is the optimal concentration of this compound to use in my lysis buffer?
The optimal concentration of this compound can vary depending on the specific protein and the complexity of the sample. A typical starting concentration range is 0.5 M to 1.0 M in the lysis buffer.[2] It is recommended to perform a concentration optimization experiment to determine the most effective concentration for your protein of interest.
Q4: Is this compound compatible with common lysis buffer components and downstream applications?
Yes, this compound is compatible with most common buffer components, such as Tris and HEPES, as well as salts like NaCl.[2] It is also compatible with various downstream applications, including SDS-PAGE, Western blotting, and enzyme activity assays, as it is non-denaturing.[1] However, it's always good practice to verify compatibility with your specific assay. This compound does not significantly absorb UV light at 280 nm, minimizing interference with protein quantification methods like the Bradford assay.[4]
Q5: Can this compound be used to solubilize inclusion bodies?
While this compound can aid in preventing the aggregation of proteins during extraction and refolding, it may not be sufficient on its own to solubilize already formed, strongly aggregated inclusion bodies.[1] For inclusion body work, this compound is often used in combination with mild denaturants or other solubilizing agents to facilitate the refolding of the solubilized protein.[5][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | Suboptimal this compound Concentration: The concentration of this compound may not be optimal for your specific protein. | Perform a titration of this compound in your lysis buffer (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M) to determine the concentration that yields the most soluble protein. |
| Inefficient Cell Lysis: The lysis method itself may not be effectively releasing the protein from the cells. | Ensure your lysis protocol (e.g., sonication, homogenization, enzymatic digestion) is optimized for your cell or tissue type. This compound aids in solubility but does not replace the need for efficient cell disruption. | |
| Protein Degradation: Proteases released during cell lysis may be degrading your target protein. | Always work on ice and add a protease inhibitor cocktail to your lysis buffer. | |
| Protein Precipitation After Lysis | Incorrect Buffer pH or Ionic Strength: The overall buffer conditions may not be suitable for your protein's stability, even with this compound. | Verify that the pH of your lysis buffer is appropriate for your protein of interest (typically around 7.4). You can also try adjusting the salt concentration (e.g., 150 mM NaCl) to improve solubility. |
| This compound Itself Precipitating: At very low temperatures, some components of the lysis buffer, including certain salts or the NDSB itself, might precipitate. | Gently warm the lysis buffer to room temperature to see if the precipitate redissolves. If so, consider preparing fresh buffer and storing it at room temperature if all components are stable.[8][9] | |
| This compound Seems Ineffective | Protein Has Strong Aggregation Tendencies: For some proteins, this compound alone may not be sufficient to overcome strong aggregation forces. | Consider trying other non-detergent sulfobetaines with different hydrophobic groups. For example, NDSB-201 and NDSB-256, which contain aromatic rings, have been shown to be more effective for certain proteins due to potential arene-arene interactions with aromatic amino acids on the protein surface.[10] |
| This compound Added at the Wrong Step: The timing of this compound addition can be critical. | This compound should be included in the initial lysis buffer to be present as soon as the proteins are released from the cells. |
Experimental Protocols
Protocol 1: General Protein Extraction from Cultured Mammalian Cells using this compound
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 (optional, for membrane proteins), 0.5 M - 1.0 M this compound
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Aspirate the culture medium from the adherent cells.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add the complete, ice-cold Lysis Buffer (with protease inhibitors and this compound) to the plate (e.g., 1 mL for a 10 cm dish).
-
Use a cell scraper to gently scrape the cells off the plate into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, containing the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.
-
Proceed with your downstream application or store the protein extract at -80°C.
Protocol 2: Solubilization and Refolding of Inclusion Bodies with the Aid of this compound
Materials:
-
Washed inclusion body pellet
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 6 M Guanidine HCl (or 8 M Urea), 10 mM DTT
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M this compound, 1 mM GSH, 0.1 mM GSSG (or other redox system)
-
Dialysis tubing or centrifugal concentrators
Procedure:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer. The volume will depend on the pellet size; aim for a protein concentration of 5-10 mg/mL.
-
Incubate at room temperature with gentle agitation for 1-2 hours, or until the pellet is fully dissolved.
-
Centrifuge at 14,000 x g for 15 minutes to remove any remaining insoluble material.
-
Initiate refolding by rapidly diluting the solubilized protein into the ice-cold Refolding Buffer. A 1:100 dilution is a good starting point.
-
Alternatively, use dialysis to gradually exchange the Solubilization Buffer for the Refolding Buffer at 4°C.
-
Allow the refolding to proceed at 4°C for 12-24 hours with gentle stirring.
-
Concentrate the refolded protein using a centrifugal concentrator if necessary.
-
Assess the solubility and activity of the refolded protein.
Visualizing Workflows and Mechanisms
Caption: Troubleshooting workflow for low protein yield with this compound.
Caption: Proposed mechanism of this compound in preventing protein aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 6. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 7. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
addressing NDSB-221 stability and degradation in solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of NDSB-221 in solution over time. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound, or 3-(1-Methylpiperidinium)-1-propane Sulfonate, is a non-detergent sulfobetaine. These are zwitterionic compounds that are effective in preventing protein aggregation and facilitating the renaturation of denatured proteins.[1] Unlike traditional detergents, NDSBs are non-denaturing, even at high concentrations, and do not form micelles.[2] They are highly soluble in water and are easily removed by dialysis.[1]
Q2: How should solid this compound be stored?
Solid this compound is hygroscopic and should be stored at room temperature (15-30°C) in a desiccated environment to protect it from moisture.
Q3: What is the recommended procedure for preparing an this compound solution?
To prepare a solution, dissolve the desired amount of this compound in your aqueous buffer of choice. This compound is highly soluble in water, with a solubility of up to 2.0 M.[2] It is recommended to use a well-buffered solution with a buffer concentration of at least 25 mM, especially when using high concentrations of this compound (0.5-1.0 M), to prevent potential pH drift.[2]
Q4: How stable is this compound in solution, and what are the recommended storage conditions?
Aqueous solutions of NDSB compounds can undergo slow degradation over several weeks at room temperature.[2] For some non-detergent sulfobetaines, stock solutions have been reported to be stable for up to 3 months at room temperature. To prevent microbial contamination, which can contribute to degradation, it is highly recommended to sterile filter the this compound solution (using a 0.22 micron filter) into a sterile container for storage.[2]
Q5: I've added this compound to my protein solution, and now it won't precipitate/crystallize as it did before. Is this normal?
Yes, this is a common observation. This compound is a solubilizing agent, so its addition can increase the solubility of your protein and prevent precipitation or crystallization under previously successful conditions. To address this, you may need to gradually increase the concentration of your precipitant until precipitation or crystal growth is observed.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced protein renaturation efficiency over time. | Degradation of this compound in the stock solution. | Prepare fresh this compound solution from solid stock. If using a previously prepared stock solution, verify its integrity (see Experimental Protocols). |
| Unexpected pH shift in the experimental buffer. | Insufficient buffer capacity for the concentration of this compound used. | Ensure your buffer concentration is at least 25 mM. Verify the pH of your this compound stock solution and adjust if necessary before adding it to your experiment. |
| Visible microbial growth in the this compound stock solution. | Contamination during preparation or storage. | Discard the contaminated solution. Always prepare this compound solutions using sterile technique and sterile-filter (0.22 µm) the final solution before storage. |
| Inconsistent experimental results using the same this compound stock. | Inhomogeneous stock solution or ongoing degradation. | Ensure the stock solution is thoroughly mixed before each use. Consider aliquoting the stock solution after preparation to minimize handling of the main stock. |
This compound Stability Summary
The following table summarizes the known stability information for this compound and related non-detergent sulfobetaines.
| Form | Storage Condition | Reported Stability | Notes |
| Solid | Room Temperature (15-30°C), Desiccated | Long-term | Protect from moisture due to hygroscopic nature. |
| Aqueous Solution | Room Temperature | Slow degradation over several weeks.[2] | Sterile filtration (0.22 µm) is recommended to prevent microbial growth. |
| Aqueous Stock Solution (NDSB-201 & NDSB-256) | Room Temperature | Up to 3 months | This provides a general reference, but stability may vary for this compound. |
Experimental Protocols
Protocol for Assessing this compound Solution Stability
This protocol outlines a general method for monitoring the stability of an this compound solution over time using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in a known volume of HPLC-grade water or a suitable buffer to create a stock solution of known concentration (e.g., 1 M).
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, sealed container.
2. Stability Study Setup:
-
Aliquot the stock solution into several smaller, sterile tubes to be used as individual time-point samples.
-
Store the aliquots under the desired conditions to be tested (e.g., room temperature, 4°C, protected from light).
3. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD) can be used.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water and a suitable organic solvent (e.g., acetonitrile or methanol) with a counter-ion (e.g., trifluoroacetic acid) may be effective for separation.
-
Detection: If using a UV detector, monitor at a low wavelength (e.g., 210-220 nm) as this compound does not have a strong chromophore. An ELSD is often more suitable for compounds like this compound.
-
Standard Curve: Prepare a series of dilutions from a freshly prepared this compound solution of known concentration to generate a standard curve.
-
Sample Analysis: At each time point (e.g., 0, 1, 2, 4, 8 weeks), remove one aliquot and inject it into the HPLC system.
-
Data Analysis: Quantify the peak corresponding to this compound by comparing its peak area to the standard curve. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
4. Forced Degradation (Optional):
-
To identify potential degradation products more rapidly, you can subject the this compound solution to stress conditions such as:
-
Acid/Base Hydrolysis: Adjust the pH of the solution to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions and incubate at an elevated temperature (e.g., 60°C).
-
Oxidation: Add a small amount of a mild oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Stress: Incubate the solution at a high temperature (e.g., 70-80°C).
-
Photostability: Expose the solution to a controlled light source.
-
-
Analyze the stressed samples by HPLC-MS to identify the mass of any degradation products, which can help in their structural elucidation.
Visualizations
Caption: Workflow for assessing this compound stability in solution.
Caption: Hypothetical degradation pathways for this compound.
References
Navigating Downstream Protein Assays with NDSB-221: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the potential interference of NDSB-221, a non-detergent sulfobetaine, with common downstream protein assays. Authored for professionals in research and drug development, this resource offers troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a non-detergent sulfobetaine, a class of zwitterionic compounds used in protein chemistry to prevent aggregation and facilitate the renaturation of proteins.[1][2] Its key properties include high solubility in aqueous solutions, being zwitterionic over a wide pH range, and easy removal by dialysis.[1][2] Common applications include improving the extraction and solubilization of proteins, and aiding in protein crystallization.
Q2: Can this compound interfere with common colorimetric protein assays like Bradford, BCA, or Lowry?
Yes, this compound, like other non-detergent sulfobetaines, can potentially interfere with these assays. The extent of interference often depends on the concentration of this compound in the sample. As zwitterionic compounds, they can interact with the assay reagents, leading to inaccurate protein concentration measurements.
Q3: What are the tolerable concentrations of this compound for different protein assays?
While specific quantitative data for this compound is not extensively published in peer-reviewed literature, the following table provides general guidance based on the known interference patterns of similar compounds. It is crucial to perform a buffer blank and a standard curve in the presence of the same concentration of this compound as in your samples to accurately determine the protein concentration.
| Protein Assay | General Tolerance for Zwitterionic Buffers/Detergents | Recommendations for use with this compound |
| Bradford Assay | Low to moderate. Interference can occur. | Perform a standard curve with the same this compound concentration as the sample. Dilution of the sample may be necessary. |
| BCA Assay | Generally more tolerant than the Bradford assay. | A standard curve with this compound is still recommended for highest accuracy. |
| Lowry Assay | Known to be sensitive to interference from various substances, including some buffers and detergents.[3][4][5] | Use of this compound is likely to interfere. Removal of this compound prior to the assay is strongly recommended. |
| UV Absorbance (A280) | Generally compatible. | This compound does not absorb significantly at 280 nm, making this a suitable method if no other interfering substances are present.[2] |
Q4: How can I remove this compound from my protein sample before performing a sensitive downstream assay?
Dialysis is the most effective and commonly recommended method for removing this compound due to its small molecular weight (221.32 g/mol ).[1][6] Size exclusion chromatography is another viable option.
Q5: Will this compound affect downstream mass spectrometry analysis?
Residual this compound in samples can potentially interfere with mass spectrometry analysis. Non-volatile buffers and detergents are known to cause ion suppression in the mass spectrometer, leading to reduced signal intensity and poor data quality.[7][8][9][10] Therefore, it is crucial to remove this compound before analysis.
Troubleshooting Guides
Problem 1: Inaccurate or inconsistent readings in the Bradford assay.
-
Possible Cause: Interference from this compound. The Coomassie dye in the Bradford reagent can interact with various non-protein compounds.
-
Troubleshooting Workflow:
Troubleshooting workflow for Bradford assay interference.
Problem 2: Suspected interference in the BCA assay.
-
Possible Cause: Although generally more robust, high concentrations of this compound may still affect the copper chelation reaction central to the BCA assay.
-
Troubleshooting Steps:
-
Run a control: Prepare a standard curve using the same buffer (including this compound) as your samples.
-
Compare slopes: If the slope of the standard curve with this compound is significantly different from a standard curve prepared in a compatible buffer (e.g., PBS), interference is occurring.
-
Dilute or remove: If interference is confirmed, either dilute your sample to a concentration where this compound is no longer problematic or remove it using dialysis.
-
Problem 3: Poor signal or ion suppression in mass spectrometry.
-
Possible Cause: Residual this compound in the sample is interfering with the ionization process.
-
Logical Relationship Diagram:
Logical flow for addressing mass spectrometry interference.
Experimental Protocols
Protocol 1: Dialysis for this compound Removal
This protocol provides a general guideline for removing this compound from protein samples.
Materials:
-
Protein sample containing this compound
-
Dialysis tubing or cassette with a molecular weight cut-off (MWCO) of 1-3 kDa
-
Dialysis buffer (a buffer compatible with your downstream application, e.g., PBS)
-
Stir plate and stir bar
-
Beaker or container large enough to hold at least 100 times the volume of the sample
Procedure:
-
Prepare the dialysis membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load the sample: Carefully load your protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Begin dialysis: Place the sealed dialysis bag/cassette into the beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 100 times the volume of your sample.
-
Stir: Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag). Stir gently at 4°C.
-
Buffer exchange: Change the dialysis buffer every 2-4 hours for the first 8-12 hours to effectively remove the this compound.
-
Overnight dialysis: Perform a final, overnight dialysis with fresh buffer.
-
Sample recovery: Carefully remove the dialysis bag/cassette from the buffer and recover your protein sample.
Protocol 2: Bradford Assay with this compound Compatibility Control
Materials:
-
Bradford assay reagent
-
Protein standard (e.g., BSA) at a known concentration
-
Your protein sample containing this compound
-
Buffer identical to your sample buffer, including the same concentration of this compound
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare standards: Create a serial dilution of your protein standard in the this compound-containing buffer.
-
Prepare samples: Dilute your unknown protein samples with the this compound-containing buffer if necessary to fall within the linear range of the assay.
-
Prepare blank: Use the this compound-containing buffer as your blank.
-
Assay: Follow the standard Bradford assay protocol, adding the Bradford reagent to your standards, samples, and blank.
-
Measure absorbance: Read the absorbance at 595 nm.
-
Calculate concentration: Generate a standard curve from your standards and determine the concentration of your unknown samples.
By following these guidelines and protocols, researchers can mitigate the potential interference of this compound in downstream protein assays, leading to more accurate and reliable experimental outcomes.
References
- 1. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Interference by detergents, chelating agents, and buffers with the Lowry protein determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Chemistry of Protein Assays | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. NDSB-201 [sigmaaldrich.com]
- 7. Signal suppression in electrospray ionization Fourier transform mass spectrometry of multi-component samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
what to do when NDSB-221 does not solubilize my protein of interest
Troubleshooting Guide: My Protein of Interest is Insoluble with NDSB-221
This guide provides a structured approach to troubleshooting protein insolubility when the non-detergent sulfobetaine this compound is ineffective. It is designed for researchers, scientists, and drug development professionals familiar with protein biochemistry.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not solubilizing my protein?
This compound is a mild, non-denaturing, zwitterionic agent that works by preventing weak, non-specific hydrophobic interactions that can lead to protein aggregation.[1][2][3] It is particularly effective at stabilizing proteins and can facilitate folding.[2][3] However, it will not disrupt strongly aggregated proteins or solubilize proteins that are fundamentally insoluble under the given buffer conditions.[1]
Common reasons for failure include:
-
Strong Hydrophobic Interactions: The protein's insolubility is driven by strong hydrophobic forces that this compound cannot overcome.
-
Inclusion Body Formation: The protein has formed dense, insoluble aggregates (inclusion bodies), often due to overexpression in a recombinant system. These require harsher denaturing conditions to solubilize.
-
Incorrect Buffer Conditions: The pH, ionic strength, or presence/absence of co-factors in your buffer is not optimal for your specific protein's stability, leading to precipitation.[4]
-
Disulfide Bond-Mediated Aggregation: Intermolecular disulfide bonds are cross-linking protein molecules, which this compound cannot break.
-
Membrane Proteins: Integral membrane proteins require detergents to mimic the lipid bilayer and properly solubilize their transmembrane domains.[5][6]
Q2: What are the immediate first steps if this compound fails?
Before abandoning your current buffer system, simple modifications can sometimes yield success.
-
Optimize this compound Concentration: While you may have used a standard concentration (e.g., 0.5 M - 1.0 M), it's worth testing a range. NDSB compounds are highly soluble, often up to 2.0 M.[1][2]
-
Vary Buffer pH: Proteins are least soluble at their isoelectric point (pI).[4] Adjusting the buffer pH to be at least 1-2 units away from the protein's pI can significantly increase solubility by imparting a net charge.[4]
-
Adjust Salt Concentration: Modify the ionic strength of your buffer. Low to moderate salt concentrations (50-150 mM NaCl) can increase solubility through a "salting in" effect.[7] However, for some proteins, high salt can promote aggregation.
-
Add Reducing Agents: If your protein has cysteine residues, intermolecular disulfide bonds may be causing aggregation. Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffer.[4][7]
-
Lower the Temperature: Perform the solubilization at a lower temperature (e.g., 4°C) to slow down aggregation kinetics, which are often temperature-dependent.[3]
Troubleshooting Workflow
If initial adjustments are unsuccessful, a more systematic approach is required. The following workflow guides you through selecting alternative solubilization strategies.
Caption: Troubleshooting workflow for protein insolubility.
Alternative Solubilization Strategies
If this compound and basic buffer optimization fail, you must employ stronger or mechanistically different agents. The choice depends on whether maintaining the protein's native structure is immediately required.
Strategy 1: Detergent Screening (For Membrane or Highly Hydrophobic Proteins)
Detergents are essential for solubilizing membrane proteins by replacing the lipid bilayer with micelles.[5][8][9] They are also effective for soluble proteins with significant hydrophobic patches.
Comparison of Detergent Classes
| Detergent Class | Examples | Typical Conc. | Mechanism of Action | Pros | Cons |
| Non-ionic | Triton X-100, Tween 20, n-Dodecyl-β-D-maltoside (DDM) | 1-2% (v/v) | Disrupt hydrophobic interactions; generally non-denaturing.[10] | Mild, preserves protein structure and activity. | May be ineffective for some very stable aggregates. |
| Zwitterionic | CHAPS, ASB-14 | 1-2% (w/v) | Combine properties of ionic and non-ionic detergents; effective at breaking protein-protein interactions.[6] | More potent than non-ionics while often preserving native structure. | Can be partially denaturing for sensitive proteins. |
| Ionic (Anionic) | Sodium Dodecyl Sulfate (SDS) | 0.5-2% (w/v) | Strongly denaturing; binds to and unfolds most proteins. | Extremely effective at solubilizing nearly all proteins, including inclusion bodies. | Completely denatures proteins, destroying activity. Requires refolding. |
Strategy 2: Chaotropic Agents (For Inclusion Bodies and Strong Aggregates)
Chaotropic agents disrupt the hydrogen bond network of water, which weakens hydrophobic interactions and denatures proteins, bringing them into solution.[11][12] This is the most common method for solubilizing inclusion bodies.
Comparison of Chaotropic Agents
| Agent | Typical Conc. | Mechanism of Action | Pros | Cons |
| Urea | 6-8 M | Disrupts hydrogen bonds, leading to protein unfolding.[11][13] | Very effective solubilizer. Can be used in subsequent IEF. | Can cause carbamylation of proteins, altering charge. Must be made fresh.[11] |
| Guanidine HCl | 4-6 M | More powerful denaturant than urea.[14] | Extremely potent; solubilizes the most stubborn aggregates. | Charged, so incompatible with IEF. Strong denaturant.[11] |
Experimental Protocols
Protocol 1: Small-Scale Detergent Screening
This protocol allows you to rapidly test the efficacy of several detergents.
-
Preparation: Prepare 10% (w/v or v/v) stock solutions of at least three different detergents (e.g., one from each class: DDM, CHAPS, and SDS).
-
Aliquoting: Aliquot 100 µL of your insoluble protein suspension into several microcentrifuge tubes.
-
Detergent Addition: To each tube, add one of the detergent stocks to a final concentration of 1% or 2%. For a 100 µL sample, this would be 11.1 µL of a 10% stock for a final concentration of 1%. Create a no-detergent control.
-
Incubation: Incubate the tubes with gentle agitation (e.g., on a rotator) for 1 hour at 4°C or room temperature.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >15,000 x g) for 15-20 minutes to pellet any remaining insoluble material.
-
Analysis: Carefully collect the supernatant. Analyze the supernatant and the pellet fractions by SDS-PAGE to determine which detergent most effectively solubilized the target protein.
Protocol 2: Solubilization of Inclusion Bodies with Urea
This protocol is for proteins that have formed dense inclusion bodies.
-
Cell Lysis and IB Isolation: Lyse your cells using standard methods (e.g., sonication) and centrifuge to pellet the inclusion bodies. Wash the pellet with a buffer containing a low concentration of a non-ionic detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
Solubilization Buffer: Prepare a solubilization buffer containing:
-
8 M Urea
-
50 mM Tris-HCl, pH 8.0
-
10 mM DTT (or 20 mM β-mercaptoethanol)
-
1 mM EDTA
-
-
Incubation: Resuspend the washed inclusion body pellet in the solubilization buffer. Incubate with stirring for at least 1-2 hours at room temperature. Ensure the solution becomes clear, indicating solubilization.
-
Clarification: Centrifuge the solution at high speed (>15,000 x g) for 30 minutes to remove any remaining insoluble debris.
-
Refolding: The solubilized, denatured protein in the supernatant is now ready for a refolding protocol (e.g., dialysis, rapid dilution) to regain its native structure and function.
Visualizing Solubilization Mechanisms
The way different agents solubilize proteins is fundamentally different. This compound provides a stabilizing shield, detergents form micelles around hydrophobic regions, and chaotropes unfold the entire protein.
Caption: Mechanisms of different protein solubilization agents.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 6. bio-rad.com [bio-rad.com]
- 7. goldbio.com [goldbio.com]
- 8. The Use of Detergents to Purify Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Solubilization of particulate proteins and nonelectrolytes by chaotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: pH Adjustment in Buffers with High NDSB-221 Concentrations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with high concentrations of the non-detergent sulfobetaine, NDSB-221.
Frequently Asked Questions (FAQs)
Q1: Is this compound a buffering agent?
A1: While this compound is a zwitterionic compound, meaning it contains both a positive and a negative charge over a wide pH range, it is not typically used as a primary buffering agent.[1][2] It does not possess a pKa value in the typical physiological range to provide significant buffering capacity on its own. Its primary role is to prevent protein aggregation and aid in solubilization and refolding.[1][3]
Q2: Why is it difficult to adjust the pH of my buffer after adding a high concentration (e.g., 0.5 M - 2 M) of this compound?
A2: Several factors can contribute to this difficulty:
-
High Ionic Strength: High concentrations of this compound create a solution with high ionic strength. This can affect the activity of hydrogen ions and the performance of standard pH electrodes, leading to slow, drifting, or inaccurate readings.
-
Viscosity: Although this compound does not significantly alter the viscosity of biological buffers, at very high concentrations, it can slightly increase viscosity, slowing the diffusion of titrants (acid or base) and requiring more thorough mixing for pH to stabilize.[1][3]
-
Weak Interactions: As a zwitterion, this compound can have weak interactions with added H+ or OH- ions, consuming a portion of the titrant and making the pH appear resistant to change, even though it's not a formal buffer.
Q3: Can high concentrations of this compound damage my pH electrode?
A3: While it is unlikely to cause permanent damage, the high ionic strength of the solution can interfere with the electrode's junction potential, leading to inaccurate or unstable readings. It is crucial to use a pH meter and electrode designed for or calibrated with solutions of high ionic strength. After use, the electrode should be thoroughly rinsed with deionized water to prevent salt crystallization on the junction.
Q4: What is the recommended concentration of a primary buffer when using high concentrations of this compound?
A4: When using this compound at high concentrations (0.5 M to 1.0 M or higher), it is recommended to use a primary buffer concentration of at least 25 mM.[3] In poorly buffered systems, such as 10 mM Tris-HCl, pH drift can occur.[3] Increasing the buffer concentration enhances the buffering capacity to overcome the effects of the high ionic strength environment.[4]
Troubleshooting Guide
Problem: pH is unstable or difficult to adjust in a high-concentration this compound solution.
This workflow provides a step-by-step approach to diagnosing and solving pH adjustment issues.
Caption: Troubleshooting workflow for pH adjustment in high this compound solutions.
Data Presentation: Buffer Recommendations
The choice of the primary buffer is critical. The table below provides recommendations for buffer concentrations when working with high concentrations of this compound.
| This compound Concentration | Recommended Primary Buffer Concentration | Rationale |
| 0.1 M - 0.5 M | 25 mM - 50 mM | Sufficient to buffer effectively against minor pH drift. |
| 0.5 M - 1.0 M | 50 mM - 100 mM | Higher buffering capacity is needed to counteract the high ionic strength and potential for pH drift.[3] |
| > 1.0 M | 100 mM - 200 mM | At these very high concentrations, a robust buffering system is required to maintain pH stability. |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a High this compound Buffer
This protocol outlines the recommended procedure for preparing a buffer containing 1.0 M this compound.
-
Reagent Preparation :
-
Calculate the required mass of your primary buffer agent (e.g., Tris, HEPES, MES) to achieve the desired final concentration (e.g., 100 mM).
-
Calculate the required mass of this compound (MW: 221.32 g/mol ) for a 1.0 M final concentration.
-
Prepare stock solutions of a strong acid (e.g., 1 M HCl) and a strong base (e.g., 1 M NaOH) for pH adjustment.
-
-
Solubilization :
-
Add the primary buffer agent to approximately 80% of the final desired volume of high-purity water in a beaker with a magnetic stir bar.
-
Stir until the buffer agent is completely dissolved.
-
Slowly add the calculated mass of this compound powder to the solution while stirring continuously. This compound is highly soluble in water.[1]
-
-
pH Electrode Calibration :
-
Calibrate your pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).[5] Ensure the electrode is clean and properly maintained. For highest accuracy, use calibration standards with an ionic strength similar to your final solution if available.
-
-
pH Adjustment :
-
Place the calibrated pH electrode into the this compound/buffer solution.
-
Begin stirring the solution at a moderate speed to ensure homogeneity without creating a vortex that could splash the liquid or interfere with the electrode reading.
-
Add the acid or base titrant dropwise or in very small aliquots.
-
After each addition, wait for the pH reading to stabilize completely. This may take longer than in solutions with low ionic strength. Patience is key.
-
Continue this process until the target pH is reached.
-
-
Final Volume Adjustment :
-
Once the target pH is achieved, transfer the solution to a graduated cylinder or volumetric flask.
-
Add water to reach the final desired volume.
-
Re-check the pH and make any final minor adjustments if necessary.
-
-
Sterilization and Storage :
Visualization of this compound's Zwitterionic Nature
This compound exists as a zwitterion over a broad pH range, which is key to its function but also explains its interaction with titrants.
Caption: this compound's zwitterionic state and its interaction with H+ and OH- ions.
References
- 1. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 2. This compound - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. PH buffer solutions: your complete guide [completesafetysupplies.co.uk]
Technical Support Center: Overcoming Challenges with Strongly Aggregated Proteins and NDSB-221
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strongly aggregated proteins and the non-detergent sulfobetaine, NDSB-221.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or 3-(1-Methylpiperidinium)-1-propanesulfonate, is a non-detergent sulfobetaine.[1] These are zwitterionic compounds that possess a hydrophilic sulfobetaine group and a short hydrophobic group.[1] Unlike detergents, NDSBs do not form micelles.[1] It is suggested that the short hydrophobic group of this compound interacts with hydrophobic regions on proteins, preventing the intermolecular interactions that lead to aggregation.[1] This facilitates the renaturation of chemically and thermally denatured proteins.[1]
Q2: When should I use this compound?
This compound is most effective at preventing protein aggregation and facilitating the refolding of denatured proteins.[1] It is particularly useful during the refolding process after solubilizing inclusion bodies with strong denaturants. It is important to note that this compound and other NDSBs will not disrupt strongly aggregated proteins on their own.[2]
Q3: What is the optimal concentration of this compound to use?
The optimal concentration of this compound is protein-dependent and should be determined empirically. However, a good starting point is a concentration range of 0.5 M to 1.0 M.[2] For example, this compound at a concentration of 1.8 M has been shown to yield about 15% native hen egg white lysozyme, a tenfold increase compared to its absence.[1]
Q4: Is this compound compatible with common protein assays?
This compound is a non-ionic, zwitterionic compound and is generally more compatible with protein assays than ionic detergents. However, high concentrations can still interfere with some assays. It is recommended to remove this compound by dialysis before performing assays like the Bradford or BCA assay.[1][3] The Bradford assay is generally not compatible with high concentrations of detergents, while the BCA assay is incompatible with reducing agents that are often used in conjunction with this compound.[3]
Q5: Can this compound be removed after use?
Yes, because this compound does not form micelles and has a low molecular weight, it can be easily removed by dialysis.[1]
Troubleshooting Guides
Issue 1: Protein remains aggregated after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| The protein aggregates are too strong for this compound to solubilize. | This compound is not a strong denaturant and is ineffective against highly structured, strong aggregates.[2] Use a strong denaturant like 6 M guanidine hydrochloride or 8 M urea to first solubilize the aggregates. Then, use this compound during the refolding step. |
| The concentration of this compound is too low. | Increase the concentration of this compound in your refolding buffer. Test a range of concentrations from 0.5 M up to 2 M.[1][2] |
| The incubation time is too short. | Increase the incubation time with this compound to allow for more effective interaction with the protein. |
| The buffer conditions are not optimal. | Optimize the pH of your buffer. Ensure the pH is at least one unit away from the protein's isoelectric point (pI) to increase solubility.[4] Also, check the ionic strength of your buffer. |
Issue 2: Protein precipitates after dialysis to remove this compound.
| Possible Cause | Troubleshooting Step |
| The protein is not correctly folded and is aggregating in the absence of this compound. | The refolding conditions may need further optimization. Consider a step-wise dialysis, gradually decreasing the concentration of this compound. Also, ensure the presence of any necessary co-factors or a redox system (e.g., reduced and oxidized glutathione) for proteins with disulfide bonds.[5] |
| The final buffer composition is not suitable for the protein. | Ensure the final dialysis buffer has an appropriate pH and ionic strength to maintain protein solubility.[6][7] The addition of stabilizing agents like glycerol (5-20%) can also help.[4][7] |
| The protein concentration is too high. | Protein aggregation is concentration-dependent. Perform the dialysis with a more dilute protein solution and concentrate the protein after dialysis if necessary.[5] |
Issue 3: The protein is soluble but inactive after refolding with this compound.
| Possible Cause | Troubleshooting Step |
| The protein has misfolded into a soluble, non-native conformation. | The refolding process may be too rapid. Try a slower removal of the initial denaturant and this compound. Temperature can also play a role; try performing the refolding at a lower temperature (e.g., 4°C). |
| Residual this compound is interfering with the activity assay. | Although easily removed by dialysis, some residual this compound might remain. Perform an additional round of dialysis with a larger volume of buffer. |
| Essential co-factors or disulfide bonds are missing or incorrect. | Ensure that any necessary metal ions or other co-factors are present in the refolding and final buffers. For cysteine-containing proteins, optimize the redox shuffling system (e.g., glutathione ratio) to promote correct disulfide bond formation.[5] |
Data Presentation
Table 1: Comparison of Common Solubilization Agents
| Agent | Typical Concentration | Mechanism of Action | Pros | Cons |
| This compound | 0.5 - 2.0 M[1][2] | Prevents aggregation by interacting with hydrophobic surfaces.[1] | Non-denaturing, easily removed by dialysis.[1] | Ineffective on strongly aggregated proteins.[2] |
| Urea | 4 - 8 M | Chaotropic agent, disrupts hydrogen bonds.[8] | Effective for most inclusion bodies, non-ionic.[8] | Can carbamylate proteins, less potent than Guanidine HCl.[8] |
| Guanidine HCl | 4 - 6 M | Strong chaotropic agent.[8] | More potent denaturant than urea.[8] | Ionic (can interfere with IEX), can be difficult to remove.[8] |
Table 2: Quantitative Effects of NDSBs on Protein Refolding and Solubility
| NDSB | Protein | Concentration | Observed Effect | Reference |
| This compound | Hen Egg White Lysozyme | 1.8 M | ~15% yield of native protein (~10-fold increase) | [1] |
| NDSB-195 | Lysozyme | 0.25 M | Solubility almost doubled | [2] |
| NDSB-195 | Lysozyme | 0.75 M | Solubility nearly tripled | [2] |
| NDSB-256 | Hen Egg Lysozyme | 600 mM | 60% enzymatic activity restored | [2] |
| NDSB-256 | Tryptophan Synthase β2 subunit | 1.0 M | 100% enzymatic activity restored | [2] |
Experimental Protocols
Protocol 1: Solubilization of Inclusion Bodies and Refolding with this compound
-
Inclusion Body Isolation:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) and lyse the cells using sonication or a high-pressure homogenizer.
-
Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a wash with a buffer without detergent.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, 150 mM NaCl, 6 M Guanidine HCl or 8 M Urea, pH 8.0).
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Centrifuge at high speed to remove any remaining insoluble material.
-
-
Refolding with this compound:
-
Prepare a refolding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 M this compound, pH 8.0). For proteins with disulfide bonds, add a redox system (e.g., 1 mM reduced glutathione, 0.1 mM oxidized glutathione).
-
Slowly add the solubilized protein to the refolding buffer with gentle stirring. A rapid dilution of 1:10 to 1:100 is common.
-
Incubate the refolding mixture at 4°C for 12-48 hours with gentle agitation.
-
-
Removal of this compound and Concentration:
-
Dialyze the refolded protein solution against a final buffer (without this compound) to remove the NDSB and any remaining denaturant. Perform at least two buffer changes with a large volume of buffer.
-
Concentrate the dialyzed protein to the desired concentration using an appropriate method (e.g., centrifugal concentrators).
-
Mandatory Visualizations
Caption: Experimental workflow for solubilizing and refolding aggregated proteins using this compound.
Caption: Troubleshooting logic for protein aggregation issues when using this compound.
Caption: Cellular pathways leading to protein aggregation and inclusion body formation.
References
- 1. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 2. Efficient solubilization of inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agrisera.com [agrisera.com]
- 7. researchgate.net [researchgate.net]
- 8. biotechrep.ir [biotechrep.ir]
Validation & Comparative
NDSB-221 vs. CHAPS: A Comparative Guide to Membrane Protein Solubilization
For researchers, scientists, and drug development professionals navigating the complexities of membrane protein studies, the choice of solubilizing agent is a critical determinant of experimental success. This guide provides an objective comparison between the non-detergent sulfobetaine, NDSB-221, and the well-established zwitterionic detergent, CHAPS, for the solubilization of membrane proteins. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Executive Summary
While both this compound and CHAPS are zwitterionic compounds used in membrane protein research, their mechanisms of action and primary applications differ significantly. CHAPS is a classical detergent that solubilizes membrane proteins by forming micelles that extract them from the lipid bilayer. In contrast, this compound is a non-detergent sulfobetaine that does not form micelles; its primary role is to act as a protein stabilizer, preventing aggregation and aiding in the maintenance of a protein's native conformation, often used as an additive during or after extraction. The choice between them, or their combined use, depends on the specific goals of the experiment, such as prioritizing high yield, maintaining protein activity, or preserving protein-protein interactions.
Physicochemical Properties: A Head-to-Head Comparison
The efficacy and suitability of this compound and CHAPS for membrane protein solubilization are rooted in their distinct physicochemical properties. A summary of these properties is presented in the table below.
| Property | This compound | CHAPS | Relevance in Membrane Protein Solubilization |
| Chemical Nature | Non-Detergent Sulfobetaine | Zwitterionic Detergent | This compound's non-detergent nature means it does not form micelles, distinguishing its mechanism from traditional detergents like CHAPS. |
| Molecular Weight | 221.3 g/mol [1] | 614.9 g/mol [2] | The lower molecular weight of this compound facilitates its removal from protein solutions via dialysis.[3] |
| Critical Micelle Concentration (CMC) | Does not form micelles[3][4][5] | 6-10 mM[6][7] | The CMC is a critical parameter for detergents like CHAPS, as solubilization occurs at concentrations above the CMC.[2] this compound's lack of a CMC underscores its different role. |
| Aggregation Number | Not Applicable | 4-14[7] | This indicates the number of detergent molecules in a micelle. The small aggregation number of CHAPS contributes to its relatively mild nature. |
| Zwitterionic Nature | Yes[3][4] | Yes[6][8] | Both compounds are electrically neutral over a wide pH range, making them compatible with techniques like isoelectric focusing and ion-exchange chromatography.[4][6] |
| Denaturing Potential | Non-denaturing[3][4] | Generally non-denaturing[6][8] | Both are considered mild agents that can preserve the native structure and function of proteins. |
Mechanism of Action in Membrane Protein Extraction
The fundamental difference in how this compound and CHAPS interact with membrane proteins and the lipid bilayer dictates their respective applications.
CHAPS: The Micelle-Forming Solubilizer
CHAPS functions as a conventional detergent.[8] Its amphipathic structure, featuring a hydrophobic steroidal backbone and a polar head group, allows it to partition into the cell membrane.[8] At concentrations above its CMC, CHAPS molecules self-assemble into micelles. These micelles encapsulate the hydrophobic transmembrane domains of proteins, effectively extracting them from the lipid bilayer and forming protein-detergent mixed micelles that are soluble in aqueous solutions.[2][9]
This compound: The Hydrophilic Shield and Stabilizer
This compound, lacking the long hydrophobic tail necessary for micelle formation, does not directly solubilize membrane proteins from the lipid bilayer in the same manner as a detergent.[3][4][5] Instead, it is thought to interact with the hydrophobic surfaces of proteins that become exposed during extraction or other purification steps. By doing so, this compound prevents protein-protein aggregation and can help maintain the protein in a soluble and stable state.[3][5] It is often used as a co-solubilizing agent or an additive to improve the yield and stability of extracted membrane proteins.[4]
Experimental Comparison and Use Cases
Direct quantitative comparisons of the solubilization efficiency of this compound versus CHAPS as the sole primary solubilizing agent are not prevalent in the literature, reflecting their different primary functions. However, their distinct properties lend them to different experimental scenarios.
When to Choose CHAPS:
CHAPS is the preferred choice for the initial extraction of membrane proteins from the lipid bilayer.[8] It is particularly effective for:
-
General membrane protein solubilization: Its well-characterized properties make it a good starting point for solubilizing a wide range of membrane proteins.[9]
-
Preserving protein-protein interactions: CHAPS is known for its ability to solubilize protein complexes, making it suitable for co-immunoprecipitation studies.[10]
-
Isoelectric focusing and 2D-electrophoresis: Its zwitterionic nature and non-denaturing properties are advantageous for these applications.[7]
When to Use this compound:
This compound is best utilized as a stabilizing agent in conjunction with a primary solubilization method (which could include detergents like CHAPS, or other methods like mechanical disruption). It is particularly beneficial for:
-
Increasing the yield of soluble protein: By preventing aggregation, this compound can significantly increase the recovery of soluble and functional membrane proteins.[5][11]
-
Facilitating protein refolding: this compound can aid in the renaturation of denatured proteins.[3][5]
-
Improving protein stability during purification and storage: Its presence in buffers can help maintain the integrity of the purified protein.
Experimental Protocols
Protocol 1: Membrane Protein Solubilization using CHAPS
This protocol provides a general guideline for the solubilization of membrane proteins from isolated cell membranes using CHAPS.
-
Membrane Preparation: Isolate cell membranes using standard protocols such as cell lysis followed by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) without detergent.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay.
-
Solubilization:
-
Adjust the protein concentration to 1-5 mg/mL with the buffer.
-
Add a concentrated stock solution of CHAPS to a final concentration of 1-2% (w/v).
-
Incubate the suspension for 30-60 minutes at 4°C with gentle agitation.
-
-
Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments.
-
Collection: Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications.
Protocol 2: Enhancing Membrane Protein Yield with this compound
This protocol describes the use of this compound as an additive to improve the yield of soluble membrane proteins.
-
Membrane Preparation and Solubilization: Follow steps 1-3 of the CHAPS solubilization protocol.
-
Addition of this compound: To the solubilization buffer in step 3, add this compound to a final concentration of 0.5-1 M.
-
Incubation and Clarification: Proceed with steps 3 and 4 of the CHAPS protocol.
-
Analysis: Compare the amount of solubilized target protein in the supernatant with and without this compound using methods like SDS-PAGE and Western blotting.
Visualization of Workflows
Membrane Protein Solubilization Workflow using CHAPS
Caption: General workflow for membrane protein solubilization using CHAPS detergent.
Conceptual Role of this compound in Protein Stabilization
Caption: Conceptual diagram illustrating this compound's role in preventing protein aggregation.
Conclusion
In the context of membrane protein solubilization, this compound and CHAPS should be viewed as complementary rather than competing reagents. CHAPS is a primary tool for the effective extraction of membrane proteins from their native lipid environment. This compound, in contrast, is a valuable additive for enhancing the yield and stability of these proteins once they are out of the membrane. The optimal strategy for a given research objective may involve the use of CHAPS for initial solubilization, with the inclusion of this compound in the solubilization and subsequent purification buffers to maintain protein integrity and maximize recovery. Understanding the distinct mechanisms of these two compounds empowers researchers to design more effective and tailored protocols for their challenging membrane protein targets.
References
- 1. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 2. benchchem.com [benchchem.com]
- 3. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 6. apexbt.com [apexbt.com]
- 7. agscientific.com [agscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NDSB-221 and Urea for In Vitro Protein Refolding: A Guide for Researchers
For researchers, scientists, and drug development professionals, optimizing the in vitro refolding of proteins is a critical step in obtaining functional, active biomolecules. This guide provides a comparative analysis of two commonly used chemical additives in protein refolding: the non-detergent sulfobetaine, NDSB-221, and the well-established chaotropic agent, urea.
This document outlines the mechanisms of action, presents available performance data, and provides detailed experimental protocols for utilizing these reagents. While direct comparative studies are limited, this guide consolidates the existing knowledge to aid in the rational selection of refolding strategies.
Performance Comparison: this compound vs. Urea
Table 1: Summary of Quantitative Data for this compound and Urea in Protein Refolding
| Parameter | NDSB-222 | Urea | Key Considerations |
| Refolding Yield | Can increase the yield of native hen egg white lysozyme by approximately 10-fold compared to no additive. | Refolding yields are highly protein-dependent and vary significantly with the refolding method (e.g., dilution, dialysis). Yields for porcine growth hormone have been reported as high as 85% under optimized conditions.[1] For organophosphorus hydrolase, different urea-based methods yielded 10-50% recovery.[2] | The lack of head-to-head studies prevents a definitive conclusion on which agent provides a higher yield universally. |
| Aggregation Prevention | Acts as a non-detergent sulfobetaine to prevent protein aggregation by interacting with hydrophobic regions of the protein.[3] | At low, non-denaturing concentrations, urea can suppress the formation of insoluble aggregates and stabilize folding intermediates.[4][5] | This compound is specifically designed as an anti-aggregation agent, whereas urea's primary role at high concentrations is denaturation. |
| Effect on Protein Activity | Most enzymes remain active in the presence of this compound.[3] | High concentrations of urea are denaturing and will inactivate proteins. Residual low concentrations in the refolding buffer may be compatible with protein activity, but complete removal is often necessary. | This compound appears to be more compatible with maintaining enzyme activity during the refolding process. |
| Mechanism of Action | Prevents aggregation by binding to hydrophobic patches on protein surfaces, thereby increasing the solubility of folding intermediates. | At high concentrations (6-8 M), it disrupts non-covalent interactions, leading to protein unfolding. At lower concentrations (1-2 M), it can stabilize folding intermediates and prevent aggregation.[4][5] | The mechanisms are distinct; this compound is a "shielding" agent, while urea's effect is concentration-dependent, acting as either a denaturant or a stabilizing agent. |
Experimental Protocols
The following are detailed, representative protocols for in vitro protein refolding using either this compound or urea. It is crucial to note that these are starting points, and optimization is often required for each specific protein.
Protocol 1: Protein Refolding Using this compound
This protocol is a general guideline based on the known properties of this compound as a refolding enhancer.
1. Denaturation of the Protein: a. Solubilize the protein inclusion bodies in a denaturation buffer containing a strong chaotropic agent (e.g., 6 M Guanidine Hydrochloride or 8 M Urea), a reducing agent (e.g., 50 mM DTT) to break incorrect disulfide bonds, and a buffering agent (e.g., 50 mM Tris-HCl, pH 8.0). b. Incubate the mixture at room temperature for 1-2 hours with gentle stirring to ensure complete denaturation. c. Centrifuge the sample at high speed (e.g., 15,000 x g) for 30 minutes to remove any insoluble material.
2. Refolding by Dilution: a. Prepare a refolding buffer containing a suitable buffering agent (e.g., 50 mM Tris-HCl, pH 7.5-8.5), a redox shuffling system (e.g., 2 mM reduced glutathione and 0.2 mM oxidized glutathione) to promote correct disulfide bond formation, and this compound at a concentration typically ranging from 0.5 M to 1 M. b. Rapidly dilute the denatured protein solution into the refolding buffer. A dilution factor of 1:100 is a common starting point. The final protein concentration should be low, typically in the range of 10-100 µg/mL, to minimize aggregation. c. Incubate the refolding mixture at a controlled temperature (e.g., 4°C or room temperature) for a period ranging from a few hours to overnight, with gentle stirring.
3. Analysis of Refolded Protein: a. Assess the extent of aggregation by measuring the turbidity of the solution at 340 nm or by size-exclusion chromatography. b. Determine the concentration of the refolded, soluble protein using a standard protein assay (e.g., Bradford or BCA). c. Evaluate the biological activity of the refolded protein using a relevant functional assay. d. Confirm the correct conformation using spectroscopic methods such as circular dichroism (CD) or fluorescence spectroscopy.
Protocol 2: Protein Refolding Using Urea Gradient Dialysis
This protocol is a standard method for refolding proteins denatured with urea.
1. Denaturation of the Protein: a. Solubilize the protein inclusion bodies in a denaturation buffer containing 8 M Urea, a reducing agent (e.g., 50 mM DTT), and a buffering agent (e.g., 50 mM Tris-HCl, pH 8.0). b. Incubate the mixture at room temperature for 1-2 hours with gentle stirring. c. Centrifuge the sample at high speed (e.g., 15,000 x g) for 30 minutes to remove any insoluble material.
2. Refolding by Stepwise Dialysis: a. Place the denatured protein solution in a dialysis bag with an appropriate molecular weight cut-off. b. Perform a series of dialysis steps against a refolding buffer with decreasing concentrations of urea. A typical gradient could be: i. 4 M Urea in refolding buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, redox system) for 4-6 hours at 4°C. ii. 2 M Urea in refolding buffer for 4-6 hours at 4°C. iii. 1 M Urea in refolding buffer for 4-6 hours at 4°C. iv. 0 M Urea (refolding buffer alone) for overnight at 4°C, with at least one buffer change. c. The refolding buffer should contain a redox shuffling system (e.g., 2 mM reduced glutathione and 0.2 mM oxidized glutathione) to facilitate correct disulfide bond formation.
3. Analysis of Refolded Protein: a. After the final dialysis step, recover the protein solution from the dialysis bag. b. Centrifuge the solution to pellet any aggregated protein. c. Analyze the soluble, refolded protein for concentration, activity, and conformation as described in Protocol 1.
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the general workflow of protein refolding and the proposed mechanisms by which this compound and urea influence this process.
Conclusion
Both this compound and urea are valuable tools in the protein refolding toolbox. Urea is a cost-effective and widely used reagent, particularly for initial denaturation and, at lower concentrations, for suppressing aggregation. This compound, a non-detergent sulfobetaine, offers a more targeted approach to preventing aggregation by shielding hydrophobic surfaces, potentially leading to higher yields of active protein.
The choice between this compound and urea, or a combination thereof, will ultimately depend on the specific protein, the desired final yield and activity, and the cost considerations of the project. The provided protocols and diagrams serve as a foundation for developing an optimized refolding strategy. Further empirical investigation and screening of various conditions are highly recommended to achieve the best possible outcome for your protein of interest.
References
- 1. Comparing the refolding and reoxidation of recombinant porcine growth hormone from a urea denatured state and from Escherichia coli inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotechrep.ir [biotechrep.ir]
- 3. jabonline.in [jabonline.in]
- 4. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Efficacy of Non-Detergent Sulfobetaines: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of protein manipulation, the selection of optimal reagents is paramount. Non-detergent sulfobetaines (NDSBs) have emerged as a versatile class of compounds that aid in protein folding, solubilization, and crystallization without the denaturing effects of traditional detergents. This guide provides an objective comparison of the effectiveness of different NDSBs, supported by experimental data, to inform selection for specific research applications.
Non-detergent sulfobetaines are zwitterionic molecules characterized by a hydrophilic sulfobetaine head group and a short hydrophobic tail.[1] This unique structure prevents them from forming micelles, even at high concentrations, allowing for the solubilization and stabilization of proteins while preserving their native conformation.[1][2] The effectiveness of an NDSB is influenced by its molecular structure, with variations in the hydrophobic group leading to differential performance depending on the target protein and application.[2] Generally, NDSBs with larger or more complex hydrophobic moieties, such as aromatic rings or cyclic structures, tend to exhibit greater efficacy.[2]
Comparative Performance in Protein Refolding
A primary application of NDSBs is in the refolding of denatured proteins, a critical step in recovering functional proteins from inclusion bodies. The choice of NDSB can significantly impact the yield of correctly folded, active protein.
A study on the refolding of the extracellular domain of the Type II TGF-β receptor (TBRII-ECD) provides a direct quantitative comparison between NDSB-201 and NDSB-256. In a folding screen, both NDSB-201 and NDSB-256 were found to be effective additives, significantly improving the yield of folded Trx-TBRII-ECD compared to a redox buffer alone.[3] Notably, these two NDSBs, which contain pyridinium and benzyl groups respectively, outperformed other NDSBs in the screen, suggesting that the presence of aromatic groups that can engage in arene-arene interactions with amino acid residues contributes to their superior performance.[3] A separate study highlighted that NDSB-256 was particularly efficient for the successful refolding of various disulfide-containing proteins, including hen egg-white lysozyme and E. coli β-D-galactosidase.[4]
| Non-Detergent Sulfobetaine | Protein | Application | Quantitative Outcome |
| NDSB-201 | Trx-TBRII-ECD | Refolding | Effective additive in folding screen[3] |
| NDSB-256 | Trx-TBRII-ECD | Refolding | Effective additive in folding screen[3] |
| NDSB-256 | Hen Egg-White Lysozyme, E. coli β-D-galactosidase | Refolding | Most efficient for successful refolding[4] |
Efficacy in Protein Solubilization and Extraction
NDSBs are also valuable tools for the extraction and solubilization of proteins, particularly from challenging sources like microsomal membranes. The addition of NDSBs has been shown to significantly increase the yield of extracted proteins.
For instance, the use of sulfobetaine-type mild solubilization agents has been reported to increase the yield of microsomal membrane protein extraction by up to 100%.[1] While specific comparative data across a range of NDSBs for membrane protein extraction is limited, the general principle of their utility in this application is well-established.
Impact on Protein Crystallization
Successful protein crystallization often depends on carefully controlling protein solubility. NDSBs can be employed as additives to modulate solubility and facilitate the growth of high-quality crystals.
While direct comparative studies are not abundant, individual NDSBs have demonstrated significant effects. For example, NDSB-256, when used in combination with a detergent, has been shown to not only improve the purification yields of folded membrane proteins but also to maintain the stability of the protein fold during crystallization.[4]
Experimental Protocols
General Protocol for Protein Refolding using NDSBs
This protocol provides a general framework for protein refolding by dilution, incorporating NDSBs as additives. The optimal concentration of NDSB and other buffer components should be determined empirically for each protein.
-
Denaturation: Solubilize the protein inclusion bodies in a denaturation buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT) to a final concentration of 10-20 mg/mL. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Refolding Buffer Preparation: Prepare a series of refolding buffers containing varying concentrations of a specific NDSB (e.g., 0.5 M, 1 M). The buffer should also contain a redox shuffling system (e.g., 2 mM GSH / 0.2 mM GSSG) and other stabilizing additives as needed (e.g., L-arginine).
-
Rapid Dilution: Rapidly dilute the denatured protein solution 1:100 into the prepared refolding buffers with vigorous stirring. This rapid dilution minimizes protein aggregation.
-
Incubation: Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
-
Analysis: Analyze the refolded protein for solubility (centrifugation), correct folding (e.g., circular dichroism, fluorescence spectroscopy), and biological activity (e.g., enzyme assay).
General Protocol for Membrane Protein Extraction Evaluation
This protocol outlines a method to compare the effectiveness of different NDSBs for extracting a target membrane protein.
-
Membrane Preparation: Isolate cell membranes from the source material using standard cell lysis and centrifugation techniques.
-
Solubilization Buffer Preparation: Prepare a series of solubilization buffers, each containing a different NDSB (e.g., NDSB-195, NDSB-201, NDSB-256) at a concentration of 1-2% (w/v). The base buffer should be appropriate for the target protein (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Solubilization: Resuspend the membrane pellet in each of the prepared solubilization buffers. Incubate for 1 hour at 4°C with gentle agitation.
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the insoluble material.
-
Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze the total protein concentration (e.g., BCA assay) and the amount of the specific target protein (e.g., Western blot, ELISA) in the supernatant from each NDSB treatment.
Conclusion
The selection of a non-detergent sulfobetaine should be guided by the specific application and the properties of the target protein. While NDSBs with aromatic groups, such as NDSB-201 and NDSB-256, have shown superior performance in protein refolding, the optimal choice will ultimately depend on empirical testing. The provided protocols offer a starting point for systematically evaluating and comparing the effectiveness of different NDSBs in your research. By carefully selecting the appropriate NDSB, researchers can significantly improve the yield and quality of functional proteins for downstream applications in basic science and drug development.
References
- 1. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: NDSB-221 Versus Arginine as Protein Anti-Aggregation Agents
For researchers, scientists, and drug development professionals, preventing protein aggregation is a critical challenge. The formation of non-native protein structures can lead to loss of function, reduced yields in production, and potential immunogenicity in therapeutic proteins. This guide provides an objective comparison of two commonly used anti-aggregation agents: the non-detergent sulfobetaine NDSB-221 and the amino acid L-arginine, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Mechanisms of Action
Both this compound and L-arginine are effective in preventing protein aggregation and aiding in the refolding of denatured proteins. However, they operate through distinct primary mechanisms.
This compound , a zwitterionic compound, is believed to exert its anti-aggregation effect through a dual mechanism. One proposed mechanism involves altering the solvent environment surrounding the protein, creating a hydration shell that is less favorable for the intermolecular interactions that lead to aggregation. Additionally, studies on related non-detergent sulfobetaines (NDSBs) suggest a more direct interaction, where the molecule can act as a "pharmacological chaperone" by binding to hydrophobic patches on the protein surface, thereby preventing protein-protein association. These compounds are advantageous as they do not form micelles and are generally non-denaturing, even at high concentrations.
L-arginine , on the other hand, is thought to suppress aggregation through several mechanisms. One prominent theory is the "neutral crowder" effect, where arginine is preferentially excluded from the protein's surface, promoting a more compact, stable conformation. Another well-supported mechanism involves direct interaction with protein residues. The guanidinium group of arginine can interact with aromatic side chains (like tryptophan) and charged residues on the protein surface, effectively masking hydrophobic and charged patches that could otherwise participate in aggregation.
Quantitative Performance Comparison
Direct comparative studies of this compound and arginine on the same protein under identical conditions are limited in publicly available literature. The following tables summarize quantitative data from separate studies to provide an indication of their respective efficacies.
Table 1: Efficacy of this compound in Protein Refolding
| Protein Model | This compound Concentration | Observed Effect |
| Hen Egg White Lysozyme | 1.8 M | Increased refolding yield by approximately 10-fold, achieving ~15% native protein. |
Table 2: Efficacy of L-arginine in Protein Refolding and Aggregation Suppression
| Protein Model | L-arginine Concentration | Observed Effect |
| Bovine Carbonic Anhydrase B (CAB) | 0.75 M | Achieved nearly 100% refolding yield. |
| Recombinant Human G-CSF (rhG-CSF) | 0.5 M | Inhibited the formation of soluble oligomers and increased the refolding yield by 2-fold (in combination with 2M urea). |
| Bovine Insulin | 10-500 mM | Increased the aggregation lag phase by up to 8-fold and slowed the initial growth rate of aggregates by up to 20-fold. |
| Hen Egg White Lysozyme | 500 mM | Refolding yield was significantly increased (specific quantitative value compared to control not provided). |
Mechanisms of Action at a Molecular Level
The proposed mechanisms for this compound and arginine can be visualized as distinct pathways to protein stabilization.
Experimental Protocols
Below are representative experimental methodologies for assessing the anti-aggregation properties of this compound and arginine.
Protocol 1: Protein Refolding Assay
This protocol is a generalized procedure for evaluating the ability of an additive to improve the yield of correctly folded, active protein from a denatured state.
Methodology:
-
Denaturation: A purified protein (e.g., lysozyme, bovine carbonic anhydrase) is denatured in a buffer containing a high concentration of a chaotropic agent (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., DTT) if disulfide bonds are present.
-
Refolding Initiation: The denatured protein solution is rapidly diluted (e.g., 1:100) into a refolding buffer. The refolding buffer will contain a range of concentrations of the anti-aggregation agent (this compound or arginine) being tested. A control without any additive is essential.
-
Incubation: The refolding mixture is incubated for a set period (e.g., 12-24 hours) at a controlled temperature (e.g., 4°C or room temperature) to allow for protein refolding.
-
Separation of Aggregates: The solution is centrifuged at high speed to pellet any insoluble aggregates.
-
Quantification and Analysis: The supernatant containing the soluble, refolded protein is carefully collected. The concentration of the soluble protein is determined (e.g., using a Bradford assay). The biological activity of the refolded protein is assessed using an appropriate functional assay (e.g., enzymatic activity for an enzyme, binding affinity for an antibody). The refolding yield is calculated as the ratio of the active protein concentration to the initial protein concentration.
Protocol 2: Aggregation Monitoring by Light Scattering
Dynamic Light Scattering (DLS) is a powerful technique to monitor the formation and growth of protein aggregates in real-time.
Methodology:
-
Sample Preparation: A solution of the protein of interest is prepared in a suitable buffer. The anti-aggregation agent (this compound or arginine) is added at the desired concentration. A control sample without the additive is also prepared.
-
Induction of Aggregation: Aggregation is induced by a stressor, such as heat (thermal stress) or a chemical denaturant (e.g., DTT for proteins with disulfide bonds).
-
DLS Measurement: The sample is placed in a DLS instrument, and the light scattering intensity and hydrodynamic radius of the particles in the solution are monitored over time.
-
Data Analysis: The increase in light scattering intensity and the appearance of larger hydrodynamic radii are indicative of protein aggregation. Key parameters to analyze include:
-
Lag Time: The time before a significant increase in aggregation is observed.
-
Aggregation Rate: The slope of the aggregation curve after the lag phase. A longer lag time and a slower aggregation rate in the presence of the additive indicate its effectiveness as an anti-aggregation agent.
-
Conclusion
Both this compound and L-arginine are valuable tools in the researcher's arsenal for combating protein aggregation. The choice between them may depend on the specific protein, the nature of the aggregation problem, and the downstream application.
-
L-arginine is a well-established, cost-effective, and versatile agent that has shown efficacy across a wide range of proteins and conditions. Its multiple mechanisms of action may contribute to its broad applicability. However, at very high concentrations, it can sometimes have a denaturing effect on certain proteins.
-
This compound , as part of the non-detergent sulfobetaine family, offers a milder alternative that is less likely to denature proteins. Its proposed mechanism of modifying the solvent environment and masking hydrophobic patches makes it particularly useful for sensitive proteins or when maintaining native-like structures during solubilization is critical.
For optimal results, it is recommended to screen a range of concentrations for both additives to determine the most effective conditions for the specific protein of interest. While this guide provides a comparative overview based on available data, empirical testing remains crucial for achieving the desired anti-aggregation effect in any given experimental system.
A Head-to-Head Comparison: Triton X-100 vs. NDSB-221 for Integral Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Solubilization Agent
The successful extraction of integral membrane proteins from their native lipid bilayer is a critical first step for a wide range of downstream applications, from structural biology to drug discovery. The choice of solubilizing agent is paramount, as it can significantly impact the yield, stability, and functionality of the target protein. This guide provides a comprehensive comparison of two commonly used agents: the non-ionic detergent Triton X-100 and the non-detergent sulfobetaine NDSB-221.
At a Glance: Key Differences and Properties
Triton X-100 and this compound operate via fundamentally different mechanisms to facilitate the extraction and stabilization of integral membrane proteins. Triton X-100 is a classic detergent that forms micelles to solubilize proteins, while this compound is a protein stabilizer that prevents aggregation and can enhance solubilization.
| Property | Triton X-100 | This compound |
| Classification | Non-ionic detergent | Non-detergent sulfobetaine (zwitterionic) |
| Mechanism of Action | Forms micelles that encapsulate membrane proteins, mimicking the lipid bilayer. | Interacts with hydrophobic regions of proteins to prevent aggregation and enhance solubility. Does not form micelles. |
| Primary Function | Solubilization | Stabilization, prevention of aggregation, enhancement of solubilization. |
| Denaturing Potential | Generally non-denaturing, but can sometimes affect protein structure and function. | Non-denaturing, known to preserve protein activity. |
| Removal | Difficult to remove by dialysis due to low Critical Micelle Concentration (CMC). | Easily removed by dialysis. |
| UV Absorbance (280 nm) | High, can interfere with protein quantification. | Low to none, compatible with UV-based protein quantification. |
Performance Comparison: Quantitative Insights
While direct, head-to-head quantitative comparisons in the literature are limited, the following table summarizes the expected performance of Triton X-100 and this compound based on their known properties and qualitative reports. This data is illustrative and will vary depending on the specific membrane protein and experimental conditions.
| Parameter | Triton X-100 | This compound (often used as an additive) | Source |
| Protein Yield | High, effective at solubilizing a wide range of membrane proteins. Can increase protein yield from 50 µg to 80 µg per million cells. | Can significantly increase the yield of extracted proteins, in some cases up to 100%. | [1] |
| Preservation of Activity | Generally good, but can sometimes lead to partial loss of function. Enzyme activity retention rate of over 90% has been reported. | Excellent, known to stabilize proteins and preserve their native conformation and function. Most enzymes remain active in its presence. | [1][2] |
| Purity of Extract | Can co-extract non-target proteins and lipids. | Can improve the specificity of extraction by preventing non-specific aggregation. | [2] |
| Compatibility with Downstream Applications | Low CMC makes it difficult to remove, potentially interfering with assays like mass spectrometry and crystallization. | Easily removed by dialysis, making it highly compatible with various downstream applications. | [2][3] |
Mechanism of Action: A Visual Explanation
The distinct mechanisms of Triton X-100 and this compound in extracting integral membrane proteins are visualized below.
References
A Researcher's Guide to Validating Protein Function with NDSB-221 After Refolding
Recombinant protein expression in systems like E. coli frequently leads to the formation of dense, insoluble aggregates known as inclusion bodies. While inclusion bodies contain a high concentration of the target protein, recovering its native, biologically active conformation is a significant challenge. This guide provides a comparative overview of NDSB-221, a non-detergent sulfobetaine, as a refolding additive and details the experimental protocols necessary to validate protein function and activity post-refolding.
The Role of this compound in Protein Refolding
This compound, or 3-(1-Methylpiperidinium)-1-propane sulfonate, is a non-detergent sulfobetaine that aids in the renaturation of proteins that have been denatured by chemical agents or heat.[1][2] These zwitterionic compounds are highly soluble in water, do not significantly alter the pH of biological buffers, and can be easily removed through dialysis.[1] The proposed mechanism involves the short hydrophobic group of this compound interacting with exposed hydrophobic regions on protein folding intermediates. This interaction is thought to prevent the intermolecular aggregation that competes with proper intramolecular folding, thereby increasing the yield of correctly folded, active protein.[1]
Comparison of this compound with Alternative Refolding Agents
While this compound is an effective tool, various other chemical additives are employed to enhance protein refolding. The choice of additive is often protein-specific and requires empirical optimization.[3]
| Additive Class | Example(s) | Mechanism of Action | Advantages | Disadvantages | Typical Concentration |
| Non-Detergent Sulfobetaines | This compound , NDSB-201, NDSB-256 | Stabilize folding intermediates by shielding hydrophobic surfaces, preventing aggregation.[1][4] | Mild, non-denaturing; easily removable by dialysis; compatible with many enzymes.[1][2] | Can require high concentrations; effectiveness is protein-dependent. | 0.5 - 2.0 M[1] |
| Amino Acids | L-Arginine, Proline | Suppress aggregation by binding to hydrophobic patches and increasing protein solubility.[5] | Relatively inexpensive; well-documented for a variety of proteins. | Can interfere with some downstream applications; high concentrations may be needed. | 0.4 - 1.0 M |
| Polyols / Sugars | Glycerol, Sorbitol, Sucrose | Promote the native state through preferential hydration, stabilizing the protein's compact structure. | Generally mild and protein-stabilizing. | Can increase viscosity, making handling difficult; may not be as effective at preventing aggregation. | 10 - 25% (v/v) or 0.5 - 1.0 M |
| Low-Conc. Denaturants | Urea, Guanidine HCl (GdnHCl) | At low concentrations, can help solubilize folding intermediates and prevent their precipitation.[6] | Can be very effective at keeping intermediates soluble. | Narrow effective concentration range; residual amounts can denature the final protein. | 0.5 - 2.0 M (Urea), 0.5 - 1.0 M (GdnHCl) |
| Redox Systems | GSH/GSSG, Cysteine/Cystine | Facilitate the correct formation of disulfide bonds by providing a suitable redox environment.[7] | Essential for proteins with disulfide bonds. | Requires careful optimization of the reduced:oxidized ratio. | 1-5 mM (reduced), 0.1-0.5 mM (oxidized) |
| Polymers | Polyethylene Glycol (PEG) | Acts as a "crowding agent," promoting a more compact, folded state through excluded volume effects. | Can be effective at low concentrations. | Can cause protein precipitation if concentration is too high; may interfere with assays. | 1 - 5% (w/v) |
Quantitative Performance Data
The efficacy of refolding additives is best demonstrated through quantitative analysis of protein yield and activity recovery. The following table summarizes representative data.
| Protein | Refolding Condition | Refolding Yield (%) | Specific Activity Recovery (%) | Reference |
| Hen Egg White Lysozyme | No Additive | ~1.5% | - | [1] |
| Hen Egg White Lysozyme | 1.8 M this compound | ~15% | - | [1] |
| Green Fluorescent Protein (GFP) | Optimized Buffer (GA) | 100% | 100% | [8] |
| Glutathione Reductase (GLR) | Optimized Buffer (GA) | 100% | 100% | [8] |
| Cdc25A | NDSB-201 + BMC (reductant) | 1.5% (soluble, active protein) | Sufficient for crystallization | [9] |
Note: Data from different studies may use varied methodologies for calculating yield and activity. GA refers to a genetic algorithm used for optimization.
Experimental Protocols & Workflows
Overall Refolding and Validation Workflow
The process begins with the solubilization of inclusion bodies in a strong denaturant, followed by a refolding step where the denaturant is removed in the presence of an additive like this compound. The final, critical phase involves purifying the refolded protein and validating its structure and function.
Caption: General workflow for protein refolding and validation.
Proposed Mechanism of this compound Action
This compound is hypothesized to act as a "chaperone-like" molecule by transiently associating with hydrophobic patches on unfolded or partially folded proteins. This prevents these sticky regions from interacting with each other, which would otherwise lead to irreversible aggregation.
Caption: this compound prevents aggregation, promoting correct folding.
Protocol 1: Protein Refolding by Dilution with this compound
This protocol provides a general guideline for refolding a protein from solubilized inclusion bodies using this compound.
-
Inclusion Body Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 8 M Urea or 6 M GdnHCl).
-
If the protein contains cysteine residues, add a reducing agent like 10 mM Dithiothreitol (DTT) to break incorrect disulfide bonds.[7]
-
Incubate with gentle agitation at room temperature for 1-2 hours or overnight at 4°C until the pellet is fully dissolved.
-
Clarify the solution by centrifugation (e.g., 20,000 x g for 30 min at 4°C) to remove any remaining insoluble material. Determine the protein concentration of the supernatant.
-
-
Preparation of Refolding Buffer:
-
Prepare a refolding buffer appropriate for your protein (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM EDTA).
-
Dissolve this compound to a final concentration of 0.5 - 2.0 M. The optimal concentration should be determined empirically.
-
If required, add a redox system like 5 mM reduced glutathione (GSH) and 0.5 mM oxidized glutathione (GSSG) to facilitate correct disulfide bond formation.
-
Chill the buffer to 4°C.
-
-
Refolding by Rapid Dilution:
-
Rapidly dilute the solubilized protein solution into the cold refolding buffer. A dilution factor of 50-100 fold is common, aiming for a final protein concentration of 10-50 µg/mL to minimize aggregation.[6]
-
Add the protein solution drop-wise to the refolding buffer under constant, gentle stirring.
-
Incubate the refolding mixture at 4°C for 12-48 hours with gentle agitation.
-
-
Concentration and Buffer Exchange:
-
After incubation, concentrate the refolded protein solution using an appropriate method, such as tangential flow filtration (TFF) or centrifugal concentrators with a suitable molecular weight cut-off.
-
During or after concentration, perform a buffer exchange (dialysis) to remove this compound and any remaining denaturant, transferring the protein into a suitable buffer for purification and storage.[1]
-
Protocol 2: Validating Protein Structure and Activity
Successful refolding must be confirmed by demonstrating that the protein has regained its native structure and biological function.
-
Assessing Solubility and Aggregation (Size-Exclusion Chromatography - SEC):
-
Purpose: To separate proteins based on size. A correctly folded, monomeric protein should elute as a single, sharp peak at the expected molecular weight. Aggregates will elute earlier in the void volume.[3]
-
Methodology:
-
Equilibrate an SEC column with a suitable buffer (e.g., PBS or a buffer compatible with downstream assays).
-
Inject a sample of the purified, refolded protein.
-
Monitor the elution profile at 280 nm.
-
Compare the retention time of the main peak to that of molecular weight standards and, if available, a native protein standard.
-
-
-
Confirming Secondary Structure (Circular Dichroism - CD Spectroscopy):
-
Purpose: To assess the secondary structural elements (α-helices, β-sheets) of the protein. The resulting spectrum serves as a fingerprint of the protein's folded state.[10]
-
Methodology:
-
Dialyze the protein into a suitable, non-absorbing buffer (e.g., 10 mM sodium phosphate).
-
Adjust the protein concentration to 0.1-0.2 mg/mL.
-
Acquire a far-UV CD spectrum (typically 190-250 nm) using a spectropolarimeter.
-
Compare the spectrum of the refolded protein to a known spectrum of the native protein if available. A similar spectrum indicates successful refolding of secondary structures.
-
-
-
Verifying Native Conformation (Native PAGE):
-
Purpose: To separate proteins based on their size, shape, and charge in their native state. Misfolded or aggregated proteins will migrate differently than the correctly folded protein.
-
Methodology:
-
Prepare a polyacrylamide gel without SDS.
-
Load the refolded protein sample in a non-reducing, non-denaturing loading buffer.
-
Run the gel under native conditions.
-
A single, crisp band suggests a homogenous, correctly folded protein population.[11]
-
-
-
Measuring Biological Activity (Functional Assay):
-
Purpose: The ultimate test of successful refolding is the recovery of biological function. The specific assay depends entirely on the protein.
-
Example (Enzyme): Measure the enzyme's kinetic parameters (Km, Vmax).
-
Prepare a series of substrate concentrations.
-
Add a fixed amount of the refolded enzyme to each reaction.
-
Measure the initial reaction velocity (rate of product formation or substrate consumption).
-
Plot the data (e.g., Michaelis-Menten plot) and calculate the kinetic parameters.
-
Compare the specific activity (activity per mg of protein) of the refolded enzyme to that of the native standard to quantify the recovery of function.[5]
-
-
References
- 1. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 2. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 3. Protein Refolding Techniques&Efficiency Detection- BiologicsCorp [biologicscorp.com]
- 4. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jabonline.in [jabonline.in]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Experimental optimization of protein refolding with a genetic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Non-Detergent Sulfobetaines (NDSBs) for Enhanced Protein Crystal Quality
For researchers, scientists, and drug development professionals, achieving high-quality protein crystals is a critical bottleneck in structural biology and drug discovery. This guide provides a comparative analysis of Non-Detergent Sulfobetaine (NDSB) compounds, a class of chemical additives known to improve protein solubility, stability, and crystal quality. By presenting experimental data and detailed protocols, this guide aims to assist in the rational selection and application of NDSBs to overcome crystallization challenges.
Non-Detergent Sulfobetaines are zwitterionic molecules that can prevent protein aggregation and facilitate the formation of well-ordered crystals.[1] Unlike traditional detergents, they do not form micelles and are generally non-denaturing, even at high concentrations.[2] Their mechanism of action is believed to involve the stabilization of protein molecules by interacting with their surfaces, thereby reducing non-specific protein-protein interactions that can inhibit crystallization.
Comparative Performance of NDSB Compounds
NDSBs with aromatic moieties, such as NDSB-201 (containing a pyridinium group) and NDSB-256 (containing a benzyl group), have shown superior performance in some applications, like protein refolding.[3] This enhanced efficacy is attributed to the potential for arene-arene interactions with aromatic residues on the protein surface, which can provide additional stabilization.[3] In contrast, NDSBs lacking an aromatic group, such as NDSB-195 and NDSB-221, possess quaternary ammonium groups but may be less effective in cases where such aromatic interactions are beneficial.[3]
Here, we summarize the available quantitative data on the effects of different NDSB compounds on protein crystallization.
| NDSB Compound | Protein Studied | Observed Effect on Crystallization | Quantitative Improvement |
| NDSB-201 | Type II TGF-β receptor extracellular domain | Accelerated crystal growth | Crystals grew to full size in 2-3 days, compared to 1-2 weeks without the additive.[3] |
| NDSB-195 | Malate Dehydrogenase | Increased crystal size | From 0.1 mm to 0.4 mm. |
| NDSB-195 | Lysozyme | Increased solubility, allowing crystallization under conditions where it would not typically occur. Wilson plots indicated crystal quality was at least as good as controls. | - |
| NDSB-256 | - | Reported to prevent protein aggregation and facilitate renaturation of denatured proteins.[4] | At 1 M, restored 30% of denatured lysozyme activity.[4] |
Mechanism of Action of NDSB Compounds
The primary mechanism by which NDSBs are thought to improve protein crystal quality is by enhancing protein solubility and stability, which are prerequisites for successful crystallization. They achieve this through a combination of their zwitterionic nature and the presence of a short hydrophobic group.
Caption: Proposed mechanism of NDSB-facilitated protein crystallization.
Experimental Protocols
Incorporating NDSBs into your crystallization workflow is straightforward. They can be used as an additive in initial screening or during the optimization of a promising crystallization condition. The hanging drop vapor diffusion method is a commonly used technique.
Preparation of NDSB Stock Solutions
-
Dissolve NDSB: Prepare a 1 M stock solution of the desired NDSB compound (e.g., NDSB-195, NDSB-201, NDSB-256) in ultrapure water. Gentle heating may be required for complete dissolution.
-
Cool and Filter: Allow the solution to cool to room temperature.
-
Sterilize: Sterile filter the solution using a 0.22 µm syringe filter.
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to prevent degradation.[1]
Protocol for Additive Screening using Hanging Drop Vapor Diffusion
This protocol describes how to screen the effect of NDSBs on a known, but suboptimal, crystallization condition.
Materials:
-
Purified protein sample (typically 5-20 mg/mL)
-
1 M NDSB stock solutions (NDSB-195, NDSB-201, NDSB-256)
-
Crystallization buffer and precipitant solution (the "hit" condition)
-
24-well crystallization plates
-
Siliconized cover slips
-
Sealing grease or tape
Procedure:
-
Prepare Reservoir: Pipette 500 µL of the precipitant solution into the wells of the crystallization plate.
-
Prepare Drops: On a siliconized cover slip, prepare the following drops for each NDSB to be tested, plus a control:
-
Control Drop: Mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
NDSB Drop: Mix 1 µL of the protein solution with 0.8 µL of the reservoir solution and 0.2 µL of the 1 M NDSB stock solution (final NDSB concentration in the drop will be 100 mM). Adjust volumes as needed to screen a range of NDSB concentrations (e.g., 50 mM, 200 mM). A typical useful concentration range for NDSBs in the final protein sample is 0.5-1.0 M, which may require adjusting the initial stock concentration and drop ratios.[1]
-
-
Seal the Well: Invert the cover slip and place it over the well, ensuring a good seal with the grease.
-
Incubate: Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor: Regularly monitor the drops for crystal growth over several weeks, comparing the NDSB-containing drops to the control. Note any differences in crystal size, morphology, and number.
Important Consideration: NDSBs are solubilizing agents. If crystallization does not occur in the presence of an NDSB, you may need to gradually increase the concentration of the precipitant in the reservoir solution.[1]
Caption: Experimental workflow for NDSB additive screening.
By systematically evaluating a range of NDSB compounds, researchers can significantly increase the probability of obtaining high-quality protein crystals suitable for X-ray diffraction and subsequent structure determination, ultimately accelerating research and drug development pipelines.
References
- 1. interchim.fr [interchim.fr]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NDSB-256 A non-detergent sulfobetaine. Reported to prevent protein aggregation and facilitate the renaturation of chemically and thermally denatured proteins. | 81239-45-4 [sigmaaldrich.com]
assessing the performance of NDSB-221 against other zwitterionic detergents
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in protein analysis. This guide provides a comparative assessment of the zwitterionic detergent NDSB-221 against other commonly used zwitterionic detergents, CHAPS and ASB-14. The information presented is based on available experimental data to aid in the selection of the optimal detergent for your specific research needs.
Zwitterionic detergents possess both a positive and a negative charge, resulting in a net neutral charge over a wide pH range. This characteristic makes them particularly useful for applications where maintaining the native charge and structure of proteins is crucial, such as in isoelectric focusing and certain types of chromatography. This guide will delve into the properties and performance of this compound, CHAPS, and ASB-14, offering a comparative overview to inform your experimental design.
At a Glance: Key Properties of Zwitterionic Detergents
| Property | This compound | CHAPS | ASB-14 |
| Full Name | 3-(1-Methylpiperidinio)-1-propanesulfonate | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | Amidosulfobetaine-14 |
| Chemical Nature | Non-detergent sulfobetaine | Bile salt derivative | Amidosulfobetaine |
| Micelle Formation | No (non-detergent)[1] | Yes | Yes |
| Denaturing | Non-denaturing[1] | Non-denaturing[2][3] | Generally non-denaturing |
| Primary Applications | Protein refolding and stabilization, preventing aggregation[1] | Solubilizing membrane proteins, 2D gel electrophoresis, maintaining protein-protein interactions[2][4] | Solubilizing hydrophobic and membrane proteins for proteomics[5][6] |
Performance Comparison: Insights from Experimental Data
Direct quantitative comparisons of this compound, CHAPS, and ASB-14 under identical experimental conditions are limited in publicly available literature. However, individual performance data provides valuable insights into their respective strengths.
This compound in Protein Refolding
Non-Detergent Sulfobetaines (NDSBs) like this compound are primarily recognized for their ability to prevent protein aggregation and facilitate the refolding of denatured proteins.
| Experiment | Conditions | Result |
| Refolding of denatured hen egg white lysozyme | 1.8 M this compound | ~15% yield of native lysozyme (a 10-fold increase compared to absence of this compound)[1] |
CHAPS and ASB-14 in Protein Solubilization for 2D Gel Electrophoresis
CHAPS and ASB-14 are frequently employed in proteomics for the solubilization of complex protein mixtures, particularly for two-dimensional gel electrophoresis (2D-GE). Their effectiveness, especially when used in combination, has been demonstrated in the analysis of challenging samples like brain tissue.
| Detergent Combination | Sample | Average Number of Detected Protein Spots |
| 4% CHAPS + 2% ASB-14 | Human Brain Frontal Cortex | 1192[7] |
| 4% CHAPS + 2% ASB-16 | Human Brain Frontal Cortex | 1087[7] |
| 4% CHAPS | Human Brain Frontal Cortex | 971[7] |
These results suggest that the combination of CHAPS and ASB-14 is highly effective for solubilizing a wide range of proteins from complex tissues for 2D-GE analysis.[7]
Experimental Protocols
Protocol 1: Assessing Protein Solubilization Efficiency for 2D Gel Electrophoresis
This protocol is adapted from studies comparing the efficacy of different detergent combinations for solubilizing proteins from complex biological samples.
1. Sample Preparation:
- Homogenize the tissue or cell sample in a lysis buffer. A typical buffer for 2D-GE contains 7 M urea, 2 M thiourea, and protease inhibitors.
2. Detergent Solubilization:
- Divide the lysate into aliquots and add different detergent combinations (e.g., 4% CHAPS; 2% ASB-14; 4% CHAPS + 2% ASB-14).
- Incubate the samples for 1 hour at room temperature with gentle agitation.
- Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet insoluble material.
3. Protein Quantification:
- Carefully collect the supernatant containing the solubilized proteins.
- Determine the protein concentration of the supernatant using a compatible protein assay, such as the Bicinchoninic Acid (BCA) assay.[8][9][10][11][12]
4. Two-Dimensional Gel Electrophoresis:
- Perform isoelectric focusing (first dimension) followed by SDS-PAGE (second dimension) according to standard protocols.[13]
- Stain the gels with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).
5. Data Analysis:
- Scan the gels and use image analysis software to count the number of distinct protein spots.
- Compare the total protein yield (from the BCA assay) and the number of resolved spots for each detergent condition to assess their solubilization efficiency.
Protocol 2: Evaluating Protein Refolding Efficacy of this compound
This protocol outlines a general method for assessing the ability of this compound to refold a denatured protein, using lysozyme as an example.
1. Protein Denaturation:
- Prepare a stock solution of the protein (e.g., hen egg white lysozyme) in a denaturation buffer (e.g., 6 M guanidine hydrochloride, 50 mM Tris-HCl, pH 8.0, with a reducing agent like DTT).
- Incubate at room temperature to ensure complete denaturation and reduction of disulfide bonds.
2. Refolding:
- Initiate refolding by rapidly diluting the denatured protein solution into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing varying concentrations of this compound (e.g., 0 M, 0.5 M, 1.0 M, 1.8 M). The final protein concentration should be low enough to minimize aggregation.
- Incubate the refolding mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow for refolding.
3. Assessment of Refolding Yield:
- Enzyme Activity Assay: If the protein is an enzyme, measure its specific activity. Compare the activity of the refolded protein to that of the native protein to calculate the percentage of activity recovery. For lysozyme, a common assay involves measuring the rate of lysis of Micrococcus lysodeikticus cells.
- Spectroscopic Analysis: Use techniques like Circular Dichroism (CD) spectroscopy to analyze the secondary structure of the refolded protein and compare it to the native protein's spectrum.[14][15][16][17]
4. Data Analysis:
- Plot the percentage of refolding yield (based on activity or structural integrity) against the concentration of this compound to determine the optimal concentration for refolding.
Visualizing Experimental Workflows
Caption: Workflow for comparing detergent efficiency in protein extraction.
Caption: Conceptual workflow for a protein refolding assay.
References
- 1. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 2. CHAPS detergent - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 9. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. Pierce BCA Protein Assay Protocol [protocols.io]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
NDSB-221: A Superior Non-Denaturing Agent for Protein Research Compared to Ionic Detergents
For researchers, scientists, and drug development professionals seeking to preserve the native structure and function of proteins during extraction, solubilization, and analysis, Non-Detergent Sulfobetaine 221 (NDSB-221) presents a compelling alternative to traditional ionic detergents. This guide provides a detailed comparison of this compound and ionic detergents, supported by experimental principles and detailed protocols to enable researchers to validate these findings in their own laboratories.
Ionic detergents, such as Sodium Dodecyl Sulfate (SDS), are powerful solubilizing agents widely used in protein research. However, their strong denaturing properties often lead to the irreversible loss of protein structure and function, rendering them unsuitable for applications where protein integrity is paramount. In contrast, this compound, a zwitterionic non-detergent sulfobetaine, offers a gentle yet effective means of protein solubilization and stabilization.
NDSBs are unique in that they do not form micelles, which distinguishes them from conventional detergents. This property allows for their easy removal by dialysis. This compound acts by preventing protein aggregation and facilitating the renaturation of chemically and thermally denatured proteins, with most enzymes remaining active in its presence.
Comparative Analysis: this compound vs. Ionic Detergents
While direct, comprehensive quantitative comparisons of this compound against a wide array of ionic detergents are not extensively tabulated in existing literature, the principles of their mechanisms and available data on similar compounds strongly support the non-denaturing superiority of this compound. The following tables illustrate the expected outcomes and present available data for a membrane protein, Translocator protein (TSPO), in the presence of the ionic detergent SDS and other non-ionic/zwitterionic detergents.
Table 1: Protein Stability - Thermal Denaturation Profile
This table outlines the expected results from a Differential Scanning Calorimetry (DSC) experiment, which measures the thermal stability of a protein by determining its melting temperature (Tm). A higher Tm indicates greater stability.
| Detergent | Expected Effect on Protein Stability | Expected Melting Temperature (Tm) |
| This compound | Stabilizes native conformation, prevents aggregation | High |
| SDS | Denatures protein, disrupts tertiary structure | Significantly Lower / No cooperative unfolding |
| CTAB | Denatures protein | Significantly Lower |
| Sarkosyl | Denaturing, though can be milder than SDS | Lower |
Table 2: Protein Structure - Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is used to assess the secondary structure of proteins. The following table shows an example of the percentage of different secondary structure elements for the Translocator protein (TSPO) in the presence of SDS and other detergents. This data illustrates the denaturing effect of SDS compared to milder detergents.
| Detergent | α-Helix (%) | β-Sheet (%) | Turns (%) | Unordered (%) |
| SDS | 28.5 | 22.1 | 19.8 | 29.6 |
| DDM (non-ionic) | 42.1 | 14.3 | 18.5 | 25.1 |
| DPC (zwitterionic) | 48.7 | 10.5 | 17.4 | 23.4 |
Data adapted from a study on Translocator protein (TSPO). While this compound was not included in this specific study, its non-denaturing, zwitterionic nature would predict results more aligned with DPC.
Table 3: Protein Function - Enzyme Activity Recovery
This table illustrates the expected outcomes from an enzyme kinetics assay, measuring the percentage of recovered enzyme activity after treatment with different detergents.
| Detergent | Expected Effect on Enzyme Activity | Expected Activity Recovery (%) |
| This compound | Preserves native structure and active site | High (approaching 100%) |
| SDS | Denatures protein, destroys active site | Very Low to None |
| CTAB | Denatures protein, destroys active site | Very Low to None |
| Sarkosyl | Can be less harsh than SDS, but still denaturing | Low to Moderate |
Experimental Protocols
To empower researchers to generate their own comparative data, detailed protocols for key experiments are provided below.
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal melting temperature (Tm) of a protein in the presence of this compound and ionic detergents.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the purified protein of interest (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare stock solutions of this compound and the ionic detergents (e.g., SDS, CTAB) to be tested.
-
For each condition, prepare a final protein sample containing the desired concentration of the detergent. Ensure a matched buffer blank containing the same concentration of detergent is also prepared for the reference cell.
-
-
DSC Measurement:
-
Load the protein sample into the sample cell and the corresponding buffer blank into the reference cell of the calorimeter.
-
Set the instrument to scan a temperature range appropriate for the protein under investigation (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
The peak of the resulting thermogram corresponds to the melting temperature (Tm).
-
Compare the Tm values obtained for the protein in the presence of this compound and the ionic detergents.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To assess the impact of this compound and ionic detergents on the secondary structure of a protein.
Methodology:
-
Sample Preparation:
-
Prepare protein samples (typically 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4) containing either this compound or an ionic detergent at the desired concentration.
-
Prepare a corresponding buffer blank for each condition.
-
-
CD Measurement:
-
Use a quartz cuvette with a suitable path length (e.g., 1 mm).
-
Record the CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
Subtract the spectrum of the buffer blank from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity.
-
Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Compare the secondary structure content of the protein in the presence of this compound versus ionic detergents.
-
Enzyme Kinetics Assay for Functional Analysis
Objective: To measure the enzymatic activity of a protein after exposure to this compound and ionic detergents.
Methodology:
-
Enzyme Treatment:
-
Incubate the enzyme with this compound or an ionic detergent at a specified concentration for a defined period.
-
-
Activity Measurement:
-
Initiate the enzymatic reaction by adding the specific substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each condition.
-
Express the activity in the presence of each detergent as a percentage of the activity of the untreated enzyme (control).
-
Compare the percentage of activity recovery for this compound versus the ionic detergents.
-
Visualizing the Impact: Protein Purification Workflow
The choice of solubilizing agent is critical at several stages of a typical protein purification workflow. The following diagram illustrates how the selection of this compound over an ionic detergent can preserve protein integrity throughout the process.
Caption: Protein Purification: this compound vs. Ionic Detergents.
Conclusion
The evidence strongly indicates that this compound is a superior choice over ionic detergents for applications requiring the preservation of a protein's native structure and function. Its non-denaturing, zwitterionic, and non-micellar properties provide a gentle yet effective environment for protein solubilization and stabilization. While direct, extensive comparative data in tabulated form is an area for future research, the provided experimental protocols offer a clear pathway for researchers to validate the benefits of this compound in their specific systems. By choosing this compound, researchers can significantly increase the likelihood of success in downstream applications such as functional assays, structural biology, and the development of protein-based therapeutics.
case studies comparing protein yields with and without NDSB-221
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of protein yields with and without the use of the non-detergent sulfobetaine, NDSB-221. It is designed to assist researchers in making informed decisions about incorporating this chemical chaperone into their protein expression and purification workflows. The information presented is based on available experimental data and aims to provide a clear comparison of its effects.
Unlocking Higher Yields of Functional Proteins
The production of soluble, correctly folded recombinant proteins is a common bottleneck in academic and industrial research. Misfolded proteins can form insoluble aggregates known as inclusion bodies, significantly reducing the yield of functional protein. Chemical chaperones like this compound are employed to mitigate this issue by preventing protein aggregation and facilitating the refolding process.
NDSBs are a class of zwitterionic, non-denaturing compounds that have been shown to enhance the yield of membrane, nuclear, and cytoskeletal-associated proteins.[1] Their proposed mechanism involves the interaction of their short hydrophobic groups with the hydrophobic regions of proteins, thereby preventing aggregation.[1] Some NDSBs, like NDSB-201, have been observed to act as pharmacological chaperones by not only preventing aggregation but also by binding to and stabilizing the folded state of the protein.[2]
Quantitative Comparison of Protein Yields
A key indicator of the efficacy of this compound is its direct impact on the yield of functional protein. The following table summarizes a case study demonstrating this effect on the refolding of hen egg white lysozyme.
| Protein | Condition | Concentration of this compound | Yield of Native Protein | Fold Increase in Yield |
| Hen Egg White Lysozyme | Without this compound | 0 M | ~1.5% | - |
| Hen Egg White Lysozyme | With this compound | 1.8 M | ~15% | ~10-fold |
Data sourced from a commercially available product description for this compound, which states that "NDSB 221 at 1.8 molar yields about 15% native hen egg white lysozyme, which is about 10 fold higher than in the absence of NDSB221"[1].
This data clearly illustrates a significant, approximately 10-fold increase in the yield of native hen egg white lysozyme when this compound is included in the refolding buffer at a concentration of 1.8 M.[1]
Experimental Protocol: Protein Refolding with this compound
While specific protocols are highly protein-dependent, the following provides a general methodology for incorporating this compound into a protein refolding experiment, based on common practices for inclusion body processing and the use of refolding additives.
Objective: To compare the yield of refolded target protein from inclusion bodies with and without this compound.
Materials:
-
Cell paste containing the target protein expressed as inclusion bodies.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, 10 mM DTT).
-
Wash Buffer (e.g., Lysis buffer without Triton X-100).
-
Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl pH 8.0, 10 mM DTT).
-
Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
This compound.
-
Dialysis tubing and buffer.
-
Protein concentration assay kit (e.g., BCA or Bradford).
-
Activity assay specific to the target protein.
-
SDS-PAGE analysis equipment.
Methodology:
-
Inclusion Body Isolation:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or high-pressure homogenization.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet with Wash Buffer to remove contaminants. Repeat this step as necessary.
-
-
Solubilization:
-
Solubilize the washed inclusion bodies in Solubilization Buffer. Ensure complete solubilization by gentle agitation.
-
Centrifuge to remove any remaining insoluble material. The supernatant contains the denatured protein.
-
Determine the protein concentration of the solubilized protein solution.
-
-
Refolding:
-
Prepare two refolding reactions in parallel:
-
Control (Without this compound): Rapidly dilute the solubilized protein into the Refolding Buffer to a final protein concentration of 0.1-1.0 mg/mL.
-
Experimental (With this compound): Prepare Refolding Buffer containing the desired concentration of this compound (e.g., 1.8 M). Rapidly dilute the solubilized protein into this buffer to the same final protein concentration as the control.
-
-
Incubate both refolding mixtures at 4°C for 12-48 hours with gentle stirring.
-
-
Removal of Denaturant and this compound:
-
Dialyze both refolding mixtures against a large volume of dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl) to remove the denaturant and this compound. Perform multiple buffer changes.
-
-
Analysis of Protein Yield and Activity:
-
After dialysis, clarify the solutions by centrifugation to remove any precipitated protein.
-
Measure the protein concentration of the soluble fraction for both the control and experimental samples.
-
Analyze the purity and folding state of the protein using SDS-PAGE (non-reducing vs. reducing) and, if applicable, native PAGE.
-
Perform a functional assay to determine the specific activity of the refolded protein in both samples.
-
Calculate the refolding yield as (Total amount of active protein / Total amount of starting protein in inclusion bodies) x 100%.
-
Experimental Workflow Diagram
Caption: Experimental workflow for comparing protein refolding yields with and without this compound.
Mechanism of Action: Aiding Protein Folding
The precise mechanism by which this compound enhances protein folding is not fully elucidated, but it is understood to function as a chemical chaperone that stabilizes protein folding intermediates and prevents their aggregation.
Caption: Proposed mechanism of this compound in preventing protein aggregation and promoting proper folding.
References
Safety Operating Guide
Proper Disposal of NDSB-221: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
NDSB-221 (3-(1-Methylpiperidinium)-1-propanesulfonate) is a non-detergent sulfobetaine widely used in protein chemistry. Due to its classification as a corrosive solid that can cause irritation to the eyes, respiratory system, and skin, proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound in a laboratory setting.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Ensure that disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The proper disposal of this compound, whether in solid form or as an aqueous solution, requires its treatment as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash without following institutional and local regulations.
Step 1: Waste Collection and Segregation
-
Solid this compound Waste:
-
Collect all solid this compound waste, including unused or expired product and contaminated items (e.g., weighing boats, spatulas, paper towels), in a designated, leak-proof, and sturdy hazardous waste container.
-
The container must be compatible with corrosive materials. A high-density polyethylene (HDPE) container is a suitable option.
-
Do not mix solid this compound waste with other incompatible chemical waste.
-
-
Aqueous this compound Solutions:
-
Collect all aqueous solutions containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container.
-
As with the solid waste, an HDPE container is recommended.
-
Do not mix this compound solutions with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Labeling of Waste Containers
Proper labeling is critical for safe handling and disposal. The waste container label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "3-(1-Methylpiperidinium)-1-propanesulfonate"
-
The concentration of this compound in the solution (if applicable)
-
The primary hazard associated with the waste (e.g., "Corrosive")
-
The date of waste accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage of this compound Waste
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage area is away from incompatible materials.
Step 4: Arranging for Waste Pickup
-
Once the hazardous waste container is full (typically around 80-90% capacity) or has been in storage for a period defined by your institution (often 90 days), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.
-
Follow all institutional procedures for requesting a waste pickup.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.
| Parameter | Value/Range | Notes |
| Typical Working Concentration | 0.5 M - 2.0 M | Used in various protein chemistry applications.[1] |
| Solubility in Water | Highly soluble | NDSBs are generally very soluble in water, often exceeding 2.0 M. |
| pH of Solutions | Zwitterionic over a wide pH range | Does not significantly alter the pH of well-buffered solutions. |
| Recommended pH for Drain Disposal (General Aqueous Waste) | 5.5 - 9.5 | This is a general guideline and may not apply to this compound due to its corrosive nature. Always consult your EHS department before any drain disposal. |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard best practices for the management of hazardous chemical waste in a laboratory setting. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
